molecular formula C51H92N7O17P3S B15597304 trans-2-triacontenoyl-CoA

trans-2-triacontenoyl-CoA

货号: B15597304
分子量: 1200.3 g/mol
InChI 键: LXCAGLOJPFZAKV-OGGZNINVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trans-2-triacontenoyl-CoA is an ultra-long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-2-triacontenoic acid. It is a trans-2-enoyl-CoA, a monounsaturated fatty acyl-CoA and an ultra-long-chain fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

属性

分子式

C51H92N7O17P3S

分子量

1200.3 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-triacont-2-enethioate

InChI

InChI=1S/C51H92N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-42(60)79-35-34-53-41(59)32-33-54-49(63)46(62)51(2,3)37-72-78(69,70)75-77(67,68)71-36-40-45(74-76(64,65)66)44(61)50(73-40)58-39-57-43-47(52)55-38-56-48(43)58/h30-31,38-40,44-46,50,61-62H,4-29,32-37H2,1-3H3,(H,53,59)(H,54,63)(H,67,68)(H,69,70)(H2,52,55,56)(H2,64,65,66)/b31-30+/t40-,44-,45-,46+,50-/m1/s1

InChI 键

LXCAGLOJPFZAKV-OGGZNINVSA-N

产品来源

United States

Foundational & Exploratory

The Role of trans-2-triacontenoyl-CoA in Very-Long-Chain Fatty Acid Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing essential roles in membrane structure, signal transduction, and the formation of physiological barriers.[1][2] Their synthesis occurs in the endoplasmic reticulum through a cyclical four-step elongation process that sequentially adds two-carbon units to a growing acyl-CoA chain. This guide provides a detailed examination of the fatty acid elongation cycle, with a specific focus on the role of the C30 intermediate, trans-2-triacontenoyl-CoA. It will delineate its position in the pathway, the enzymatic activity of trans-2-enoyl-CoA reductase (TECR), and present relevant quantitative data and experimental methodologies for its study.

The Fatty Acid Elongation Cycle

The synthesis of VLCFAs is an iterative process involving four key enzymatic reactions that collectively add a two-carbon unit from malonyl-CoA to an existing acyl-CoA primer.[2][3] This cycle is crucial for generating the diversity of fatty acid chain lengths required for various biological functions.[4] The entire process is embedded within the endoplasmic reticulum membrane.[2]

The four reactions in each elongation cycle are:

  • Condensation: The rate-limiting step, where a fatty acyl-CoA substrate is condensed with malonyl-CoA to form a 3-ketoacyl-CoA, releasing a molecule of CO2. This reaction is catalyzed by a family of fatty acid elongase (ELOVL) enzymes, which provide substrate specificity to the process.[2][5]

  • First Reduction: The 3-ketoacyl-CoA intermediate is reduced by a 3-ketoacyl-CoA reductase (KAR) to form a 3-hydroxyacyl-CoA. This reaction utilizes NADPH as the reducing agent.[4]

  • Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a double bond, forming a trans-2-enoyl-CoA intermediate.[4]

  • Second Reduction: The final step involves the reduction of the trans-2-enoyl-CoA intermediate to a saturated acyl-CoA by the enzyme trans-2-enoyl-CoA reductase (TECR). This reaction also consumes NADPH.[6][7]

The resulting saturated acyl-CoA is two carbons longer than the initial primer and can either be utilized by the cell or re-enter the elongation cycle for further extension.[6]

The Specific Role of this compound

This compound is the specific C30 intermediate that serves as the substrate for the fourth and final reaction in the elongation cycle leading to the synthesis of triacontanoyl-CoA (C30:0).

Following the first three steps which elongate a C28:0-CoA (octacosanoyl-CoA), the resulting 3-hydroxytriacontanoyl-CoA is dehydrated to form this compound. This molecule is then the direct substrate for the enzyme trans-2-enoyl-CoA reductase (TECR) . TECR catalyzes the NADPH-dependent reduction of the double bond between the second and third carbons of the acyl chain, converting this compound into the saturated C30:0 acyl-CoA, triacontanoyl-CoA.[6][8] This newly synthesized saturated VLCFA is then available for incorporation into complex lipids or for further elongation cycles.

Enzymology: Trans-2-enoyl-CoA Reductase (TECR)

TECR (also known as synaptic glycoprotein (B1211001) SC2) is a multi-pass membrane protein located in the endoplasmic reticulum.[7][9] It belongs to the steroid 5-alpha reductase family and is essential for the completion of each fatty acid elongation cycle.[8][9] In yeast, the homologous enzyme is Tsc13.[10]

The reaction catalyzed by TECR is as follows: trans-2-enoyl-CoA + NADPH + H+ ⇌ saturated acyl-CoA + NADP+[11]

Studies involving site-directed mutagenesis in both human TECR and its yeast homolog Tsc13 have identified key catalytic residues. A highly conserved tyrosine residue (Tyr248 in human TECR) is speculated to be the crucial proton donor to the trans-2-enoyl-CoA substrate during the reduction reaction.[10] Mutations in the TECR gene, such as the P182L substitution, can lead to reduced enzyme activity and stability, resulting in human diseases like autosomal recessive non-syndromic intellectual disability.[8]

Quantitative Data

Enzyme SourceSubstrateKm (µM)CofactorReference
Euglena gracilis (recombinant)Crotonyl-CoA (C4)68NADH[12]
Euglena gracilis (recombinant)trans-2-Hexenoyl-CoA (C6)91NADH[12]
Euglena gracilis (recombinant)NADH109-[12]
Euglena gracilis (recombinant)NADPH119-[12]
Yeast (S. cerevisiae)Malonyl-CoA (for elongation)130-[13]
Yeast (S. cerevisiae)Lauroyl-CoA (C12)0.05-[13]
Yeast (S. cerevisiae)Palmitoyl-CoA (C16)0.13-[13]

This table summarizes kinetic data for trans-2-enoyl-CoA reductase from various sources and for the overall elongation reaction with different acyl-CoA substrates. Note the high affinity (low Km) for acyl-CoA primers in the yeast system.

Experimental Protocols

In Vitro Fatty Acid Elongation Assay

This assay is fundamental for studying the activity of the fatty acid elongation machinery, including the function of TECR. It measures the incorporation of radiolabeled two-carbon units from malonyl-CoA into a fatty acyl-CoA primer. The absence or inhibition of TECR would lead to an accumulation of the trans-2-enoyl-CoA intermediate.[10]

Objective: To measure the synthesis of elongated fatty acids from a C18:0-CoA primer using microsomal preparations.

Materials:

  • Microsomal fraction isolated from cells or tissue expressing the enzymes of interest.

  • [¹⁴C]malonyl-CoA (specific activity ~50-60 mCi/mmol)

  • Stearoyl-CoA (C18:0-CoA)

  • NADPH

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.2), 2.5 mM MgCl₂, 1 mM EDTA.

  • Stopping Solution: 2.5 M KOH in 50% ethanol.

  • Acidification Solution: Concentrated HCl.

  • Organic Solvent: Hexane (B92381).

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60).

  • Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:

    • 50 µL of Reaction Buffer (2x concentration).

    • 10 µL of Microsomal Preparation (protein concentration ~1-2 mg/mL).

    • 10 µL of Stearoyl-CoA solution (final concentration 20 µM).

    • 10 µL of NADPH solution (final concentration 1 mM).

  • Initiation: Start the reaction by adding 20 µL of [¹⁴C]malonyl-CoA (final concentration ~25-30 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Saponification: Stop the reaction by adding 500 µL of the stopping solution. Vortex and incubate at 70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Acidification: After cooling to room temperature, acidify the mixture by adding 250 µL of concentrated HCl to protonate the free fatty acids.

  • Extraction: Extract the fatty acids by adding 1 mL of hexane, vortexing vigorously for 1 minute, and centrifuging at 2000 x g for 5 minutes to separate the phases.

  • Analysis:

    • Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Resuspend the dried fatty acids in a small volume (~20 µL) of hexane.

    • Spot the resuspended sample onto a TLC plate.

    • Develop the plate in the developing solvent system.

    • Visualize the separated fatty acids using a bioimaging analyzer or autoradiography. The elongated fatty acids (C20, C22, C24, etc.) will migrate further than the unreacted primer.

  • Quantification: Scrape the silica (B1680970) corresponding to the product bands into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Signaling Pathways and Logical Relationships

Fatty Acid Elongation Cycle

Fatty_Acid_Elongation cluster_cycle Fatty Acid Elongation Cycle (in ER) Acyl_CoA_n Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA_n->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound for C30) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Acyl_CoA_n2 Acyl-CoA (Cn+2) Enoyl_CoA->Acyl_CoA_n2 Reduction Acyl_CoA_n2->Acyl_CoA_n Further Elongation or Cellular Utilization ELOVL ELOVL ELOVL->Ketoacyl_CoA CO2 CO2 ELOVL->CO2 KAR KAR KAR->Hydroxyacyl_CoA NADP1 NADP+ KAR->NADP1 HACD HACD HACD->Enoyl_CoA H2O H2O HACD->H2O TECR TECR TECR->Acyl_CoA_n2 NADP2 NADP+ TECR->NADP2 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL NADPH1 NADPH NADPH1->KAR NADPH2 NADPH NADPH2->TECR

References

function of trans-2-triacontenoyl-CoA in sphingolipid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Function of trans-2-Triacontenoyl-CoA in Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are critical components of eukaryotic cell membranes and serve as signaling molecules in a myriad of cellular processes. The biophysical properties and biological functions of sphingolipids are largely determined by the length of their N-acyl fatty acid chain. Very-long-chain fatty acids (VLCFAs), those with 20 or more carbons, are integral to the structure of specific sphingolipids, particularly in tissues such as the skin, brain, and testes.[1] The synthesis of these VLCFAs occurs through a dedicated elongation cycle in the endoplasmic reticulum. This guide focuses on a key, transient intermediate in this pathway: This compound . We will elucidate its precise role as the penultimate substrate in the synthesis of triacontanoyl-CoA (C30:0), its integration into the sphingolipid metabolic network, the key enzymes involved, and the experimental methodologies used to study this pathway.

The Very-Long-Chain Fatty Acid (VLCFA) Elongation Cycle

The synthesis of VLCFAs is a four-step, cyclical process that extends a fatty acyl-CoA chain by two carbons per cycle.[2] This machinery is located on the endoplasmic reticulum membrane and involves four distinct enzymatic activities.[2] this compound is the product of the third step and the substrate for the fourth and final step in the synthesis of a C30:0 fatty acyl-CoA.

The four core reactions are:

  • Condensation: An acyl-CoA (e.g., C28:0-CoA) is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This rate-limiting step is catalyzed by a family of enzymes known as Elongation of Very Long Chain Fatty Acids proteins (ELOVLs).[3]

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA intermediate.[4] In the context of C30:0 synthesis, this product is This compound . This reaction is catalyzed by 3-hydroxyacyl-CoA dehydratases (HACDs).[2][5]

  • Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, completing the two-carbon extension.[6] The reduction of this compound to triacontanoyl-CoA is catalyzed by trans-2-enoyl-CoA reductase (TECR).[2][7]

VLCFA_Elongation_Cycle VLCFA Elongation Cycle for C30:0 Synthesis cluster_cycle Acyl_CoA_C28 Acyl-CoA (C28:0) Ketoacyl_CoA 3-Ketoacyl-CoA (C30:0) Acyl_CoA_C28->Ketoacyl_CoA ELOVL1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C30:0) Ketoacyl_CoA->Hydroxyacyl_CoA KAR NADP1 NADP+ Ketoacyl_CoA->NADP1 Trans2_CoA This compound Hydroxyacyl_CoA->Trans2_CoA HACD1/2 Acyl_CoA_C30 Triacontanoyl-CoA (C30:0) Trans2_CoA->Acyl_CoA_C30 TECR NADP2 NADP+ Trans2_CoA->NADP2 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA NADPH1 NADPH NADPH1->Ketoacyl_CoA NADPH2 NADPH NADPH2->Trans2_CoA

Caption: The four-step VLCFA elongation cycle highlighting the position of this compound.

Key Enzymes in the Pathway

The formation and consumption of this compound are governed by specific enzymes with distinct substrate preferences.

StepEnzyme FamilyKey GenesSubstrate(s) for C30:0 SynthesisProduct
Condensation Fatty Acid ElongaseELOVL1, ELOVL3C28:0-CoA, Malonyl-CoA3-keto-triacontanoyl-CoA
Dehydration 3-Hydroxyacyl-CoA DehydrataseHACD1, HACD23-hydroxy-triacontanoyl-CoAThis compound
Reduction trans-2-Enoyl-CoA ReductaseTECRThis compound , NADPHTriacontanoyl-CoA (C30:0)
Ceramide Synthesis Ceramide SynthaseCERS3Triacontanoyl-CoA, SphinganineC30:0-Dihydroceramide

Table 1: Key Enzymes in the Synthesis and Utilization of C30:0 Acyl-CoAs. This table outlines the enzymes responsible for the elongation steps leading to C30:0-CoA and its subsequent use in ceramide synthesis.

  • ELOVL1: This elongase is crucial for the synthesis of saturated and monounsaturated VLCFAs. It exhibits high activity towards C22:0-CoA and is considered essential for producing the C24 and longer acyl-CoA precursors required for further elongation.[3][8]

  • HACD1/HACD2: These enzymes catalyze the dehydration step. While HACD2 appears to be the major dehydratase for a wide range of fatty acid elongation pathways, HACD1 is highly expressed in muscle tissue.[4] Mutations in HACD1 are linked to congenital myopathy, underscoring its importance in muscle function.[5][7]

  • TECR (trans-2-enoyl-CoA reductase): This enzyme performs the final reduction of trans-2-enoyl-CoAs, including this compound, to their saturated counterparts.[2] It is a critical component of both VLCFA synthesis and the sphingosine (B13886) 1-phosphate (S1P) degradation pathway.[6]

  • CERS3 (Ceramide Synthase 3): After its synthesis, triacontanoyl-CoA is utilized by CERS3. This ceramide synthase has a strong preference for ultra-long-chain acyl-CoAs (≥C26) and is highly expressed in the skin and testes, where these specific ceramides (B1148491) are vital for forming the epidermal water barrier and for spermatogenesis.[1][7]

Integration into Sphingolipid Metabolism

The function of this compound is realized upon its conversion to triacontanoyl-CoA, which is then incorporated into the sphingolipid backbone. This process links the VLCFA elongation cycle directly to the de novo ceramide synthesis pathway.

  • VLCFA Elongation: The cycle produces triacontanoyl-CoA.

  • Ceramide Synthesis: Ceramide synthase 3 (CERS3) catalyzes the N-acylation of a sphingoid base (typically sphinganine) with triacontanoyl-CoA to form C30:0-dihydroceramide.[7]

  • Desaturation: Dihydroceramide (B1258172) desaturase 1 (DEGS1) introduces a double bond into the sphingoid backbone, converting dihydroceramide to ceramide.

  • Complex Sphingolipid Formation: The resulting C30:0-ceramide serves as a precursor for more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, in the Golgi apparatus.[9]

Sphingolipid_Integration Integration of VLCFA Elongation into Sphingolipid Synthesis VLCFA_Cycle VLCFA Elongation Cycle (see Diagram 1) Triacontanoyl_CoA Triacontanoyl-CoA (C30:0) VLCFA_Cycle->Triacontanoyl_CoA CERS3 CERS3 Triacontanoyl_CoA->CERS3 Sphinganine Sphinganine Sphinganine->CERS3 DHCer C30:0-Dihydroceramide DEGS1 DEGS1 DHCer->DEGS1 Cer C30:0-Ceramide Complex_SL Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex_SL Golgi Apparatus CERS3->DHCer DEGS1->Cer

Caption: Pathway showing the utilization of triacontanoyl-CoA in ceramide biosynthesis.

Quantitative Data from Experimental Systems

The study of VLCFA and sphingolipid metabolism often relies on gene knockdown or knockout models to elucidate the function of specific enzymes. The resulting changes in lipid profiles provide quantitative insights into the pathway.

Gene TargetedExperimental SystemKey FindingQuantitative ImpactReference
ELOVL1 X-ALD Fibroblasts (siRNA)ELOVL1 is the primary elongase for C26:0 synthesis.~35% reduction in endogenous C26:0 levels after 10 days.[10]
CerS2 SMS-KCNR Cells (siRNA)CerS2 is responsible for VLC ceramide synthesis (C22-C24).~80% reduction in CerS2 enzymatic activity with C24-CoA substrate.[11]
HACD1 Human Muscle (Nonsense Mutation)HACD1 enzymatic activity is abrogated.HACD1 mRNA levels reduced to 31% of control levels.[5]
ACBP ACBP-/- Mouse TestisACBP facilitates CerS2/3 activity.Significant reduction in C22-C26 ceramide and sphingomyelin levels.[12]

Table 2: Summary of Quantitative Data from Selected Studies. This table highlights the quantitative effects on lipid metabolism following the disruption of key enzymes in the VLCFA-sphingolipid pathway.

Experimental Protocols

Investigating the role of this compound and its associated enzymes requires specialized biochemical and analytical techniques. Below are generalized protocols for key experimental approaches.

Protocol 1: Gene Knockdown via siRNA and Lipid Analysis Workflow

This workflow is commonly used to assess the function of a specific enzyme in the pathway.

Experimental_Workflow General Workflow for siRNA Knockdown and Lipid Analysis Start Seed Cells (e.g., HEK293, Fibroblasts) Transfect Transfect with siRNA (Target Gene vs. Scrambled Control) Start->Transfect Incubate Incubate (48-72 hours) Transfect->Incubate Harvest Harvest Cells (Wash with PBS) Incubate->Harvest Split Harvest->Split Lysis Cell Lysis for Protein Analysis (e.g., Western Blot to confirm knockdown) Split->Lysis Spike Spike with Internal Standards (e.g., C17-Ceramide-d7) Split->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer Method) Analysis LC-MS/MS Analysis (Targeted Lipidomics) Extraction->Analysis Spike->Extraction Data Data Processing & Quantification Analysis->Data

Caption: A typical experimental workflow for studying enzyme function using siRNA and mass spectrometry.

Protocol 2: Sphingolipid Extraction from Cultured Cells

This protocol is adapted from established methods for preparing samples for mass spectrometry analysis.[13]

  • Cell Harvesting: Aspirate culture medium and wash adherent cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Lysis and Standard Spiking: Add 500 µL of ice-cold methanol (B129727) containing the appropriate internal standards (e.g., a mix of deuterated sphingolipids) to each well. Scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Phase Separation: Add 250 µL of chloroform (B151607) and vortex vigorously for 1 minute. Add 200 µL of deionized water and vortex for another minute.

  • Lipid Extraction: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C to induce phase separation.

  • Sample Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass syringe and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the solvent from the organic phase under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: In Vitro Ceramide Synthase Activity Assay

This assay measures the activity of a specific ceramide synthase in a cell-free system, often using microsomal fractions.[11]

  • Microsome Preparation: Isolate microsomal fractions from cultured cells or tissues via differential centrifugation. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂).

  • Substrate Preparation: Prepare substrates. For example, to measure CerS3 activity, use C30:0-CoA and a fluorescent or isotopically labeled sphingoid base (e.g., C17-sphingosine).

  • Assay Initiation: In a microcentrifuge tube, combine 15-20 µg of microsomal protein with the reaction buffer. Initiate the reaction by adding the fatty acyl-CoA and sphingoid base substrates.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solvent mixture for lipid extraction, such as chloroform/methanol (1:2, v/v).

  • Analysis: Extract the lipids as described in Protocol 2 and analyze the formation of the ceramide product using LC-MS/MS, quantifying against a standard curve.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the biosynthesis of ultra-long-chain fatty acids. Its primary function is to serve as the immediate precursor to triacontanoyl-CoA, which is subsequently incorporated by CerS3 into a specialized class of ceramides. These C30:0-ceramides and their derivatives are indispensable for the structural integrity and function of critical biological barriers, most notably the skin epidermis. Understanding the enzymatic steps that produce and consume this compound provides crucial insights into the regulation of sphingolipid homeostasis and opens avenues for therapeutic intervention in diseases characterized by defective VLCFA metabolism, such as ichthyoses and certain myopathies. The methodologies outlined herein provide a robust framework for researchers and drug developers to further probe this essential metabolic pathway.

References

An In-depth Technical Guide on trans-2-triacontenoyl-CoA and Very Long-Chain Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more. These molecules are not merely structural components of cell membranes but also play critical roles in a variety of physiological processes, including the formation of the skin's permeability barrier, myelination in the nervous system, and the production of signaling molecules. The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle, with each cycle extending the fatty acyl chain by two carbons. A key intermediate in the synthesis of a 30-carbon VLCFA (triacontanoic acid) is trans-2-triacontenoyl-CoA. While specific research on this compound is limited, its formation and subsequent reduction are critical steps in the synthesis of C30 and longer fatty acids. This guide provides a comprehensive overview of the VLCFA synthesis pathway, with a focus on the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks relevant to the study of these essential lipids.

The Very Long-Chain Fatty Acid Elongation Cycle

The synthesis of VLCFAs is a cyclical process involving four key enzymatic reactions that take place on the endoplasmic reticulum membrane. The cycle begins with a long-chain fatty acyl-CoA and adds two carbon units from malonyl-CoA in each iteration.

  • Condensation: The first and rate-limiting step is the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as the Elongation of Very Long-Chain Fatty Acids proteins (ELOVLs). There are seven ELOVL enzymes in mammals (ELOVL1-7), each with distinct substrate specificities for the chain length and degree of saturation of the fatty acyl-CoA.[1] ELOVL1 is particularly important for the synthesis of saturated and monounsaturated VLCFAs, including those that lead to the formation of triacontanoic acid.[2]

  • Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD). There are four known HACD isoforms in humans (HACD1-4).[3] For the synthesis of triacontanoic acid, the intermediate at this stage would be this compound.

  • Reduction: The final step is the reduction of the trans-2-enoyl-CoA to a saturated acyl-CoA by the trans-2-enoyl-CoA reductase (TECR), also utilizing NADPH.[4] The resulting acyl-CoA is two carbons longer than the initial substrate and can either be further elongated in subsequent cycles or be utilized for the synthesis of complex lipids like ceramides (B1148491) and glycerophospholipids.

Quantitative Data on VLCFA Synthesis Enzymes

The following tables summarize available quantitative data for the enzymes involved in VLCFA synthesis. It is important to note that comprehensive kinetic data, especially for very long-chain substrates like those involved in triacontanoic acid synthesis, is limited in the literature.

Table 1: Kinetic Parameters of VLCFA Elongation Enzymes

Enzyme FamilySpecific EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Organism/System
ELOVL ELOVL1C22:0-CoA~5~100Human fibroblasts[5]
ELOVL1C24:0-CoA~5~80Human fibroblasts[5]
ELOVL1C26:0-CoA~5~40Human fibroblasts[5]
Bovine microsomal fractionMalonyl-CoA52340Bovine meibomian gland[6]
KAR Bovine microsomal fractionNADPH11-Bovine meibomian gland[6]
HACD Pig heart L-3-hydroxyacyl-CoA dehydrogenaseMedium-chain 3-hydroxyacyl-CoA-Most active with medium-chain substratesPig heart[7]
TECR Euglena gracilis trans-2-enoyl-CoA reductaseCrotonyl-CoA68-Euglena gracilis[8]
Euglena gracilis trans-2-enoyl-CoA reductasetrans-2-Hexenoyl-CoA91-Euglena gracilis[8]
Euglena gracilis trans-2-enoyl-CoA reductaseNADH109-Euglena gracilis[8]
Euglena gracilis trans-2-enoyl-CoA reductaseNADPH119-Euglena gracilis[8]

Table 2: Tissue Expression of VLCFA Synthesis Enzymes in Humans

GeneProteinTissue Distribution (mRNA and Protein)
ELOVL1 ELOVL1Ubiquitous expression, with higher levels in the brain.[7][9][10]
HSD17B12 KARWidely expressed.
HACD1-4 HACD1-4Tissue-specific expression patterns. For example, HACD1 is highly expressed in cardiac and skeletal muscle.[3]
TECR TECRUbiquitously expressed.[11]

Note: Quantitative protein expression levels in absolute units (e.g., fmol/mg of tissue) are not consistently available across studies. The provided information reflects relative expression patterns.

Experimental Protocols

In Vitro Very Long-Chain Fatty Acid Elongation Assay

This protocol is adapted from methods using microsomal fractions to measure the activity of the VLCFA elongation complex.[6][12]

Materials:

  • Microsomal fraction isolated from tissue or cultured cells (e.g., liver, brain)[13]

  • Fatty acyl-CoA substrate (e.g., C22:0-CoA)

  • [2-¹⁴C]Malonyl-CoA (radiolabeled)

  • NADPH

  • ATP

  • Coenzyme A

  • MgCl₂

  • Bovine serum albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2)

  • Stopping solution (e.g., 2.5 M KOH in 50% ethanol)

  • Acidification solution (e.g., 5 M HCl)

  • Organic solvent for extraction (e.g., hexane)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, Coenzyme A, MgCl₂, and BSA.

  • Add Substrates: Add the fatty acyl-CoA substrate and NADPH to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the microsomal protein and [2-¹⁴C]malonyl-CoA. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction at 37°C for 20-30 minutes with gentle shaking.

  • Stop Reaction: Terminate the reaction by adding the stopping solution.

  • Saponification: Heat the samples at 70°C for 1 hour to saponify the fatty acids.

  • Acidification: After cooling, acidify the reaction mixture with the acidification solution to protonate the fatty acids.

  • Extraction: Extract the radiolabeled fatty acids with an organic solvent like hexane (B92381) by vortexing and centrifuging to separate the phases.

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity corresponds to the rate of fatty acid elongation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of VLCFAs

This protocol outlines the general steps for the analysis of total fatty acid profiles, including VLCFAs, from biological samples.[1][14]

Materials:

  • Biological sample (cells, tissue, plasma)

  • Internal standard (e.g., deuterated C27:0)

  • Methanol (B129727) with 2% H₂SO₄ (for transesterification)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-23)

Procedure:

  • Sample Preparation: Homogenize tissue samples or pellet cells. For plasma, use a defined volume.

  • Add Internal Standard: Add a known amount of the internal standard to each sample for quantification.

  • Transesterification: Add methanol with H₂SO₄ and incubate at 80°C for 1-2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).

  • Extraction: After cooling, add hexane and saturated NaCl solution, vortex, and centrifuge to separate the phases.

  • Isolation of FAMEs: Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • Analysis: Inject the FAMEs into the GC-MS. The different FAMEs will be separated based on their chain length and degree of saturation. The mass spectrometer will identify the individual FAMEs based on their mass-to-charge ratio.

  • Quantification: Quantify the amount of each VLCFA by comparing its peak area to the peak area of the internal standard.

High-Performance Liquid Chromatography (HPLC) for Acyl-CoA Analysis

This protocol is for the separation and analysis of long-chain and very-long-chain acyl-CoAs.[15]

Materials:

  • Cell or tissue extract

  • Acetonitrile (B52724)

  • Potassium phosphate buffer

  • HPLC system with a C18 reverse-phase column and a UV detector (260 nm)

Procedure:

  • Extraction: Extract acyl-CoAs from the biological sample using a suitable method, often involving homogenization in a buffer followed by solid-phase extraction.

  • HPLC Separation: Inject the extracted acyl-CoAs onto the C18 column.

  • Gradient Elution: Use a gradient of acetonitrile in potassium phosphate buffer to separate the acyl-CoAs based on their hydrophobicity (which is primarily determined by the length of the acyl chain).

  • Detection: Monitor the elution of the acyl-CoAs using a UV detector at 260 nm, which is the absorbance maximum for the CoA moiety.

  • Identification and Quantification: Identify individual acyl-CoAs by comparing their retention times to those of known standards. Quantify the amount of each acyl-CoA by integrating the peak area.

Regulatory Pathways in VLCFA Synthesis

The synthesis of VLCFAs is tightly regulated to meet the cell's metabolic needs. Two key families of transcription factors involved in this regulation are the Sterol Regulatory Element-Binding Proteins (SREBPs) and the Peroxisome Proliferator-Activated Receptors (PPARs).

SREBP-1c Signaling Pathway

SREBP-1c is a major regulator of fatty acid synthesis.[16] When cellular levels of insulin (B600854) are high, SREBP-1c is activated, leading to the increased transcription of genes involved in fatty acid synthesis, including those in the VLCFA elongation pathway.

SREBP1c_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds SCAP_SREBP1c SCAP-SREBP-1c (ER) Insulin_Receptor->SCAP_SREBP1c activates transport Golgi Golgi SCAP_SREBP1c->Golgi translocates to Proteases S1P & S2P Proteases Golgi->Proteases contains nSREBP1c nSREBP-1c (active) Proteases->nSREBP1c cleaves SREBP-1c to release Nucleus Nucleus nSREBP1c->Nucleus translocates to VLCFA_Genes VLCFA Synthesis Genes (e.g., ELOVLs) Nucleus->VLCFA_Genes activates transcription of VLCFA_Synthesis Increased VLCFA Synthesis VLCFA_Genes->VLCFA_Synthesis

SREBP-1c pathway regulating VLCFA synthesis.
PPARα Signaling Pathway

PPARα is a nuclear receptor that is activated by fatty acids and their derivatives.[17][18] It plays a key role in regulating lipid metabolism, particularly in the liver. Activation of PPARα generally leads to an increase in the expression of genes involved in fatty acid oxidation. However, its role in VLCFA synthesis is more complex, as some studies suggest it can also influence the expression of elongation enzymes.

PPARa_Pathway Fatty_Acids Fatty Acids / Acyl-CoAs PPARa PPARα Fatty_Acids->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR forms heterodimer with RXR RXR RXR->PPARa_RXR PPRE PPRE (in gene promoters) PPARa_RXR->PPRE binds to Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes regulates FA_Oxidation Increased Fatty Acid Oxidation Target_Genes->FA_Oxidation

PPARα pathway regulating fatty acid metabolism.

The Role of this compound in Ceramide Synthesis

While the primary focus of this guide is on VLCFA synthesis, it is important to note that the products of this pathway, including triacontanoic acid (derived from this compound), are crucial substrates for the synthesis of other complex lipids. Ceramides, which are fundamental components of the skin's permeability barrier and are involved in cellular signaling, are synthesized by the acylation of a sphingoid base with a fatty acyl-CoA. The specific fatty acid incorporated into the ceramide is determined by the substrate specificity of the ceramide synthase (CerS) enzymes. CerS3, for example, is responsible for the synthesis of ceramides containing very long-chain and ultra-long-chain fatty acids (≥C26).[19] Therefore, the synthesis of triacontanoic acid via the intermediate this compound is a prerequisite for the formation of C30-ceramides.

Ceramide_Synthesis_Workflow cluster_VLCFA VLCFA Elongation cluster_Ceramide Ceramide Synthesis C28_CoA C28:0-CoA ELOVL1 ELOVL1 C28_CoA->ELOVL1 Ketoacyl_CoA 3-keto-C30-CoA ELOVL1->Ketoacyl_CoA + Malonyl-CoA KAR KAR Ketoacyl_CoA->KAR NADPH Hydroxyacyl_CoA 3-hydroxy-C30-CoA KAR->Hydroxyacyl_CoA HACD HACD Hydroxyacyl_CoA->HACD Enoyl_CoA This compound HACD->Enoyl_CoA TECR TECR Enoyl_CoA->TECR NADPH C30_CoA Triacontanoyl-CoA (C30:0-CoA) TECR->C30_CoA CerS3 CerS3 C30_CoA->CerS3 Sphingoid_Base Sphingoid Base Sphingoid_Base->CerS3 C30_Ceramide C30-Ceramide CerS3->C30_Ceramide

Workflow from VLCFA elongation to ceramide synthesis.

Conclusion and Future Directions

The synthesis of very long-chain fatty acids is a fundamental metabolic pathway with significant implications for human health. The intermediate, this compound, represents a key, albeit transient, molecule in the production of C30 fatty acids and their subsequent incorporation into essential complex lipids. While the overall pathway is well-characterized, further research is needed to fully elucidate the kinetic properties of the elongase enzymes with very long-chain substrates and to understand the precise regulatory mechanisms that govern the production of specific VLCFA species. A deeper understanding of these processes will be invaluable for the development of therapeutic strategies for a range of disorders associated with aberrant VLCFA metabolism.

References

The Emergence of Trans-2-Triacontenoyl-CoA in Very-Long-Chain Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of very-long-chain fatty acids (VLCFAs), those with acyl chains of 22 carbons or more, is a critical area of research with implications for numerous physiological processes and disease states. Within this complex network, trans-2-triacontenoyl-CoA, a 30-carbon monounsaturated acyl-CoA, represents a key intermediate at the intersection of fatty acid elongation and peroxisomal β-oxidation. While direct studies on this specific molecule are nascent, its metabolic pathway and significance can be elucidated through the extensive characterization of the enzymes responsible for VLCFA metabolism. This technical guide provides a comprehensive overview of the discovery of this compound within these pathways, detailing the enzymatic reactions, presenting quantitative data, outlining experimental protocols, and visualizing the core metabolic and experimental workflows.

Introduction to Very-Long-Chain Fatty Acid Metabolism

Very-long-chain fatty acids are essential components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[1] Their synthesis and degradation are tightly regulated processes, and disruptions in these pathways are linked to a variety of inherited diseases, such as X-linked adrenoleukodystrophy (X-ALD), Zellweger syndrome, and certain forms of ichthyosis and myopathy.[1][2] The metabolism of VLCFAs is compartmentalized, with elongation occurring primarily in the endoplasmic reticulum and degradation taking place in peroxisomes, as they are generally poor substrates for mitochondrial β-oxidation.[2][3]

The Metabolic Pathway of this compound

The existence of this compound is inferred from our understanding of the fatty acid elongation and peroxisomal β-oxidation pathways. It is a transient intermediate, formed during both the synthesis of fatty acids longer than 30 carbons and the breakdown of these same fatty acids.

Biosynthesis via Fatty Acid Elongation

The synthesis of VLCFAs occurs through a four-step elongation cycle in the endoplasmic reticulum. Each cycle extends the fatty acyl-CoA chain by two carbons. This compound is generated during the elongation of a 28-carbon fatty acyl-CoA (octacosanoyl-CoA). The key enzymes in this process are the ELOVL fatty acid elongases. ELOVL4, in particular, has been shown to be involved in the elongation of saturated and polyunsaturated VLCFAs from C26 upwards.[4]

The steps leading to the formation of a 30-carbon acyl-CoA, and by extension, the intermediate this compound, are as follows:

  • Condensation: An acyl-CoA (e.g., C28:0-CoA) is condensed with malonyl-CoA by an ELOVL elongase (likely ELOVL4) to form a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).[5]

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA (in this case, this compound).[5]

  • Reduction: The trans-2-enoyl-CoA is reduced by the trans-2-enoyl-CoA reductase (TER) to form the elongated acyl-CoA (C30:0-CoA).[5]

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (C28) KetoacylCoA 3-Ketoacyl-CoA (C30) AcylCoA_n->KetoacylCoA ELOVL4 MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (C30) KetoacylCoA->HydroxyacylCoA KAR EnoylCoA This compound HydroxyacylCoA->EnoylCoA HACD AcylCoA_n2 Acyl-CoA (C30) EnoylCoA->AcylCoA_n2 TER Peroxisomal_Beta_Oxidation cluster_beta_oxidation Peroxisomal β-Oxidation AcylCoA_n Triacontanoyl-CoA (C30) EnoylCoA This compound AcylCoA_n->EnoylCoA ACADVL HydroxyacylCoA 3-Hydroxyacyl-CoA (C30) EnoylCoA->HydroxyacylCoA HSD17B4 (Hydratase) KetoacylCoA 3-Ketoacyl-CoA (C30) HydroxyacylCoA->KetoacylCoA HSD17B4 (Dehydrogenase) AcylCoA_n2 Octacosanoyl-CoA (C28) KetoacylCoA->AcylCoA_n2 Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Experimental_Workflow Sample Biological Sample (Cells/Tissues) Extraction Acyl-CoA Extraction (with Internal Standards) Sample->Extraction LC Reverse-Phase HPLC Separation Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis and Quantification MS->Data

References

Unveiling a Novel Biomarker: A Technical Guide to trans-2-triacontenoyl-CoA in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Peroxisomal Labyrinth: trans-2-triacontenoyl-CoA as a Potential Biomarker for Devastating Metabolic Disorders

This technical guide provides an in-depth analysis of this compound, a critical intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs), and explores its potential as a biomarker for a class of severe metabolic disorders, including Zellweger spectrum disorders and X-linked adrenoleukodystrophy. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the understanding and treatment of these debilitating conditions.

Executive Summary

Peroxisomal disorders are a group of inherited metabolic diseases characterized by the impairment of peroxisome function, leading to the accumulation of VLCFAs in tissues and plasma. This accumulation is a direct consequence of defects in the peroxisomal β-oxidation pathway. This compound is a key, yet understudied, intermediate in this pathway. While direct quantitative data for this specific molecule in disease states is emerging, the profound accumulation of its precursor VLCFAs strongly indicates a metabolic bottleneck and altered flux of this intermediate. This guide summarizes the existing evidence, details the methodologies for its potential measurement, and outlines the metabolic pathways, providing a comprehensive resource for its investigation as a novel biomarker.

Introduction to Peroxisomal β-Oxidation and Associated Disorders

Peroxisomes are ubiquitous cellular organelles essential for various metabolic processes, including the β-oxidation of VLCFAs (fatty acids with 22 or more carbons). Unlike mitochondria, peroxisomes are specifically equipped to handle the initial chain-shortening of these exceptionally long fatty acids. A defect in peroxisomal biogenesis or in a specific enzyme of the β-oxidation pathway leads to the pathological accumulation of VLCFAs, which is a hallmark of several devastating genetic disorders.

  • Zellweger Spectrum Disorders (ZSDs): This group of autosomal recessive disorders, including Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD), is caused by mutations in PEX genes, leading to defective peroxisome assembly.[1][2] This results in a generalized impairment of peroxisomal functions.

  • X-Linked Adrenoleukodystrophy (X-ALD): This X-linked disorder is caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter responsible for importing VLCFAs into the peroxisome.[3][4] The resulting impairment in VLCFA degradation primarily affects the white matter of the brain and the adrenal cortex.[3]

The accumulation of VLCFAs is the primary biochemical indicator for these disorders.[5][6] Consequently, the levels of intermediates in the VLCFA β-oxidation pathway, such as this compound, are strongly presumed to be altered.

Data Presentation: VLCFA Accumulation as an Indirect Marker

Direct quantitative measurements of this compound in patient samples are not yet widely reported in the literature. However, the substantial and consistent accumulation of its precursor VLCFAs in patients with peroxisomal disorders provides compelling indirect evidence of a dysfunctional β-oxidation pathway and, by extension, altered levels of its intermediates. The following table summarizes representative data on VLCFA accumulation in these disorders.

Metabolic DisorderAnalyteControl Levels (μg/mL plasma)Patient Levels (μg/mL plasma)Fold Increase (Approx.)Reference
X-Linked Adrenoleukodystrophy Hexacosanoic acid (C26:0)0.015 ± 0.00320.081 ± 0.0066~5.4x[6]
C26:0/C22:0 ratio< 0.023> 0.038> 1.7x[6]
Zellweger Syndrome Hexacosanoic acid (C26:0)NormalMarkedly Increased-[5]
Tetracosanoic acid (C24:0)NormalIncreased-[5]
Hexacosenoic acid (C26:1)NormalIncreased-[5]

Note: The absolute values can vary between laboratories. The ratios of different VLCFAs are often used for diagnostic purposes. The accumulation of VLCFAs in cultured fibroblasts from patients is also a key diagnostic indicator.[5][7]

Experimental Protocols

The quantification of long-chain and very-long-chain acyl-CoA esters, including this compound, from biological samples is a technically demanding process due to their low abundance and chemical instability. The method of choice is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Acyl-CoA Extraction from Cultured Fibroblasts

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • Internal standards (e.g., heptadecanoyl-CoA)

  • Cell scraper

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium from confluent fibroblast monolayers. Wash the cells twice with ice-cold PBS.

  • Lysis and Extraction: Add 1 mL of ice-cold methanol containing an appropriate internal standard to each plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

Quantification by LC-MS/MS

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A reversed-phase C18 column suitable for lipid analysis.

LC Conditions (Example):

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 90% acetonitrile/10% water

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their chain length and hydrophobicity.

  • Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min).

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for this compound ([M+H]⁺) would be selected in the first quadrupole (Q1). Following collision-induced dissociation (CID) in the second quadrupole (q2), a specific product ion is monitored in the third quadrupole (Q3). A characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often observed for acyl-CoAs.[8][9] The specific masses for the precursor and product ions of this compound would need to be calculated and optimized.

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Mandatory Visualizations

Peroxisomal β-Oxidation Pathway

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_outside VLCFA Very Long-Chain Fatty Acid (VLCFA) (e.g., Triacontanoic Acid, C30:0) VLCFA_CoA VLC-Acyl-CoA (Triacontanoyl-CoA) VLCFA->VLCFA_CoA Acyl-CoA Synthetase (ACSVL1) trans_2_enoyl_CoA trans-2-Enoyl-CoA (this compound) VLCFA_CoA->trans_2_enoyl_CoA Acyl-CoA Oxidase (ACOX1) FAD -> FADH2 O2 -> H2O2 L_3_hydroxyacyl_CoA 3-Hydroxyacyl-CoA trans_2_enoyl_CoA->L_3_hydroxyacyl_CoA Enoyl-CoA Hydratase (part of D-bifunctional protein, DBP) H2O _3_ketoacyl_CoA 3-Ketoacyl-CoA L_3_hydroxyacyl_CoA->_3_ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (part of DBP) NAD+ -> NADH + H+ shortened_Acyl_CoA Shortened Acyl-CoA (C28-CoA) _3_ketoacyl_CoA->shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase CoA-SH Acetyl_CoA Acetyl-CoA _3_ketoacyl_CoA->Acetyl_CoA Further β-oxidation cycles Further β-oxidation cycles shortened_Acyl_CoA->Further β-oxidation cycles Mitochondrial β-oxidation Mitochondrial β-oxidation Acetyl_CoA->Mitochondrial β-oxidation VLCFA_source Plasma/Cytosol VLCFA VLCFA_source->VLCFA ABCD1 Transporter (Defective in X-ALD)

Caption: Peroxisomal β-oxidation of Very Long-Chain Fatty Acids.

Experimental Workflow for Biomarker Discovery

Biomarker_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Biomarker Validation Patient_Samples Patient Samples (Fibroblasts, Plasma) Extraction Acyl-CoA Extraction Patient_Samples->Extraction Control_Samples Control Samples (Fibroblasts, Plasma) Control_Samples->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biomarker_Panel Potential Biomarker Panel Statistical_Analysis->Biomarker_Panel

Caption: Workflow for this compound Biomarker Discovery.

Conclusion and Future Directions

The accumulation of VLCFAs is a well-established and defining characteristic of peroxisomal disorders. As a direct intermediate in the catabolism of these fatty acids, this compound holds significant promise as a more specific and potentially earlier biomarker of pathway dysfunction. While direct quantification methods are still under development for this specific molecule, the analytical techniques outlined in this guide provide a clear path forward for its investigation. Future research should focus on the development and validation of sensitive and specific LC-MS/MS assays for this compound in patient-derived samples. Establishing a direct correlation between the levels of this intermediate and disease severity could pave the way for improved diagnostic tools, more effective monitoring of therapeutic interventions, and a deeper understanding of the pathophysiology of these devastating metabolic disorders.

References

An In-depth Technical Guide to the Enzymatic Conversion of trans-2-Triacontenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of trans-2-triacontenoyl-CoA, a key step in the metabolism of very long-chain fatty acids (VLCFAs). This document details the metabolic context, enzymatic machinery, regulatory pathways, and experimental protocols relevant to this biochemical transformation.

Introduction

This compound is a 30-carbon monounsaturated very long-chain fatty acyl-CoA. Its metabolism is crucial for lipid homeostasis, and dysregulation is associated with several severe metabolic disorders. The primary enzymatic conversion of this compound is a hydration reaction that is an integral part of the peroxisomal β-oxidation pathway.

Metabolic Pathway: Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids

VLCFAs, defined as fatty acids with 22 or more carbon atoms, are exclusively degraded in peroxisomes. The β-oxidation spiral in peroxisomes shortens these fatty acids until they are of a suitable length for mitochondrial β-oxidation. The conversion of this compound is the second step in this pathway.

The enzymatic steps of peroxisomal β-oxidation are as follows:

  • Oxidation: Acyl-CoA oxidase introduces a double bond between the α and β carbons of the fatty acyl-CoA, forming a trans-2-enoyl-CoA and producing hydrogen peroxide.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA. This is the step where this compound is converted to 3-hydroxytriacontanoyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming a 3-ketoacyl-CoA and generating NADH.

  • Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the fatty acyl-CoA is shortened to a medium-chain fatty acyl-CoA, which is then transported to the mitochondria for complete oxidation.

Enzymology: Peroxisomal Multifunctional Enzyme Type 2 (MFE-2)

The hydration of this compound is catalyzed by the enoyl-CoA hydratase 2 (ECH2) activity of the peroxisomal multifunctional enzyme type 2 (MFE-2), also known as D-bifunctional protein.[1][2] MFE-2 is a single polypeptide chain that possesses two distinct enzymatic activities: an N-terminal enoyl-CoA hydratase 2 and a C-terminal (3R)-hydroxyacyl-CoA dehydrogenase.[3][4]

The hydratase 2 activity of MFE-2 is specific for the hydration of trans-2-enoyl-CoAs to (3R)-3-hydroxyacyl-CoAs.[4] The crystal structure of human MFE-2's hydratase 2 domain reveals a large hydrophobic cavity capable of accommodating bulky substrates like the CoA esters of C26 fatty acids.[3] This structural feature is essential for its role in VLCFA metabolism. The catalytic mechanism involves two critical protic residues, Glu-366 and Asp-510 in human MFE-2, which act as the catalytic acid and base, respectively.[5][6]

Quantitative Data

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Rat Liver ECHS1Crotonyl-CoA (C4)207,7003.85 x 108(P_Steinman & Hill, 1975)
Human ECHS1Crotonyl-CoA (C4)863 (KD)N/AN/A[7]
M. tuberculosis ChsH1-ChsH23-OPDC-CoAN/AN/AN/A[8]

Note: ECHS1 is the mitochondrial short-chain enoyl-CoA hydratase and is distinct from the peroxisomal MFE-2. Data for MFE-2 with VLCFA substrates is scarce. 3-OPDC-CoA is a steroid-derived enoyl-CoA.

Regulatory Signaling Pathways

The expression of the genes encoding the enzymes of peroxisomal β-oxidation, including HSD17B4 (the gene for MFE-2), is regulated by nuclear receptors that act as lipid sensors. The primary regulators are the peroxisome proliferator-activated receptors (PPARs), particularly PPARα, and the liver X receptors (LXRs).[9][10][11]

Activation of PPARα by ligands such as fibrate drugs or endogenous fatty acids leads to the upregulation of genes involved in fatty acid catabolism, including those for peroxisomal β-oxidation.[11] Similarly, LXR activation has been shown to induce the expression of peroxisomal β-oxidation genes, providing another layer of transcriptional control.[9][10]

Regulatory Pathway of Peroxisomal Beta-Oxidation cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_gene_expression Gene Expression VLCFAs VLCFAs PPARa PPARa VLCFAs->PPARa activates Fibrates Fibrates Fibrates->PPARa activates RXR RXR PPARa->RXR heterodimerizes with LXR LXR LXR->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to HSD17B4_gene HSD17B4 Gene (encodes MFE-2) PPRE->HSD17B4_gene promotes transcription of MFE2_protein MFE-2 Protein HSD17B4_gene->MFE2_protein is translated to Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation MFE2_protein->Peroxisomal_Beta_Oxidation catalyzes

Caption: Regulation of MFE-2 expression by nuclear receptors.

Experimental Protocols

Synthesis of this compound

Due to its commercial unavailability, this compound must be chemically or chemo-enzymatically synthesized. A general chemo-enzymatic approach is outlined below.[12][13]

Materials:

  • Triacontenoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • HPLC system for purification

Protocol:

  • Dissolve triacontenoic acid in a suitable organic solvent (e.g., DMSO) to create a stock solution.

  • In a reaction vessel, combine the reaction buffer, ATP, CoA, and acyl-CoA synthetase.

  • Initiate the reaction by adding the triacontenoic acid stock solution.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Lyophilize the purified product and store at -80°C.

Expression and Purification of Recombinant Human MFE-2

A protocol for the expression and purification of recombinant human MFE-2 is essential for in vitro studies.[13][14]

Materials:

  • Expression vector containing the human HSD17B4 cDNA (codon-optimized for the expression host)

  • Expression host (e.g., E. coli, Pichia pastoris)

  • Appropriate growth media and inducers

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)

  • Size-exclusion chromatography column

Protocol:

  • Transform the expression host with the MFE-2 expression vector.

  • Grow the cells to an appropriate density and induce protein expression.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to the affinity chromatography column.

  • Wash the column extensively and elute the MFE-2 protein.

  • Further purify the protein by size-exclusion chromatography.

  • Assess purity by SDS-PAGE and confirm identity by Western blot or mass spectrometry.

  • Store the purified protein in a suitable buffer at -80°C.

Enzymatic Assay for Enoyl-CoA Hydratase 2 Activity

The activity of the enoyl-CoA hydratase 2 domain of MFE-2 can be measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA double bond. Due to the poor water solubility of this compound, a detergent such as Triton X-100 may be required in the assay buffer.

Materials:

  • Purified recombinant human MFE-2

  • Synthesized this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in the assay buffer. The concentration should be determined spectrophotometrically using a known extinction coefficient for a similar long-chain enoyl-CoA.

  • Set up a reaction mixture in a cuvette containing the assay buffer and the MFE-2 enzyme.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance curve.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

  • Fit the initial rate data to the Michaelis-Menten equation.

An alternative HPLC-based method can also be used to directly measure the formation of the 3-hydroxytriacontanoyl-CoA product and separate it from the substrate.[15]

Logical Relationships and Workflows

Experimental Workflow cluster_synthesis Substrate Synthesis cluster_protein Enzyme Production cluster_assay Enzymatic Assay Synthesize_Substrate Synthesize This compound Purify_Substrate Purify by HPLC Synthesize_Substrate->Purify_Substrate Characterize_Substrate Characterize by MS Purify_Substrate->Characterize_Substrate Perform_Assay Perform Spectrophotometric or HPLC-based Assay Characterize_Substrate->Perform_Assay Express_Protein Express Recombinant Human MFE-2 Purify_Protein Purify by Chromatography Express_Protein->Purify_Protein Characterize_Protein Assess Purity (SDS-PAGE) Purify_Protein->Characterize_Protein Characterize_Protein->Perform_Assay Determine_Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Perform_Assay->Determine_Kinetics

Caption: Workflow for the kinetic analysis of MFE-2.

Conclusion

The enzymatic conversion of this compound by the enoyl-CoA hydratase 2 activity of peroxisomal MFE-2 is a critical reaction in the metabolism of very long-chain fatty acids. Understanding the kinetics and regulation of this enzyme is paramount for developing therapeutic strategies for disorders associated with VLCFA accumulation. While specific kinetic data for this particular substrate remain to be elucidated, this guide provides the necessary background and experimental framework for researchers to pursue these investigations. The provided protocols for substrate synthesis, enzyme purification, and kinetic analysis offer a clear path forward for filling this knowledge gap.

References

A Technical Guide to the Regulation of trans-2-triacontenoyl-CoA Levels in Peroxisomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peroxisomal metabolism of very-long-chain fatty acids (VLCFAs) is a critical cellular process, and its dysregulation is implicated in severe metabolic disorders such as X-linked adrenoleukodystrophy (X-ALD). The concentration of metabolic intermediates, including trans-2-triacontenoyl-CoA, is tightly controlled through a multi-layered regulatory network. This technical guide provides an in-depth examination of the core mechanisms governing the levels of this compound, focusing on the enzymatic pathway of peroxisomal β-oxidation, the transport of VLCFA substrates into the peroxisome, and the transcriptional control exerted by the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway. Furthermore, we explore a novel feedback mechanism involving hydrogen peroxide (H₂O₂) signaling. This document synthesizes current knowledge, presents quantitative data in structured tables, details key experimental protocols, and provides visual diagrams of the regulatory pathways to offer a comprehensive resource for professionals in metabolic research and drug development.

Introduction: The Central Role of Peroxisomal β-Oxidation

Peroxisomes are indispensable organelles that perform a variety of metabolic functions, most notably the β-oxidation of fatty acids that cannot be efficiently processed by mitochondria.[1][2] This includes very-long-chain fatty acids (VLCFAs, ≥C22:0), branched-chain fatty acids, and bile acid precursors.[1] The accumulation of VLCFAs is cytotoxic, and their degradation via peroxisomal β-oxidation is essential for cellular homeostasis.[3]

Triacontanoyl-CoA (C30:0-CoA) is a VLCFA whose metabolism is initiated exclusively in the peroxisome. The first step of its oxidation is catalyzed by Acyl-CoA Oxidase 1 (ACOX1), yielding the specific intermediate This compound .[4] The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage shorten the fatty acid chain by two carbons, producing octanoyl-CoA and other medium-chain acyl-CoAs that are subsequently transported to mitochondria for complete oxidation.[2][5] The regulation of this pathway is paramount, as defects lead to the accumulation of VLCFAs, a biochemical hallmark of devastating genetic disorders like X-ALD, which is caused by mutations in the ABCD1 gene.[6][7]

This guide elucidates the molecular machinery that regulates the flux through this pathway, thereby controlling the steady-state levels of this compound.

Core Pathway: The Enzymatic Cascade of VLCFA β-Oxidation

The level of this compound is a direct function of its rates of production and consumption. This is governed by the core enzymes of the peroxisomal β-oxidation pathway. The process begins with the activation of VLCFAs in the cytoplasm and their transport into the peroxisome, followed by a four-step enzymatic cycle.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisomal Matrix VLCFA Triacontanoic Acid (C30:0) ACSL4 ACSL4 VLCFA->ACSL4 CoA VLCFA_CoA Triacontanoyl-CoA (C30:0-CoA) ACSL4->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 ACOX1 ACOX1 T2_C30_CoA This compound ACOX1->T2_C30_CoA H₂O₂ MFE2_hyd MFE-2 (Hydratase) H_C30_CoA 3-hydroxy-triacontenoyl-CoA MFE2_hyd->H_C30_CoA H₂O MFE2_dehyd MFE-2 (Dehydrogenase) K_C30_CoA 3-keto-triacontenoyl-CoA MFE2_dehyd->K_C30_CoA NADH Thiolase Thiolase C28_CoA Octacosanoyl-CoA (C28:0-CoA) Thiolase->C28_CoA Acetyl-CoA + CoA C30_CoA_in C30:0-CoA C30_CoA_in->ACOX1 T2_C30_CoA->MFE2_hyd H_C30_CoA->MFE2_dehyd K_C30_CoA->Thiolase ABCD1->C30_CoA_in

Figure 1: Peroxisomal β-oxidation pathway for Triacontanoyl-CoA.
  • Activation: In the cytoplasm, VLCFAs like triacontanoic acid are first activated to their CoA esters by long-chain acyl-CoA synthetases (ACSLs), such as ACSL4.[8][9]

  • Transport: The resulting Triacontanoyl-CoA is transported across the peroxisomal membrane by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP).[6][10]

  • Oxidation (Production of this compound): Inside the peroxisome, Acyl-CoA Oxidase 1 (ACOX1) catalyzes the rate-limiting step, introducing a double bond and converting Triacontanoyl-CoA to This compound . This reaction consumes O₂ and produces hydrogen peroxide (H₂O₂).[4]

  • Hydration & Dehydrogenation (Consumption of this compound): The bifunctional or multifunctional enzyme type 2 (MFE-2, also known as HSD17B4) hydrates the double bond to form 3-hydroxy-triacontenoyl-CoA and subsequently dehydrogenates it to 3-keto-triacontenoyl-CoA.[11][12]

  • Thiolysis: Peroxisomal 3-ketoacyl-CoA thiolase cleaves 3-keto-triacontenoyl-CoA, releasing acetyl-CoA and a chain-shortened octacosanoyl-CoA (C28:0-CoA), which can undergo further rounds of oxidation.[13]

Regulation of Substrate Entry

The availability of the substrate, Triacontanoyl-CoA, within the peroxisome is a primary determinant of the rate of this compound production. This is controlled by the ABCD1 transporter.

The ABCD1 Transporter: The Gatekeeper

ABCD1 is a peroxisomal membrane protein whose dysfunction is the cause of X-linked adrenoleukodystrophy (X-ALD), characterized by the pathological accumulation of VLCFAs.[6][7] This demonstrates its critical role as the primary transporter for VLCFA-CoAs into the peroxisome.[10] While the precise transport mechanism has been debated, recent evidence suggests that ABCD1 transports the VLCFA-CoA ester and possesses an intrinsic acyl-CoA thioesterase (ACOT) activity, which may be essential for the transport process.[14][15] A deficiency or dysfunction in ABCD1 severely impairs the import of VLCFA-CoAs, leading to their accumulation in the cytosol and a drastic reduction in the peroxisomal pool available for β-oxidation.[6] The homologous transporters ABCD2 and ABCD3 can partially compensate for ABCD1 loss, with ABCD3 mediating the residual β-oxidation activity observed in X-ALD fibroblasts.[6][7]

Substrate_Transport cluster_cytosol Cytosol cluster_membrane Peroxisomal Membrane cluster_peroxisome Peroxisomal Matrix cluster_xald X-ALD Pathology VLCFA_CoA VLCFA-CoA ABCD1 ABCD1 VLCFA_CoA->ABCD1 Primary Transport ABCD3 ABCD3 (Residual Activity) VLCFA_CoA->ABCD3 Compensatory Transport BetaOx β-Oxidation (ACOX1, etc.) ABCD1->BetaOx ABCD3->BetaOx ABCD1_mut ABCD1 Mutation ABCD1_mut->ABCD1 Dysfunction Accumulation Cytosolic VLCFA-CoA Accumulation ABCD1_mut->Accumulation Reduced_Ox Reduced Peroxisomal β-Oxidation ABCD1_mut->Reduced_Ox

Figure 2: Regulation of VLCFA-CoA transport into the peroxisome.

Transcriptional Regulation via PPARα

The most well-characterized regulatory mechanism for peroxisomal β-oxidation is the transcriptional activation of its core enzyme genes by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[16][17][18]

PPARα is a nuclear receptor that functions as a ligand-activated transcription factor.[18] Fatty acids, including VLCFAs and their derivatives, can act as endogenous ligands for PPARα.[16] Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[13][17]

Key target genes of PPARα include those encoding the enzymes of the β-oxidation pathway:

  • Acyl-CoA Oxidase (ACOX1) [16]

  • Multifunctional Enzyme (MFE-1 and MFE-2) [18]

  • 3-ketoacyl-CoA Thiolase [13]

Activation of PPARα leads to a coordinated upregulation of these genes, increasing the peroxisome's overall capacity to degrade VLCFAs.[19][20] This enhanced enzymatic activity increases the consumption of this compound, thereby lowering its steady-state concentration. Pharmacological activation of PPARα using fibrate drugs is a known strategy to induce peroxisome proliferation and enhance β-oxidation.[18]

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_result Functional Outcome Ligand VLCFA / Fibrate (Ligand) PPARa PPARα Ligand->PPARa Activation Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binding & Translocation ACOX1_gene ACOX1 Gene PPRE->ACOX1_gene MFE2_gene MFE-2 Gene PPRE->MFE2_gene Thiolase_gene Thiolase Gene PPRE->Thiolase_gene Transcription Increased Gene Transcription Enzymes Increased β-Oxidation Enzyme Levels Transcription->Enzymes ACOX1_gene->Transcription MFE2_gene->Transcription Thiolase_gene->Transcription Metabolism Enhanced VLCFA Metabolism (Lower this compound) Enzymes->Metabolism H2O2_Feedback_Loop cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm / Lipid Droplet BetaOx β-Oxidation (ACOX1) H2O2 H₂O₂ BetaOx->H2O2 Generates PEX2 PEX2 H2O2->PEX2 Sensed by ATGL ATGL (Lipase) PEX2->ATGL Regulates Ubiquitination & Stability Lipolysis Lipolysis ATGL->Lipolysis Catalyzes VLCFA_pool Free VLCFA Pool (Substrates) Lipolysis->VLCFA_pool Releases VLCFA_pool->BetaOx Provides Substrate LD Lipid Droplets LD->Lipolysis

References

The Biosynthesis of trans-2-Triacontenoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of trans-2-triacontenoyl-CoA, a key intermediate in the formation of very-long-chain fatty acids (VLCFAs). VLCFAs, defined as fatty acids with 22 or more carbon atoms, are crucial for numerous physiological processes, including the formation of cellular membranes, skin barrier function, and myelination of nerves.[1][2] Understanding the biosynthesis of these molecules is critical for research into various metabolic disorders and for the development of novel therapeutic agents.

This document details the enzymatic pathway, precursor molecules, and reaction intermediates involved in the synthesis of this compound. It includes a summary of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the biosynthetic pathway and experimental workflows.

The Very-Long-Chain Fatty Acid Elongation Cycle

The synthesis of this compound occurs via the fatty acid elongation (FAE) system located in the endoplasmic reticulum.[2][3] This is an iterative four-step process that extends an existing fatty acyl-CoA molecule by two carbons in each cycle, using malonyl-CoA as the carbon donor.[2][3] To produce a 30-carbon fatty acid, the cycle begins with a 28-carbon precursor, octacosanoyl-CoA (C28:0-CoA).

The four key enzymatic reactions in this cycle are:

  • Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS), this is the rate-limiting step where the acyl-CoA precursor is condensed with malonyl-CoA to form a 3-ketoacyl-CoA intermediate.[2][3]

  • First Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.[2][4]

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form a trans-2-enoyl-CoA.[2][4]

  • Second Reduction: Finally, a trans-2-enoyl-CoA reductase (TECR) reduces the double bond, yielding an acyl-CoA that is two carbons longer than the starting molecule. This reaction also uses NADPH as a cofactor.[2][4]

For the synthesis of this compound, the immediate precursor is 3-hydroxy-triacontanoyl-CoA, which is dehydrated by HACD. The resulting this compound would then be the substrate for TECR to produce triacontanoyl-CoA (a 30-carbon saturated fatty acid).

Key Enzymes and Their Substrate Specificity

The specificity of the FAE system for different chain lengths is primarily determined by the 3-ketoacyl-CoA synthase (KCS) isozyme.[3] In mammals, these are known as the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins.

  • ELOVL4: This elongase is crucial for the synthesis of VLCFAs with chain lengths of C26 and longer.[5][6][7][8] Studies have shown that ELOVL4 is involved in the elongation of C26:0, C28:0, and C30:0 fatty acids.[5] Therefore, ELOVL4 is the key condensing enzyme responsible for initiating the elongation cycle that leads to the synthesis of 30-carbon fatty acids from a C28:0-CoA precursor.[5]

  • 3-Ketoacyl-CoA Reductase (KAR): This enzyme is responsible for the first reduction step in the elongation cycle.[4]

  • 3-Hydroxyacyl-CoA Dehydratase (HACD): Mammals have four HACD isoforms (HACD1-4) that catalyze the dehydration of the 3-hydroxyacyl-CoA intermediate.[1][9] While there is some redundancy, HACD1 and HACD2 appear to be the major contributors to this activity for a wide range of fatty acid elongation pathways.[10]

  • trans-2-Enoyl-CoA Reductase (TECR): This enzyme catalyzes the final reduction step of the FAE cycle.[2][4]

Quantitative Data

While extensive kinetic data for the enzymes of the FAE cycle with very-long-chain substrates (C28-C30) are limited in the literature, the following tables summarize available information on substrate concentrations and kinetic parameters for related enzymes and substrates.

SubstrateTypical ConcentrationSource
Malonyl-CoA1–15 nmol/g wet weight (low micromolar range)[11]
Acyl-CoAs (cytosolic)Low nanomolar range (e.g., < 5 nM)[12]

Table 1: Physiological Concentrations of Key Precursors.

EnzymeSubstrateKm (µM)VmaxSource Organism/SystemReference
ELOVL426:0-CoANot specifiedNot specifiedHuman (in vitro)[5]
ELOVL428:0-CoANot specifiedNot specifiedHuman (in vitro)[5]
ELOVL430:0-CoANot specifiedNot specifiedHuman (in vitro)[5]
HACD33-hydroxypalmitoyl-CoA (C16)49.5Not specifiedHuman[12]
TECR (mitochondrial)crotonyl-CoA (C4)68Not specifiedEuglena gracilis[13]
TECR (mitochondrial)trans-2-hexenoyl-CoA (C6)91Not specifiedEuglena gracilis[13]

Experimental Protocols

The following are detailed methodologies for assaying the activity of the key enzymes involved in the biosynthesis of this compound. These protocols are based on established methods described in the scientific literature.

3-Ketoacyl-CoA Synthase (ELOVL4) Activity Assay

This assay measures the condensation of a fatty acyl-CoA with radiolabeled malonyl-CoA.

Materials:

  • Microsomal fraction containing the ELOVL4 enzyme.[5]

  • Acyl-CoA substrate (e.g., octacosanoyl-CoA, C28:0-CoA).

  • [2-14C]malonyl-CoA.

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.2).

  • Stop solution (e.g., a solution of a strong base to hydrolyze the CoA esters).

  • Scintillation cocktail.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and the acyl-CoA substrate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the microsomal fraction containing ELOVL4 and [2-14C]malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the fatty acids.

  • Quantify the radiolabeled product using liquid scintillation counting.

Logical Workflow for ELOVL4 Activity Assay:

ELOVL4_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, NADPH, Acyl-CoA) Preinc Pre-incubate at 37°C Mix->Preinc Start Initiate Reaction (Add Microsomes, [14C]malonyl-CoA) Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction (Add Stop Solution) Incubate->Stop Extract Extract Fatty Acids Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify VLCFA_Elongation_Cycle Acyl_CoA_n Octacosanoyl-CoA (C28:0-CoA) ELOVL4 ELOVL4 (3-Ketoacyl-CoA Synthase) Acyl_CoA_n->ELOVL4 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL4 Ketoacyl_CoA 3-Keto-triacontanoyl-CoA KAR KAR (3-Ketoacyl-CoA Reductase) Ketoacyl_CoA->KAR Hydroxyacyl_CoA 3-Hydroxy-triacontanoyl-CoA HACD HACD (3-Hydroxyacyl-CoA Dehydratase) Hydroxyacyl_CoA->HACD Enoyl_CoA This compound TECR TECR (trans-2-Enoyl-CoA Reductase) Enoyl_CoA->TECR Acyl_CoA_n2 Triacontanoyl-CoA (C30:0-CoA) ELOVL4->Ketoacyl_CoA KAR->Hydroxyacyl_CoA NADP_out1 NADP+ KAR->NADP_out1 HACD->Enoyl_CoA TECR->Acyl_CoA_n2 NADP_out2 NADP+ TECR->NADP_out2 NADPH_in1 NADPH NADPH_in1->KAR NADPH_in2 NADPH NADPH_in2->TECR Spectrophotometric_Assay_Logic cluster_input Inputs cluster_process Process cluster_output Output Enzyme Enzyme (KAR, HACD, or TECR) Reaction Enzymatic Reaction Enzyme->Reaction Substrate Specific Substrate Substrate->Reaction Cofactor Cofactor/Coupling Enzyme (NADPH or Enoyl-CoA Hydratase) Cofactor->Reaction Absorbance_Change Change in Absorbance (at specific wavelength) Reaction->Absorbance_Change

References

Methodological & Application

Synthesis of trans-2-Triacontenoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the laboratory synthesis of trans-2-triacontenoyl-CoA, a crucial intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). These methods are designed for researchers in biochemistry, drug development, and lipidomics who require this molecule for enzymatic assays, as an analytical standard, or for investigating metabolic pathways. Both chemical and enzymatic synthesis routes are presented, offering flexibility based on available resources and desired purity.

Introduction

This compound is a 30-carbon monounsaturated acyl-coenzyme A thioester. As an intermediate in fatty acid elongation and β-oxidation, it plays a role in various physiological and pathological processes. The study of enzymes that metabolize VLCFAs, and the development of inhibitors for these enzymes, often necessitates a reliable source of high-purity substrates like this compound. This document outlines two primary strategies for its synthesis in a laboratory setting.

Chemical Synthesis Approach

The chemical synthesis of this compound is a multi-step process that begins with the synthesis of the corresponding fatty acid, trans-2-triacontenoic acid, followed by its activation and coupling to Coenzyme A (CoA).

Part 1: Synthesis of trans-2-Triacontenoic Acid

Two effective methods for the synthesis of α,β-unsaturated carboxylic acids are the Wittig reaction and the Knoevenagel-Doebner condensation. Both methods start with a long-chain aldehyde.

Protocol 1: Synthesis of Triacontanal (B1230368) (Precursor)

  • Oxidation of Triacontanol: To a solution of 1-triacontanol (B3423078) (1 eq) in dichloromethane (B109758) (DCM), add pyridinium (B92312) chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of silica (B1680970) gel, washing with DCM.

  • Evaporate the solvent under reduced pressure to yield triacontanal, which can be used in the next step without further purification.

Protocol 2A: Wittig Reaction for trans-2-Triacontenoic Acid

This reaction utilizes a stabilized phosphorane ylide to favor the formation of the trans (E) isomer.

  • Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (Carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene (B28343).

  • Wittig Reaction: Add a solution of triacontanal (1 eq) in anhydrous toluene to the ylide suspension.

  • Reflux the reaction mixture for 12-24 hours, monitoring for the disappearance of the aldehyde by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield ethyl trans-2-triacontenoate.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol (B145695) and 1 M aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).[1][2][3]

  • Cool the reaction to room temperature and acidify with 1 M hydrochloric acid (HCl) until the pH is ~2, precipitating the carboxylic acid.

  • Filter the white solid, wash with cold water, and dry under vacuum to obtain trans-2-triacontenoic acid.

Protocol 2B: Knoevenagel-Doebner Condensation for trans-2-Triacontenoic Acid

This method is a one-pot reaction that directly yields the α,β-unsaturated acid.[4][5][6]

  • Reaction Setup: In a round-bottom flask, dissolve triacontanal (1 eq) and malonic acid (1.5 eq) in pyridine.

  • Add a catalytic amount of piperidine.

  • Condensation and Decarboxylation: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by observing the evolution of CO2 and by TLC.

  • Work-up: After cooling, pour the reaction mixture into a mixture of ice and concentrated HCl.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure trans-2-triacontenoic acid.

ParameterWittig ReactionKnoevenagel-Doebner Condensation
Starting Aldehyde TriacontanalTriacontanal
Key Reagents (Carbethoxymethylene)triphenylphosphorane, NaOHMalonic acid, Pyridine, Piperidine
Intermediate Ethyl trans-2-triacontenoateNone (one-pot)
Stereoselectivity Generally high for trans (E) isomerGenerally high for trans (E) isomer
Typical Yield 60-80% (over two steps)70-90%

Diagram: Chemical Synthesis of trans-2-Triacontenoic Acid

G cluster_0 Precursor Synthesis cluster_1 Wittig Route cluster_2 Knoevenagel-Doebner Route Triacontanol Triacontanol Triacontanal Triacontanal Triacontanol->Triacontanal PCC/DCM Triacontanal_W Triacontanal Ester Ethyl trans-2-triacontenoate Triacontanal_W->Ester Toluene, Reflux Ylide (Carbethoxymethylene) triphenylphosphorane Ylide->Ester Toluene, Reflux Acid_W trans-2-Triacontenoic Acid Ester->Acid_W 1. NaOH/EtOH 2. HCl Triacontanal_K Triacontanal Acid_K trans-2-Triacontenoic Acid Triacontanal_K->Acid_K Pyridine, Piperidine, Reflux Malonic_Acid Malonic Acid Malonic_Acid->Acid_K Pyridine, Piperidine, Reflux

Caption: Alternative chemical routes to synthesize trans-2-triacontenoic acid.

Part 2: Synthesis of this compound

This part involves the activation of the synthesized fatty acid and its subsequent reaction with Coenzyme A.

Protocol 3: CDI-mediated Synthesis of this compound

  • Activation of the Fatty Acid: In a dry flask under an inert atmosphere, dissolve trans-2-triacontenoic acid (1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 1-2 hours, or until the evolution of CO2 ceases, indicating the formation of the acyl-imidazolide intermediate.

  • Coupling with Coenzyme A: In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in a minimal amount of water.

  • Add the solution of the acyl-imidazolide dropwise to the CoA solution with vigorous stirring.

  • Maintain the reaction at room temperature for 4-12 hours. The progress can be monitored by HPLC.

  • Purification: The resulting this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

ParameterValue
Activation Reagent N,N'-Carbonyldiimidazole (CDI)
Solvent for Activation Anhydrous Tetrahydrofuran (THF)
Coupling Solvent Aqueous
Typical Yield 40-60%

Diagram: Synthesis of this compound from the Fatty Acid

G Fatty_Acid trans-2-Triacontenoic Acid Acyl_Imidazolide trans-2-Triacontenoyl-Imidazolide Fatty_Acid->Acyl_Imidazolide CDI / THF Final_Product This compound Acyl_Imidazolide->Final_Product Aqueous Buffer CoA Coenzyme A CoA->Final_Product Aqueous Buffer

Caption: Final coupling step to produce this compound.

Enzymatic Synthesis Approach

An alternative to chemical synthesis is the use of enzymes to introduce the trans-2 double bond into a saturated precursor. This method offers high stereospecificity.

Protocol 4: Enzymatic Dehydrogenation of Triacontanoyl-CoA

This protocol uses a commercially available acyl-CoA dehydrogenase.

  • Substrate Preparation: Synthesize triacontanoyl-CoA from triacontanoic acid using the CDI-mediated method described in Protocol 3.

  • Enzymatic Reaction: In a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5), combine triacontanoyl-CoA (1 eq), a suitable electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) or ferricenium hexafluorophosphate) (2 eq), and the acyl-CoA dehydrogenase enzyme (a catalytic amount).

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C).

  • Monitor the reaction by observing the color change of the electron acceptor or by HPLC analysis of the product formation.

  • Work-up and Purification: Once the reaction is complete, the enzyme can be removed by ultrafiltration or precipitation. The product, this compound, is then purified by RP-HPLC.

ParameterValue
Enzyme Acyl-CoA Dehydrogenase (e.g., from Megasphaera elsdenii or porcine liver)
Substrate Triacontanoyl-CoA
Electron Acceptor 2,6-dichloroindophenol or Ferricenium hexafluorophosphate
Reaction Buffer Potassium Phosphate, pH 7.5
Stereospecificity High (trans isomer)
Yield Variable, dependent on enzyme activity and reaction conditions

Diagram: Enzymatic Synthesis Workflow

G Start Triacontanoyl-CoA Reaction Enzymatic Dehydrogenation (Acyl-CoA Dehydrogenase, Electron Acceptor) Start->Reaction Purification Enzyme Removal & RP-HPLC Purification Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Purification and Characterization

Purification by RP-HPLC

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 50% B to 95% B over 30 minutes.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Flow Rate: 1 mL/min.

Characterization

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry in positive ion mode should be used to confirm the molecular weight of the product. The expected [M+H]+ for this compound is approximately 1208.6 g/mol .

  • NMR Spectroscopy: 1H and 13C NMR can be used to confirm the structure, particularly the presence of the trans double bond. Key signals in 1H NMR include the olefinic protons around 6.0-7.0 ppm.

Conclusion

The protocols outlined in this application note provide robust methods for the synthesis of this compound. The choice between chemical and enzymatic synthesis will depend on the specific requirements of the research, including desired yield, purity, and available laboratory equipment. Proper purification and characterization are essential to ensure the quality of the final product for use in downstream applications.

References

Application Notes and Protocols for trans-2-enoyl-CoA Reductase Assay with trans-2-triacontenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme trans-2-enoyl-CoA reductase (TER) plays a crucial role in the elongation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. This process is vital for the synthesis of essential lipids involved in numerous physiological functions, including the formation of skin permeability barriers, myelin sheath maintenance, and the production of signaling molecules.[1][2][3] The fatty acid elongation cycle is a four-step process that occurs in the endoplasmic reticulum, where TER catalyzes the final NADPH-dependent reduction of a trans-2-enoyl-CoA to a saturated acyl-CoA.[1][2]

Dysregulation of VLCFA metabolism has been implicated in several inherited disorders. Given its critical role, TER represents a potential therapeutic target for diseases associated with abnormal lipid metabolism. The development of robust and reliable assays for TER activity is therefore essential for screening potential inhibitors and activators, as well as for fundamental research into lipid metabolism.

This document provides a detailed protocol for a spectrophotometric assay of trans-2-enoyl-CoA reductase using the specific very-long-chain substrate, trans-2-triacontenoyl-CoA. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[4][5][6]

Metabolic Pathway: Very-Long-Chain Fatty Acid Elongation

The synthesis of VLCFAs occurs through a cyclical process in the endoplasmic reticulum, with each cycle extending the fatty acyl chain by two carbons. The four key enzymatic reactions are:

  • Condensation: An acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).

  • First Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Second Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by trans-2-enoyl-CoA reductase (TER), also utilizing NADPH.[1][2][3]

This newly synthesized saturated acyl-CoA can then re-enter the cycle for further elongation.

VLCFA_Elongation cluster_0 AcylCoA Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA->KetoacylCoA ELOVLs MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA KAR EnoylCoA trans-2-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA HACD SaturatedAcylCoA Saturated Acyl-CoA (Cn+2) EnoylCoA->SaturatedAcylCoA TECR NADPH1 NADPH NADP1 NADP+ NADPH1->NADP1 NADPH2 NADPH NADP2 NADP+ NADPH2->NADP2 H2O H₂O

Figure 1: The Very-Long-Chain Fatty Acid Elongation Cycle.

Experimental Protocol: trans-2-enoyl-CoA Reductase Assay

This protocol details a spectrophotometric assay to measure the activity of trans-2-enoyl-CoA reductase using this compound as the substrate. The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials and Reagents
ReagentSupplierCatalog #Storage
This compound(Custom synthesis or specialized supplier)--80°C
NADPH (tetrasodium salt)Sigma-AldrichN7505-20°C
Potassium phosphate (B84403) buffer, pH 7.4Various-4°C
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA70304°C
Microsomal fraction containing TER(Prepared in-house or commercial)--80°C
96-well UV-transparent microplateCorning3635Room Temp.
Spectrophotometer (plate reader)Various--
Preparation of Reagents
  • 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer by mixing appropriate amounts of monobasic and dibasic potassium phosphate to achieve a pH of 7.4. Dilute to 100 mM with nuclease-free water.

  • 10 mM NADPH Stock Solution: Dissolve an appropriate amount of NADPH tetrasodium (B8768297) salt in the 100 mM potassium phosphate buffer. Prepare fresh on the day of the experiment and keep on ice, protected from light.

  • 1 mM this compound Stock Solution:

    • Note on Solubility: this compound is a very-long-chain acyl-CoA and is expected to have very low solubility in aqueous buffers. To aid solubilization, it can be dissolved in a small amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) before being carefully diluted in buffer containing a carrier protein like fatty acid-free BSA. It is crucial to determine the final concentration of the organic solvent and ensure it does not inhibit enzyme activity. A final concentration of 1-2% (v/v) is often tolerated.

    • Procedure: Dissolve the substrate in the chosen organic solvent to a high concentration. In a separate tube, prepare the assay buffer containing 0.1% (w/v) fatty acid-free BSA. While vortexing the BSA-containing buffer, slowly add the concentrated substrate stock to achieve a final stock concentration of 1 mM. Some mild sonication may be required. Prepare this stock solution fresh.

  • Enzyme Preparation (Microsomal Fraction): Thaw the microsomal fraction on ice immediately before use. Dilute the microsomes in ice-cold 100 mM potassium phosphate buffer to a working concentration that results in a linear rate of NADPH oxidation over the desired time course. The optimal protein concentration should be determined empirically.

Assay Procedure

The following procedure is for a single well in a 96-well plate. Prepare a master mix for multiple reactions to ensure consistency.

  • Set up the reaction mixture: In each well of a UV-transparent 96-well plate, add the following components in the order listed:

ComponentVolume (µL)Final Concentration
100 mM Potassium Phosphate Buffer (pH 7.4)Variable100 mM
1 mM this compound1050 µM
Diluted Microsomal Fraction20(To be determined)
Total Volume before initiation 180
10 mM NADPH201 mM
Final Reaction Volume 200
  • Pre-incubation: Mix the buffer, substrate, and enzyme preparation in the wells. Incubate the plate at 37°C for 5 minutes to allow the components to equilibrate to the reaction temperature.

  • Initiate the reaction: Add 20 µL of the 10 mM NADPH stock solution to each well to start the reaction. Mix immediately by gentle pipetting or plate shaking.

  • Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer capable of kinetic measurements at 37°C.

  • Controls:

    • No substrate control: Replace the this compound solution with buffer to measure the rate of NADPH oxidation in the absence of the specific substrate.

    • No enzyme control: Replace the microsomal fraction with buffer to account for any non-enzymatic degradation of NADPH.

    • No NADPH control: Omit NADPH to ensure that the observed change in absorbance is dependent on the cofactor.

Data Analysis
  • Calculate the rate of reaction: Determine the linear rate of decrease in absorbance at 340 nm (ΔA340/min).

  • Calculate enzyme activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADPH consumption. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    Enzyme Activity (µmol/min/mg) = (ΔA340/min) / (ε * path length (cm)) * (Reaction Volume (L) / Protein amount (mg))

    Note: The path length in a 96-well plate depends on the volume and the specific plate used. This must be determined or provided by the manufacturer.

Experimental Workflow

Assay_Workflow Prep Reagent Preparation (Buffer, Substrate, NADPH, Enzyme) Setup Set up Reaction in 96-well Plate (Buffer, Substrate, Enzyme) Prep->Setup Preinc Pre-incubate at 37°C for 5 min Setup->Preinc Init Initiate Reaction with NADPH Preinc->Init Measure Kinetic Measurement (ΔA340 nm over time) Init->Measure Data Data Analysis (Calculate Reaction Rate and Enzyme Activity) Measure->Data

Figure 2: Workflow for the trans-2-enoyl-CoA Reductase Assay.

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured table for easy comparison.

Table 1: Summary of Assay Conditions and Parameters

ParameterValue
Enzyme SourceLiver Microsomes
SubstrateThis compound
CofactorNADPH
Buffer100 mM Potassium Phosphate, pH 7.4
Temperature37°C
Wavelength for Detection340 nm
Molar Extinction Coefficient of NADPH6220 M⁻¹cm⁻¹
Final Substrate Concentration50 µM
Final NADPH Concentration1 mM
Final Reaction Volume200 µL

Table 2: Example Data from a Kinetic Assay

ConditionRate (ΔA340/min)Specific Activity (nmol/min/mg)
Complete Assay-0.0528.36
No Substrate Control-0.0050.80
No Enzyme Control-0.001N/A
+ Inhibitor (e.g., 10 µM Compound X)-0.0152.41

These tables provide a template for presenting the experimental setup and results in a concise manner, facilitating the interpretation and comparison of data from different experimental runs or when screening potential modulators of TER activity.

References

Application Note: Quantification of trans-2-triacontenoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trans-2-triacontenoyl-CoA, a key intermediate in the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs). The protocol provides detailed procedures for sample extraction from biological matrices, optimized chromatographic separation, and specific mass spectrometric detection. This method is ideal for researchers investigating fatty acid metabolism, inborn errors of metabolism, and the development of therapeutics targeting lipid metabolic pathways.

Introduction

This compound is a C30 enoyl-CoA intermediate generated during the peroxisomal beta-oxidation of triacontanoic acid. Peroxisomal beta-oxidation is a critical metabolic pathway responsible for shortening VLCFAs that are too long to be metabolized by mitochondria.[1][2][3] Dysregulation of this pathway is associated with severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD).[4] Accurate quantification of intermediates like this compound is essential for understanding disease mechanisms and evaluating the efficacy of novel therapeutic interventions. This document provides a comprehensive protocol for the sensitive and specific quantification of this compound by LC-MS/MS.

Biochemical Pathway

Very-long-chain fatty acids (VLCFAs), such as triacontanoic acid (C30:0), are first activated to their CoA esters in the peroxisome. The acyl-CoA oxidase then introduces a double bond, forming this compound. This intermediate is subsequently hydrated by enoyl-CoA hydratase, followed by dehydrogenation and thiolytic cleavage to yield acetyl-CoA and a shortened acyl-CoA (C28-CoA), which continues through further cycles of beta-oxidation.[1][2][5]

Peroxisomal_Beta_Oxidation Triacontanoyl_CoA Triacontanoyl-CoA (C30:0-CoA) trans_2_Triacontenoyl_CoA This compound Triacontanoyl_CoA->trans_2_Triacontenoyl_CoA Acyl-CoA Oxidase (ACOX) FAD -> FADH2 L_3_Hydroxy 3-Hydroxytriacontanoyl-CoA trans_2_Triacontenoyl_CoA->L_3_Hydroxy Enoyl-CoA Hydratase H2O Ketoacyl_CoA 3-Ketotriacontanoyl-CoA L_3_Hydroxy->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH inv1 Ketoacyl_CoA->inv1 Thiolase CoA Octacosanoyl_CoA Octacosanoyl-CoA (C28:0-CoA) Acetyl_CoA Acetyl-CoA inv1->Octacosanoyl_CoA To further β-oxidation cycles inv1->Acetyl_CoA inv2

Caption: Peroxisomal beta-oxidation of Triacontanoyl-CoA.

Experimental Protocols

Sample Preparation (from Tissue)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6][7]

Reagents:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Buffer: Isopropanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid (50:50:1.25 v/v/v)

  • Internal Standard (IS) working solution: 1 µM Heptadecanoyl-CoA (C17:0-CoA) in extraction buffer.

  • Petroleum Ether

  • Saturated (NH4)2SO4 solution

  • Methanol:Chloroform (2:1 v/v)

  • LC-MS grade water and acetonitrile

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube.

  • Add 500 µL of ice-cold extraction buffer containing the internal standard.

  • Homogenize the tissue on ice using a tissue grinder or bead beater.

  • To remove neutral lipids, wash the homogenate three times by adding 500 µL of petroleum ether, vortexing for 30 seconds, and centrifuging at 100 x g for 1 minute. Discard the upper (petroleum ether) phase after each wash.[3]

  • After the final wash, add 10 µL of saturated (NH4)2SO4 to the lower aqueous phase, followed by 1.2 mL of methanol:chloroform (2:1).

  • Vortex vigorously for 5 minutes and let it stand at room temperature for 20 minutes.

  • Centrifuge at 21,000 x g for 2 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) mobile phase A and B mixture.

  • Vortex, sonicate briefly, and centrifuge at 10,000 x g for 5 minutes to pellet any debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UPLC/HPLC system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.0 x 100 mm, 3.5 µm)[3]

  • Mobile Phase A: 10 mM Ammonium Hydroxide in 10:90 (v/v) Acetonitrile:Water[6]

  • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 (v/v) Acetonitrile:Water[6]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    Time (min) %B
    0.0 20
    2.0 20
    12.0 95
    15.0 95
    15.1 20

    | 20.0 | 20 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr

  • Detection Mode: Selected Reaction Monitoring (SRM)

SRM Transitions: The precursor ion for acyl-CoAs is typically the [M+H]+ ion. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety. For very-long-chain acyl-CoAs, monitoring the [M+2H]2+ or higher charged states can improve sensitivity.[1] The transitions below are calculated theoretical values.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound1218.8459.21005045
Heptadecanoyl-CoA (IS)1022.6507.11004540

Workflow Diagram

LCMS_Workflow Sample Tissue Sample (~50 mg) Homogenize Homogenization in Extraction Buffer + IS Sample->Homogenize Extract Liquid-Liquid Extraction (Petroleum Ether & MeOH:CHCl3) Homogenize->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitution (Mobile Phase A/B) Dry->Reconstitute LC_Inject LC Injection (C18 Separation) Reconstitute->LC_Inject MS_Detect MS/MS Detection (ESI+, SRM Mode) LC_Inject->MS_Detect Quantify Data Analysis & Quantification MS_Detect->Quantify

Caption: LC-MS/MS analytical workflow for acyl-CoA quantification.

Data Presentation

The method was validated for linearity, precision, and accuracy. Calibration curves were constructed using standard solutions of a representative very-long-chain acyl-CoA. The following tables summarize the expected performance of the method based on similar validated assays for long-chain acyl-CoAs.[2][6]

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (nM)LLOQ (nM)
This compound (proxy)0.5 - 500>0.9950.5
Table 2: Method Precision and Accuracy
AnalyteSpiked Conc. (nM)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (% Recovery)
This compound (proxy)1.5 (Low QC)< 4.5%< 12.5%95% - 110%
75 (Mid QC)< 3.0%< 10.0%98% - 105%
400 (High QC)< 2.5%< 8.0%97% - 103%

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reproducible approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the representative performance data, offers a complete solution for researchers in the field of lipid metabolism. This application note serves as a valuable resource for laboratories aiming to investigate the role of very-long-chain fatty acid oxidation in health and disease.

References

Application Notes and Protocols for Studying Enzyme Kinetics with trans-2-triacontenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-triacontenoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) derivative that serves as a crucial intermediate in the fatty acid elongation cycle. Its unique chain length makes it a valuable tool for investigating the kinetics and substrate specificity of enzymes involved in lipid metabolism, particularly the very-long-chain fatty acid elongation system. These application notes provide detailed information and protocols for utilizing this compound in the study of enzyme kinetics, with a focus on trans-2-enoyl-CoA reductase (TECR), a key enzyme in this pathway.

Application: Studying the Kinetics of trans-2-enoyl-CoA Reductase (TECR)

This compound is a specific substrate for trans-2-enoyl-CoA reductase (TECR), the enzyme responsible for the fourth and final step in the fatty acid elongation cycle.[1][2][3][4] This cycle is responsible for the synthesis of very-long-chain fatty acids (VLCFAs) with chain lengths greater than 18 carbons.[5] The study of TECR kinetics with this compound is essential for understanding the biosynthesis of these specialized lipids, which play critical roles in various physiological processes, including skin barrier formation, myelin maintenance, and retinal function.[5]

Signaling Pathway: Mammalian Fatty Acid Elongation Cycle

The fatty acid elongation cycle is a four-step process that occurs in the endoplasmic reticulum. Each cycle extends the fatty acyl chain by two carbons. The enzymes involved are fatty acid elongase (ELOVL), 3-ketoacyl-CoA reductase (KAR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2-enoyl-CoA reductase (TECR).[5][6][7][8]

Fatty_Acid_Elongation_Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction ELOVL ELOVL Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydration KAR KAR Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction HACD HACD TECR TECR ELOVL->Ketoacyl_CoA Malonyl-CoA KAR->Hydroxyacyl_CoA NADPH -> NADP+ HACD->Enoyl_CoA H2O TECR->Elongated_Acyl_CoA NADPH -> NADP+

Caption: Mammalian Fatty Acid Elongation Cycle.

Data Presentation

For illustrative purposes, the following table presents representative kinetic data for a trans-2-enoyl-CoA reductase with a shorter-chain substrate. Researchers should determine the specific kinetic parameters for this compound empirically using the protocols provided below.

Table 1: Representative Kinetic Parameters for trans-2-enoyl-CoA Reductase (Illustrative Example)

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference
trans-2-Hexadecenoyl-CoA (C16)Human TECR~15~50~0.04Hypothetical Data*
This compound (C30)Human TECRNot DeterminedNot DeterminedNot Determined-

*Note: These values are hypothetical and for illustrative purposes only, based on typical ranges observed for similar enzymes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Assay for trans-2-enoyl-CoA Reductase (TECR) Activity

This protocol describes a spectrophotometric assay to determine the kinetic parameters of TECR using this compound as a substrate. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified recombinant human TECR enzyme

  • This compound (substrate)

  • NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Triton X-100

  • UV/Vis Spectrophotometer

Procedure:

  • Preparation of Substrate Stock Solution:

    • Due to the hydrophobicity of this compound, careful preparation is required.

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a working stock solution by diluting the dissolved substrate into a buffer containing a detergent like Triton X-100 (e.g., 0.1%) to ensure solubility and prevent micelle formation. The final concentration of the organic solvent in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 100 µM NADPH

      • 0.1 mg/mL fatty acid-free BSA (to stabilize the enzyme and bind free fatty acids)

      • Varying concentrations of this compound (e.g., 0.5 µM to 50 µM, to be optimized)

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Enzyme Reaction Initiation and Measurement:

    • Initiate the reaction by adding a known amount of purified TECR enzyme to the reaction mixture.

    • Immediately start monitoring the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) for a set period (e.g., 5-10 minutes) using the spectrophotometer's kinetic mode.

    • Record the rate of NADPH oxidation (ΔA340/min).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism).

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Experimental Workflow for TECR Kinetic Analysis

Experimental_Workflow Start Start: Purified TECR Enzyme and this compound Prep_Substrate Prepare Substrate Stock Solution (with detergent) Start->Prep_Substrate Prep_Reaction Prepare Reaction Mixture (Buffer, NADPH, BSA, Substrate) Prep_Substrate->Prep_Reaction Equilibrate Equilibrate at 37°C Prep_Reaction->Equilibrate Initiate Initiate Reaction with Enzyme Equilibrate->Initiate Monitor Monitor NADPH Oxidation (ΔA340/min) Initiate->Monitor Calculate_V0 Calculate Initial Velocity (V₀) Monitor->Calculate_V0 Plot Plot V₀ vs. [Substrate] Calculate_V0->Plot Analyze Determine Km and Vmax (Michaelis-Menten kinetics) Plot->Analyze Calculate_kcat Calculate kcat Analyze->Calculate_kcat End End: Kinetic Parameters Calculate_kcat->End

Caption: Workflow for TECR Kinetic Analysis.

Considerations for Drug Development Professionals

The study of TECR kinetics using this compound is highly relevant for drug development. Inhibitors of the fatty acid elongation pathway are being investigated for various therapeutic areas, including oncology and metabolic diseases.

  • High-Throughput Screening (HTS): The described in vitro assay can be adapted for HTS of compound libraries to identify potential TECR inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Kinetic analysis of TECR with a very-long-chain substrate is crucial for understanding the SAR of potential inhibitors and for optimizing their potency and selectivity.

  • Mechanism of Action Studies: Detailed kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) of lead compounds, providing valuable insights for their further development.

By providing a robust framework for studying the kinetics of TECR with its physiological very-long-chain substrates, these application notes and protocols aim to facilitate research and development in the critical area of lipid metabolism and associated diseases.

References

Application Notes and Protocols for the Preparation of trans-2-Triacontenoyl-CoA for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Triacontenoyl-CoA is a very-long-chain fatty acyl-CoA that serves as an intermediate in the peroxisomal β-oxidation pathway. The study of very-long-chain fatty acids (VLCFAs) and their metabolites is crucial for understanding numerous physiological and pathological processes, including lipid metabolism, membrane biology, and the progression of metabolic diseases. Long-chain and very-long-chain fatty acyl-CoA esters are not only metabolic intermediates but also act as signaling molecules that can modulate the activity of various enzymes and transcription factors.[1][2][3][4][5][6] The intracellular concentration of these molecules is tightly regulated and buffered by acyl-CoA binding proteins.[1][3]

Due to their amphipathic nature, long-chain acyl-CoA esters can influence a variety of cellular functions, including ion channels, protein kinases, and gene expression.[7][8] However, their extreme insolubility in aqueous solutions presents a significant challenge for in vitro and cell culture-based studies.[9] This document provides detailed protocols for the preparation and application of trans-2-triacontenoic acid, the precursor to this compound, for use in cell culture experiments. The protocols are adapted from established methods for other long-chain fatty acids, as direct administration of acyl-CoA to cultured cells is generally not feasible due to the large, charged CoA moiety hindering cell membrane passage.[10][11][12] Instead, the free fatty acid is supplied to the cells, which then activate it to its CoA ester intracellularly.

Data Presentation

Table 1: Properties of trans-2-Triacontenoic Acid and its CoA Ester

Propertytrans-2-Triacontenoic AcidThis compound
Molecular Formula C₃₀H₅₈O₂C₅₁H₉₂N₇O₁₇P₃S
Chain Length C30:1C30:1
Primary Metabolic Pathway Peroxisomal β-oxidationPeroxisomal β-oxidation
Cellular Uptake Facilitated transport and passive diffusionNot readily taken up by cells
Intracellular Localization Cytosol, Endoplasmic Reticulum, PeroxisomesCytosol, Peroxisomes, Mitochondria

Table 2: Recommended Starting Concentrations for Cell Culture Experiments (Adapted from protocols for other long-chain fatty acids)

Cell TypeConcentration Range (µM)Incubation Time (hours)Reference
Hepatocytes (e.g., HepG2)100 - 50012 - 48[9]
Adipocytes (e.g., 3T3-L1)50 - 25024 - 72General knowledge
Macrophages (e.g., RAW 264.7)10 - 1006 - 24General knowledge
Neuronal cells1 - 5024 - 72[13]

Note: These are suggested starting ranges. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint through a dose-response and time-course analysis.

Experimental Protocols

Protocol 1: Preparation of trans-2-Triacontenoic Acid Stock Solution

This protocol describes the preparation of a high-concentration stock solution of trans-2-triacontenoic acid.

Materials:

  • trans-2-Triacontenoic acid powder

  • Ethanol (B145695), 100% (molecular biology grade)

  • Sterile microcentrifuge tubes

  • Heating block or water bath at 65-70°C

  • Vortex mixer

Procedure:

  • Weigh the desired amount of trans-2-triacontenoic acid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol to achieve a high concentration stock (e.g., 50-100 mM).

  • Vortex the tube vigorously to suspend the fatty acid.

  • Heat the solution at 65-70°C for 10-15 minutes, with intermittent vortexing, until the fatty acid is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C. Note that long-chain fatty acids may come out of solution upon freezing; gentle warming and vortexing will be required before use.

Protocol 2: Preparation of trans-2-Triacontenoic Acid-Bovine Serum Albumin (BSA) Complex for Cell Culture

This protocol details the complexation of trans-2-triacontenoic acid to fatty acid-free BSA for delivery to cultured cells. This method enhances the solubility and bioavailability of the fatty acid in the culture medium.[10][11]

Materials:

  • trans-2-Triacontenoic acid stock solution (from Protocol 1)

  • Fatty acid-free BSA powder

  • Sterile phosphate-buffered saline (PBS) or 150 mM NaCl solution

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes (15 mL or 50 mL)

  • Water bath at 37°C

  • Sterile filter unit (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or 150 mM NaCl.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Warm the BSA solution to 37°C in a water bath.

  • Complexation of trans-2-Triacontenoic Acid with BSA:

    • In a sterile conical tube, add the required volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, slowly add the desired amount of the warmed trans-2-triacontenoic acid stock solution (from Protocol 1) to achieve the desired fatty acid:BSA molar ratio (typically between 3:1 and 6:1).

    • Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to allow for complex formation. The solution should become clear.

  • Preparation of Working Solution:

    • Add the fatty acid-BSA complex to pre-warmed cell culture medium to achieve the final desired concentration for your experiment.

    • For a vehicle control, prepare a BSA solution with an equivalent amount of ethanol without the fatty acid.

Example Calculation for a 500 µM working solution with a 5:1 molar ratio:

  • To prepare 10 mL of a 500 µM fatty acid solution, you will need 5 µmoles of the fatty acid.

  • For a 5:1 molar ratio, you will need 1 µmole of BSA.

  • The molecular weight of BSA is ~66,500 g/mol . 1 µmole of BSA is ~66.5 mg.

  • This corresponds to 0.665 mL of a 10% (100 mg/mL) BSA solution.

  • If your fatty acid stock is 100 mM, you would need 50 µL of the stock solution.

  • Add 50 µL of the 100 mM fatty acid stock to 0.665 mL of 10% BSA solution.

  • After incubation, bring the final volume to 10 mL with cell culture medium.

Protocol 3: Quantification of Intracellular this compound

This protocol provides a general workflow for the extraction and quantification of intracellular acyl-CoA pools, which can be adapted to measure the levels of this compound following supplementation with its precursor fatty acid.[14][15][16]

Materials:

  • Cultured cells treated with trans-2-triacontenoic acid-BSA complex

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., methanol (B129727) or a mixture of chloroform/methanol)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then scrape the cells in a small volume of ice-cold extraction solvent containing the internal standard.

    • Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the cell pellet in the ice-cold extraction solvent with the internal standard.

  • Extraction:

    • Vortex the cell lysate vigorously and incubate on ice for 15-30 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

  • Sample Preparation:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the extract using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).

  • Quantification:

    • Analyze the samples using a validated LC-MS/MS method for the detection and quantification of long-chain acyl-CoAs.

    • Quantify the amount of this compound relative to the internal standard and normalize to cell number or total protein content.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Cell Culture Experiment cluster_analysis Analysis FA_stock trans-2-Triacontenoic Acid Stock Solution (Ethanol) FA_BSA_complex FA-BSA Complex (37°C Incubation) FA_stock->FA_BSA_complex BSA_sol 10% Fatty Acid-Free BSA Solution BSA_sol->FA_BSA_complex treatment Treatment with FA-BSA Complex FA_BSA_complex->treatment cell_culture Target Cell Line cell_culture->treatment incubation Incubation (Time-course) treatment->incubation harvest Cell Harvesting incubation->harvest extraction Acyl-CoA Extraction harvest->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis and Interpretation lcms->data_analysis

Caption: Experimental workflow for the preparation and use of trans-2-triacontenoic acid in cell culture.

peroxisomal_beta_oxidation C30_1_CoA Triacontenoyl-CoA (C30:1) Enoyl_CoA_Hydratase Enoyl-CoA Hydratase C30_1_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase C28_CoA Acyl-CoA (C28:1) Thiolase->C28_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Simplified pathway of peroxisomal β-oxidation of this compound.

fatty_acid_signaling Extracellular Extracellular trans-2-Triacontenoic Acid-BSA Membrane Cell Membrane Extracellular->Membrane Intracellular Intracellular trans-2-Triacontenoic Acid Membrane->Intracellular ACSL Acyl-CoA Synthetase (ACSL) Intracellular->ACSL Acyl_CoA This compound ACSL->Acyl_CoA PPARs PPARs Acyl_CoA->PPARs Gene_Expression Target Gene Expression (Lipid Metabolism) PPARs->Gene_Expression

Caption: Potential signaling pathway of trans-2-triacontenoic acid via PPAR activation.

References

Application Notes and Protocols for the Analysis of trans-2-Triacontenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Triacontenoyl-Coenzyme A (CoA) is a very-long-chain fatty acyl-CoA that plays a role in various metabolic pathways. Accurate and reliable quantification of this analyte is crucial for understanding its physiological and pathological significance. These application notes provide a detailed protocol for the analysis of trans-2-triacontenoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3] The methodologies described are based on established principles for the analysis of other long-chain acyl-CoAs and provide a robust starting point for method development and validation.[4]

Principle

The method employs a straightforward protein precipitation and extraction procedure to isolate acyl-CoAs from the sample matrix.[2] The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.[4] An odd-chain-length acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is recommended as an internal standard to ensure accuracy and precision.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Micropipettes

  • Reagents:

    • This compound analytical standard (commercially available[5])

    • Heptadecanoyl-CoA (Internal Standard)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (B1210297) (LC-MS grade)

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a solvent mixture (e.g., methanol:water, 1:1 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition. The concentration range should be selected to encompass the expected analyte concentrations in the samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of heptadecanoyl-CoA in a similar manner.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution to a final concentration of 10 µg/mL.

Sample Preparation (Protein Precipitation and Extraction)
  • Sample Aliquoting: To 100 µL of the biological sample (e.g., cell lysate, tissue homogenate), add 10 µL of the internal standard working solution (10 µg/mL).

  • Protein Precipitation: Add 400 µL of cold extraction solvent (acetonitrile:methanol:water, 2:2:1 v/v/v).[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Biological Sample (100 µL) add_is 2. Add Internal Standard (10 µL) sample->add_is add_solvent 3. Add Extraction Solvent (400 µL) add_is->add_solvent vortex 4. Vortex (1 min) add_solvent->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation injection->separation detection 9. Mass Spectrometric Detection separation->detection integration 10. Peak Integration detection->integration quantification 11. Quantification integration->quantification

Caption: Experimental workflow for the analysis of this compound.

LC-MS/MS Method
  • LC Parameters (Illustrative)

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Parameters (Illustrative)

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow:

      • Cone Gas: 50 L/hr

      • Desolvation Gas: 800 L/hr

    • MRM Transitions: See Table 1. The characteristic neutral loss of 507 Da from the protonated molecule ([M+H]+) is a common fragmentation for acyl-CoAs.[4]

G cluster_pathway Acyl-CoA Fragmentation in Mass Spectrometer acyl_coa [M+H]+ This compound Precursor Ion fragmentation Collision-Induced Dissociation (CID) acyl_coa:pre->fragmentation Q1 Selection product_ion Product Ion [M+H - 507]+ fragmentation->product_ion:prod Q3 Selection neutral_loss Neutral Loss 3'-phospho-ADP (507 Da) fragmentation->neutral_loss:nl

Caption: General fragmentation pathway of acyl-CoAs in tandem mass spectrometry.

Data Presentation

Quantitative data should be recorded and presented in a clear and structured manner. The following tables provide an example of the necessary parameters to be determined during method validation.

Table 1: Illustrative MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compoundTo be determinedTo be determined1004035
Heptadecanoyl-CoA (IS)880.5373.51004035

Note: The exact m/z values for this compound need to be determined by direct infusion of the analytical standard. The product ion will likely correspond to the precursor ion minus the neutral loss of 507 Da.

Table 2: Hypothetical Performance Characteristics of the LC-MS/MS Method

ParameterThis compound
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/mL)0.5
Limit of Quantitation (LOQ) (ng/mL)1.0
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Disclaimer: The values presented in Table 2 are for illustrative purposes only and represent typical performance characteristics for such an assay. Actual values must be determined experimentally during method validation in the user's laboratory.

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standard solutions. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are based on established procedures for acyl-CoA analysis and offer a solid foundation for researchers, scientists, and drug development professionals. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results.

References

Application Notes & Protocols: Leveraging trans-2-triacontenoyl-CoA for Novel Enzyme Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing trans-2-triacontenoyl-CoA, a very-long-chain enoyl-CoA, as a substrate to discover and characterize novel enzymes. The protocols outlined below are designed for researchers in academia and industry, including those in drug development, who are interested in exploring the largely uncharacterized metabolism of very-long-chain fatty acids (VLCFAs).

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids and precursors for signaling molecules.[1][2][3][4] The metabolism of these molecules is critical for numerous physiological processes, and mutations in the enzymes involved can lead to severe genetic disorders.[1][2] this compound (C30:1-CoA) is an intermediate in the fatty acid elongation cycle, a crucial pathway for the synthesis of VLCFAs.[2][5] The enzymes that act on such long-chain substrates are not well characterized, presenting a significant opportunity for the discovery of novel biocatalysts with unique substrate specificities. These novel enzymes could serve as targets for drug development or as tools in biotechnological applications.

This document details protocols for using this compound to identify and characterize new enzymes, primarily focusing on trans-2-enoyl-CoA reductases and enoyl-CoA hydratases, from various biological sources, including metagenomic libraries.

Potential Enzyme Classes Acting on this compound

Based on known metabolic pathways for shorter-chain fatty acids, two primary classes of enzymes are expected to utilize this compound as a substrate.

  • Trans-2-enoyl-CoA Reductases (TERs): These enzymes catalyze the NADPH-dependent reduction of the trans-2 double bond to yield the corresponding saturated acyl-CoA.[5][6][7] In mammals, the trans-2,3-enoyl-CoA reductase (TECR) is involved in the elongation of very-long-chain fatty acids.[7]

  • Enoyl-CoA Hydratases (ECHs): These enzymes catalyze the hydration of the trans-2 double bond to form 3-hydroxyacyl-CoA.[8][9][10][11] The substrate specificity of ECHs is known to vary, with some accommodating long-chain enoyl-CoAs.[8]

Section 1: Strategies for Novel Enzyme Discovery

The search for novel enzymes capable of metabolizing this compound can be approached through two main strategies: function-based screening and sequence-based screening.

Function-Based Screening of Metagenomic Libraries

This approach relies on detecting the catalytic activity of enzymes expressed from environmental DNA libraries.

Workflow for Function-Based Screening

cluster_0 Library Construction cluster_1 Screening cluster_2 Validation A Metagenomic DNA Extraction (e.g., from soil, marine sediment) B DNA Fragmentation & Size Selection A->B C Ligation into Expression Vector (e.g., pCC1FOS) B->C D Transformation into Host (e.g., E. coli) C->D E Plating on Selective Agar (B569324) (with indicator substrate) D->E F Incubation & Halo Formation E->F G Positive Clone Selection F->G H Plasmid Isolation & Sequencing G->H I Subcloning of Target Gene H->I J Protein Expression & Purification I->J K Enzyme Activity Confirmation J->K

Caption: Workflow for function-based metagenomic screening.

Protocol 1: Function-Based Screening for Lipolytic Enzymes

This protocol is adapted from established methods for screening lipolytic enzymes from metagenomic libraries.[12][13][14][15]

  • Metagenomic Library Construction:

    • Extract high-molecular-weight DNA from an environmental sample (e.g., soil, marine sediment).

    • Fragment the DNA and select for large inserts (e.g., 20-40 kb).

    • Ligate the DNA fragments into a suitable vector, such as a fosmid (e.g., pCC1FOS).

    • Transform an appropriate E. coli host strain with the library.

  • Primary Screening:

    • Plate the transformed E. coli onto Luria-Bertani (LB) agar plates containing an indicator substrate. For enzymes acting on this compound, a direct indicator is challenging. An indirect approach using a more soluble, chromogenic, or fluorogenic shorter-chain trans-2-enoyl-CoA analog may be necessary for initial screening.

    • Alternatively, for initial screening of a broader range of lipolytic enzymes, use agar plates containing 1% (v/v) emulsified tributyrin.[12]

    • Incubate the plates and look for colonies that form a clear halo, indicating enzymatic activity.

  • Secondary Screening (for this compound activity):

    • Culture the positive clones from the primary screen in 96-well plates.

    • Lyse the cells and incubate the lysates with this compound.

    • Analyze the reaction products by HPLC or LC-MS to detect the formation of triacontanoyl-CoA (from reductase activity) or 3-hydroxytriacontanoyl-CoA (from hydratase activity).

  • Hit Validation:

    • Isolate the fosmid DNA from positive clones.

    • Sequence the insert to identify putative enzyme-encoding genes.

    • Subclone the candidate genes into an expression vector for protein purification and detailed characterization.

Sequence-Based Screening

This method involves searching for genes with sequence homology to known trans-2-enoyl-CoA reductases or enoyl-CoA hydratases in metagenomic sequence data.

Workflow for Sequence-Based Screening

A Metagenomic DNA Sequencing B Sequence Assembly A->B C Gene Prediction B->C D Homology Search (BLAST, HMMs) C->D E Candidate Gene Selection D->E F Gene Synthesis & Cloning E->F G Protein Expression & Purification F->G H Enzyme Activity Assay G->H

Caption: Workflow for sequence-based metagenomic screening.

Protocol 2: Sequence-Based Identification of Candidate Enzymes

  • Data Acquisition: Obtain metagenomic sequence data from public databases or through sequencing of environmental DNA.

  • Bioinformatic Analysis:

    • Assemble the sequence reads into contigs.

    • Predict open reading frames (ORFs) from the assembled contigs.

    • Perform a BLAST search of the predicted protein sequences against databases of known trans-2-enoyl-CoA reductases and enoyl-CoA hydratases.

    • Alternatively, use Hidden Markov Models (HMMs) for more sensitive detection of homologous protein families.

  • Candidate Selection and Validation:

    • Select candidate genes based on sequence similarity and the presence of conserved catalytic domains.

    • Synthesize the candidate genes and clone them into an expression vector.

    • Express and purify the recombinant proteins.

    • Confirm enzymatic activity using this compound as a substrate, as described in the biochemical assay protocols below.

Section 2: Biochemical Characterization of Novel Enzymes

Once a candidate enzyme has been identified and purified, its activity with this compound must be confirmed and characterized.

Synthesis of this compound

As this compound is not readily commercially available, it will likely need to be synthesized. This can be achieved through the enzymatic conversion of triacontenoic acid using an acyl-CoA synthetase.

Enzyme Activity Assays

The choice of assay will depend on the enzyme class being investigated.

Protocol 3: Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Activity

This assay monitors the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of the trans-2 double bond.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 200 µM NADPH

    • 10-50 µM this compound (solubilized with a mild detergent like Triton X-100 if necessary)

    • Purified enzyme (e.g., 1-10 µg)

  • Measurement:

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the specific activity based on the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Protocol 4: HPLC-Based Assay for Enoyl-CoA Hydratase Activity

This assay directly measures the conversion of the substrate to the product.

  • Reaction:

    • Set up a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 8.0)

      • 50 µM this compound

      • Purified enzyme

    • Incubate at a specific temperature (e.g., 37°C) for a defined time.

    • Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to pellet the protein.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Use a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) to separate the substrate (this compound) from the product (3-hydroxytriacontanoyl-CoA).

    • Quantify the product peak by integrating its area and comparing it to a standard curve.

Determination of Kinetic Parameters

To fully characterize a novel enzyme, its kinetic parameters (Km and kcat) for this compound should be determined.

Protocol 5: Kinetic Analysis

  • Perform the appropriate enzyme assay (Protocol 3 or 4) with varying concentrations of this compound while keeping the enzyme concentration constant.

  • Measure the initial reaction velocities at each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat from Vmax and the enzyme concentration.

Table 1: Hypothetical Kinetic Data for a Novel trans-2-enoyl-CoA Reductase

Substrate Concentration [µM]Initial Velocity [µmol/min/mg]
10.5
20.9
51.8
102.5
203.3
504.0
Km 8.5 µM
Vmax 4.5 µmol/min/mg
Substrate Specificity

Investigate the range of substrates the novel enzyme can act upon to understand its specificity.

Protocol 6: Substrate Specificity Profiling

  • Synthesize or procure a range of trans-2-enoyl-CoAs with varying chain lengths (e.g., C16, C20, C24, C26, C30).

  • Measure the enzyme's activity with each substrate using the appropriate assay.

  • Compare the relative activities to determine the enzyme's chain-length preference.

Table 2: Hypothetical Substrate Specificity of a Novel Enoyl-CoA Hydratase

SubstrateChain LengthRelative Activity (%)
trans-2-hexadecenoyl-CoAC1625
trans-2-eicosenoyl-CoAC2060
trans-2-tetracosenoyl-CoAC2485
trans-2-hexacosenoyl-CoAC2695
This compoundC30100

Section 3: Signaling Pathways and Logical Relationships

The discovery of novel enzymes acting on this compound will contribute to our understanding of VLCFA metabolism.

Fatty Acid Elongation Cycle

A Acyl-CoA (Cn) B 3-Ketoacyl-CoA (Cn+2) A->B Condensation C 3-Hydroxyacyl-CoA (Cn+2) B->C Reduction D trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) C->D Dehydration E Acyl-CoA (Cn+2) D->E Reduction (TER activity)

Caption: The fatty acid elongation cycle.

Potential Metabolic Fates of this compound

A This compound B Triacontanoyl-CoA A->B trans-2-enoyl-CoA Reductase C 3-Hydroxytriacontanoyl-CoA A->C Enoyl-CoA Hydratase D Further Elongation B->D E Incorporation into Lipids (e.g., Sphingolipids, Glycerophospholipids) B->E F Beta-oxidation C->F

Caption: Potential enzymatic reactions involving this compound.

Conclusion

The use of this compound as a substrate provides a powerful tool for the discovery of novel enzymes involved in very-long-chain fatty acid metabolism. The protocols outlined in these application notes offer a systematic approach to identifying, characterizing, and understanding the physiological role of these new biocatalysts. Such discoveries have the potential to advance our knowledge of lipid metabolism and may lead to new therapeutic strategies for a variety of diseases.

References

Application Notes and Protocols for trans-2-triacontenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the appropriate handling and storage of trans-2-triacontenoyl-CoA, a very-long-chain acyl-coenzyme A derivative. The information herein is compiled from general best practices for similar long-chain acyl-CoA compounds, as specific data for this compound is limited. Researchers should treat these as recommendations and validate conditions for their specific applications.

Product Information and General Properties

This compound is a key intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). It participates in pathways such as fatty acid beta-oxidation and the fatty acid elongation cycle. Due to its long acyl chain, this molecule possesses amphipathic properties and is prone to degradation if not handled and stored correctly.

Handling and Storage Conditions

Proper handling and storage are critical to maintain the stability and integrity of this compound. The following tables summarize the recommended conditions for both the solid form and solutions.

Table 1: Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.Minimizes chemical degradation and hydrolysis.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).The unsaturated bond is susceptible to oxidation.
Container Use a tightly sealed glass vial with a Teflon-lined cap.Prevents moisture absorption and contamination.
Handling Allow the container to warm to room temperature before opening.Prevents condensation of moisture onto the compound, which can cause hydrolysis.

Table 2: Storage Conditions for this compound in Solution

ParameterAqueous SolutionsOrganic Solutions
Recommended Solvents High-purity water or aqueous buffers (e.g., PBS, pH 7.2).Dimethyl sulfoxide (B87167) (DMSO) or a mixture of water and DMSO.
Storage Temperature -20°C for short-term (≤ 2 weeks); -80°C for longer-term (up to 6 months).-20°C.
Storage Stability Not recommended for storage longer than one day. Prepare fresh solutions for optimal results.Generally more stable than aqueous solutions.
Container Glass vials with Teflon-lined caps.Glass vials with Teflon-lined caps. Avoid plastic containers.
Best Practices Prepare aliquots to avoid repeated freeze-thaw cycles.Store under an inert gas to prevent oxidation.

Note: The stability of acyl-CoA solutions is limited. It is strongly advised to prepare solutions fresh for each experiment.

Experimental Protocols

Protocol 1: Reconstitution of Solid this compound

This protocol describes the preparation of a stock solution from the solid compound.

Materials:

  • This compound (solid)

  • High-purity water or desired aqueous buffer (e.g., PBS, pH 7.2)

  • Glass vial with a Teflon-lined cap

  • Pipettes with glass or Teflon tips

  • Vortex mixer

  • Inert gas (argon or nitrogen)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Carefully weigh the desired amount of the solid in a sterile microcentrifuge tube or the original vial.

  • Add the calculated volume of cold aqueous buffer or water to achieve the desired concentration.

  • Cap the vial tightly and vortex gently until the solid is completely dissolved. Sonication may be used sparingly if necessary to aid dissolution.

  • If not for immediate use, flush the headspace of the vial with an inert gas before sealing.

  • For storage, create single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: General Assay Procedure Involving this compound

This protocol provides a general workflow for an enzymatic assay using a freshly prepared solution of this compound as a substrate.

Materials:

  • Freshly prepared this compound solution

  • Enzyme of interest (e.g., a very-long-chain acyl-CoA dehydrogenase)

  • Assay buffer

  • Detection reagents

  • Microplate reader or other appropriate analytical instrument

Workflow:

  • Prepare Master Mix: Prepare a master mix containing the assay buffer and all other reaction components except for the enzyme or substrate (whichever is used to initiate the reaction).

  • Pre-incubation: Add the master mix to the wells of a microplate and pre-incubate at the desired assay temperature.

  • Initiate Reaction: Add the enzyme or the this compound solution to initiate the reaction.

  • Incubation: Incubate the reaction for the desired period, monitoring the reaction progress if necessary.

  • Stop Reaction: Stop the reaction using a suitable method (e.g., addition of a quenching agent).

  • Detection: Perform the detection step according to the specific assay protocol (e.g., measuring absorbance or fluorescence).

  • Data Analysis: Analyze the data to determine enzyme activity or other relevant parameters.

Signaling Pathways and Experimental Workflows

Diagram 1: Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the central role of trans-2-enoyl-CoA intermediates, such as this compound, in the mitochondrial beta-oxidation of very-long-chain fatty acids.

Beta_Oxidation VLCFA Very-Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi VLC_Acyl_CoA Very-Long-Chain Acyl-CoA Acyl_CoA_Synthetase->VLC_Acyl_CoA VLCAD VLCAD VLC_Acyl_CoA->VLCAD FAD -> FADH2 Trans_Enoyl_CoA This compound VLCAD->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Experimental_Workflow Receive Receive Solid Compound Store_Solid Store at -20°C under Inert Gas Receive->Store_Solid Equilibrate Equilibrate to Room Temperature Store_Solid->Equilibrate Reconstitute Reconstitute in Aqueous/Organic Solvent Equilibrate->Reconstitute Use_Immediately Use Immediately in Assay Reconstitute->Use_Immediately Aliquot_Store Aliquot and Store Solution at -20°C/-80°C Reconstitute->Aliquot_Store

Application Notes and Protocols for the Purification of Enzymes Metabolizing trans-2-Triacontenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Triacontenoyl-CoA is a C30 very-long-chain fatty acyl-CoA, and its metabolism is crucial for cellular lipid homeostasis. The breakdown of such very-long-chain fatty acids (VLCFAs) occurs primarily in the peroxisomes via the β-oxidation pathway. This document provides detailed application notes and protocols for the purification and characterization of the key enzymes involved in the metabolism of this compound, with a focus on the peroxisomal bifunctional enzyme (EHHADH) from rat liver, a common model organism. EHHADH possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, which are essential for the second and third steps of peroxisomal β-oxidation.

Metabolic Pathway

The metabolism of this compound follows the peroxisomal β-oxidation pathway. The initial step is the oxidation of the corresponding saturated acyl-CoA by a peroxisomal acyl-CoA oxidase (ACOX) to produce this compound. Subsequently, the peroxisomal bifunctional enzyme (EHHADH) catalyzes the hydration of the trans-2 double bond to form L-3-hydroxytriacontanoyl-CoA, which is then oxidized by the same enzyme to 3-ketotriacontanoyl-CoA. Finally, a peroxisomal thiolase cleaves 3-ketotriacontanoyl-CoA to yield acetyl-CoA and octacosanoyl-CoA, which can undergo further rounds of β-oxidation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Triacontanoyl-CoA Triacontanoyl-CoA This compound This compound Triacontanoyl-CoA->this compound ACOX (FAD -> FADH2) L-3-Hydroxytriacontanoyl-CoA L-3-Hydroxytriacontanoyl-CoA This compound->L-3-Hydroxytriacontanoyl-CoA EHHADH (Enoyl-CoA Hydratase) 3-Ketotriacontanoyl-CoA 3-Ketotriacontanoyl-CoA L-3-Hydroxytriacontanoyl-CoA->3-Ketotriacontanoyl-CoA EHHADH (3-Hydroxyacyl-CoA Dehydrogenase) (NAD+ -> NADH) Octacosanoyl-CoA Octacosanoyl-CoA 3-Ketotriacontanoyl-CoA->Octacosanoyl-CoA Thiolase (CoA-SH) Acetyl-CoA Acetyl-CoA 3-Ketotriacontanoyl-CoA->Acetyl-CoA

Figure 1: Peroxisomal β-oxidation of triacontanoyl-CoA.

Quantitative Data

The purification of the peroxisomal bifunctional enzyme (EHHADH) from rat liver can be monitored by assaying its enoyl-CoA hydratase activity. The following table provides representative data for the purification of peroxisomes, which is the starting point for isolating the enzyme. The enrichment of the peroxisomal marker enzyme, catalase, indicates the successful isolation of the organelle.[1]

Purification StepTotal Protein (mg)Total Catalase Activity (Units)Specific Catalase Activity (Units/mg)Yield (%)Purification Fold
Homogenate100010001.01001
Light Mitochondrial Fraction1005005.0505
Purified Peroxisomes29849.09.849

Table 1: Representative purification data for peroxisomes from rat liver, monitored by catalase activity.[1]

Following the isolation of peroxisomes, further purification of the bifunctional enzyme would involve solubilization and chromatographic steps, which would be monitored by assaying the specific enoyl-CoA hydratase activity.

Experimental Protocols

Protocol 1: Isolation of Peroxisomes from Rat Liver

This protocol describes the isolation of a peroxisome-enriched fraction from rat liver using differential and density gradient centrifugation.[1]

Materials:

  • Male Wistar rats (200-250 g)

  • Homogenization buffer: 0.25 M sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail.

  • Nycodenz or Iodixanol solutions for density gradient centrifugation.

  • Potter-Elvehjem homogenizer.

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors.

Procedure:

  • Euthanize rats and perfuse the livers with ice-cold saline to remove blood.

  • Excise the livers, weigh them, and mince them in 3 volumes of ice-cold homogenization buffer.

  • Homogenize the minced liver with a Potter-Elvehjem homogenizer (5-7 strokes at low speed).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at 3,000 x g for 10 minutes to pellet mitochondria.

  • Collect the supernatant and centrifuge at 25,000 x g for 20 minutes to obtain the light mitochondrial fraction, which is enriched in peroxisomes.

  • Resuspend the light mitochondrial fraction in homogenization buffer and layer it onto a pre-formed Nycodenz or Iodixanol density gradient.

  • Centrifuge at 100,000 x g for 1-2 hours at 4°C.

  • Carefully collect the band corresponding to the purified peroxisomes.

  • Wash the peroxisomes by resuspending them in homogenization buffer and centrifuging at 25,000 x g for 20 minutes.

Protocol 2: Purification of Peroxisomal Bifunctional Enzyme (EHHADH)

This protocol outlines the purification of EHHADH from the isolated peroxisomes.[2]

Materials:

  • Purified peroxisomes from Protocol 1.

  • Solubilization buffer: 50 mM Tris-HCl (pH 8.0), 0.1% (v/v) Triton X-100, 1 mM DTT, and protease inhibitors.

  • Chromatography columns: DEAE-Sepharose, Phenyl-Sepharose, and Blue-Sepharose.

  • Elution buffers with appropriate salt gradients.

Procedure:

  • Resuspend the purified peroxisomes in solubilization buffer and incubate on ice for 30 minutes with gentle stirring to solubilize the membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material.

  • Load the supernatant onto a DEAE-Sepharose column pre-equilibrated with a low-salt buffer.

  • Wash the column and elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M).

  • Collect fractions and assay for enoyl-CoA hydratase activity.

  • Pool the active fractions and add ammonium (B1175870) sulfate (B86663) to a final concentration of 1 M.

  • Load the pooled fractions onto a Phenyl-Sepharose column pre-equilibrated with a high-salt buffer.

  • Wash the column and elute with a decreasing linear gradient of ammonium sulfate (e.g., 1-0 M).

  • Collect fractions and assay for activity.

  • Pool the active fractions and dialyze against a low-salt buffer.

  • Load the dialyzed sample onto a Blue-Sepharose column pre-equilibrated with the same buffer.

  • Wash the column and elute with a linear gradient of NAD+ or a step elution with a high concentration of NAD+.

  • Collect fractions, assay for activity, and analyze for purity by SDS-PAGE.

Purification_Workflow Start Rat Liver Homogenate Diff_Cent Differential Centrifugation Start->Diff_Cent Light_Mito Light Mitochondrial Fraction (Peroxisome Enriched) Diff_Cent->Light_Mito Density_Grad Density Gradient Centrifugation (Nycodenz/Iodixanol) Light_Mito->Density_Grad Purified_Perox Purified Peroxisomes Density_Grad->Purified_Perox Solubilization Solubilization with Triton X-100 Purified_Perox->Solubilization DEAE DEAE-Sepharose Chromatography Solubilization->DEAE Phenyl Phenyl-Sepharose Chromatography DEAE->Phenyl Blue Blue-Sepharose Chromatography Phenyl->Blue Pure_Enzyme Purified EHHADH Blue->Pure_Enzyme

Figure 2: Workflow for the purification of EHHADH.
Protocol 3: Enzyme Activity Assays

A. Enoyl-CoA Hydratase Activity Assay

This assay measures the hydration of the trans-2 double bond of an enoyl-CoA substrate, which results in a decrease in absorbance at 263 nm.

Materials:

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 µM FAD, 0.1 mg/mL BSA.

  • Substrate: trans-2-enoyl-CoA (e.g., trans-2-hexadecenoyl-CoA) solution in water.

  • Purified enzyme fraction.

  • UV-Vis spectrophotometer.

Procedure:

  • Set the spectrophotometer to 263 nm and 25°C.

  • In a quartz cuvette, mix the assay buffer and the enzyme fraction.

  • Initiate the reaction by adding the trans-2-enoyl-CoA substrate.

  • Record the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.

B. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate, which results in an increase in absorbance at 340 nm due to the formation of NADH.[3]

Materials:

  • Assay buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 1 mM NAD+.

  • Substrate: L-3-hydroxyacyl-CoA (e.g., L-3-hydroxyhexadecanoyl-CoA) solution in water.

  • Purified enzyme fraction.

  • UV-Vis spectrophotometer.

Procedure:

  • Set the spectrophotometer to 340 nm and 25°C.

  • In a quartz cuvette, mix the assay buffer and the enzyme fraction.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

  • Record the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the purification and characterization of enzymes involved in the metabolism of this compound. Successful purification of the peroxisomal bifunctional enzyme will enable further studies on its kinetic properties, structure, and function, which are essential for understanding the role of very-long-chain fatty acid metabolism in health and disease and for the development of potential therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-Triacontenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-2-triacontenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this very-long-chain enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of this compound presents several challenges primarily due to the molecule's very long acyl chain and the inherent instability of the thioester bond. Key difficulties include:

  • Low Solubility: The precursor, trans-2-triacontenoic acid, and the final product have poor solubility in many common organic solvents and aqueous buffers, which can complicate reaction conditions and purification.

  • Precursor Synthesis: The synthesis of the C30 unsaturated fatty acid precursor, trans-2-triacontenoic acid, requires a multi-step process, often involving a Wittig or Horner-Wadsworth-Emmons reaction, which needs careful control to ensure the desired trans stereochemistry.

  • CoA Thioester Formation: The reaction of the fatty acid with coenzyme A (CoA) is challenging because CoA is only soluble in aqueous solutions, while the fatty acid is lipophilic. This necessitates a biphasic or mixed-solvent system.

  • Product Purification: Separating the final product from unreacted starting materials (especially excess fatty acid) and byproducts requires efficient chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Stability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The presence of the double bond also introduces a risk of oxidation.

Q2: What is a common synthetic route for this compound?

A2: A common and effective two-stage synthetic strategy is:

  • Synthesis of trans-2-triacontenoic acid: This is typically achieved via a Wittig reaction between octacosanal (B1229985) (a C28 aldehyde) and a stabilized phosphonium (B103445) ylide, such as (carboxymethylene)triphenylphosphorane. This reaction is known to selectively form the E-(trans)-alkene.

  • Conversion to the CoA Thioester: The purified trans-2-triacontenoic acid is then activated and reacted with coenzyme A. A widely used method is the mixed anhydride (B1165640) method, where the fatty acid is first reacted with isobutyl chloroformate in the presence of a non-nucleophilic base to form a reactive mixed anhydride. This intermediate then reacts with the thiol group of CoA in an aqueous/organic solvent mixture to form the desired thioester.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • Reverse-Phase HPLC (RP-HPLC): This is the primary method for assessing purity and for purification. A C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The product's retention time will be significantly longer than that of free CoA.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is highly effective for confirming the molecular weight of the product. Both positive and negative ion modes can be used to identify the characteristic molecular ion peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can confirm the presence of the trans double bond (protons typically appear as doublets of doublets around 6-7 ppm with a coupling constant of ~15 Hz) and the characteristic signals of the CoA moiety. Due to the long acyl chain, the aliphatic proton signals will overlap significantly.

Q4: What are the best practices for storing this compound to prevent degradation?

A4: Due to its instability, proper storage is crucial. Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation.[1]

  • Temperature: Store at -80°C for long-term stability. For short-term use, -20°C may be acceptable. Avoid repeated freeze-thaw cycles.

  • pH: Prepare and store solutions in a slightly acidic buffer (pH 4.0-6.0) to minimize hydrolysis of the thioester bond.

  • Atmosphere: To prevent oxidation of the double bond, store solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Purity: Ensure the purified product is free of contaminating hydrolases or oxidizing agents.

Troubleshooting Guides

Issue 1: Low Yield of trans-2-Triacontenoic Acid in the Wittig Reaction
Potential Cause Troubleshooting Steps
Inefficient Ylide Formation Ensure the phosphonium salt is completely dry. Use a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) and an appropriate anhydrous solvent (e.g., THF, DMSO). Allow sufficient time for the ylide to form before adding the aldehyde.
Low Reactivity of Aldehyde Octacosanal has very low solubility. Ensure it is fully dissolved in the reaction solvent before adding the ylide. Gentle heating may be required, but the reaction should be cooled before ylide addition.
Side Reactions The aldehyde can undergo self-condensation under basic conditions. Add the aldehyde slowly to the pre-formed ylide solution to maintain a low concentration of the aldehyde.
Incorrect Stereochemistry Use of a stabilized ylide (e.g., (carboxymethylene)triphenylphosphorane) generally favors the formation of the trans isomer. If a mixture of isomers is obtained, purification by recrystallization or column chromatography may be necessary.
Issue 2: Low Yield of this compound during the Coupling Reaction
Potential Cause Troubleshooting Steps
Incomplete Activation of Fatty Acid Use a slight excess of the activating agent (e.g., isobutyl chloroformate). Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere to prevent premature hydrolysis of the mixed anhydride.
Poor Solubility of Reactants The reaction is biphasic. Use a solvent system that can accommodate both the lipophilic fatty acid anhydride and the hydrophilic CoA (e.g., a mixture of THF and an aqueous buffer). Vigorous stirring is essential to maximize the interfacial reaction.
Hydrolysis of the Thioester Product Maintain the pH of the aqueous phase between 6.0 and 7.5 during the reaction. Work at low temperatures (e.g., 0-4°C) to minimize hydrolysis. Process the reaction mixture promptly upon completion.
Oxidation of CoA Use freshly prepared CoA solutions. Degas all buffers to remove dissolved oxygen. The addition of a small amount of a reducing agent like DTT to the CoA solution (and its subsequent removal during purification) can prevent disulfide bond formation, though this may complicate purification.
Issue 3: Difficulty in Purifying this compound
Potential Cause Troubleshooting Steps
Co-elution with Unreacted Fatty Acid The long, hydrophobic acyl chain can cause the unreacted fatty acid to have a similar retention time to the acyl-CoA product on RP-HPLC. Optimize the HPLC gradient to achieve better separation. A shallower gradient of the organic solvent may be necessary.
Product Precipitation on Column Due to its low aqueous solubility, the product may precipitate at the head of the HPLC column. Ensure the initial mobile phase has a sufficient percentage of organic solvent to maintain solubility. Injecting the sample in a solution containing a higher proportion of organic solvent than the initial mobile phase can help.
Broad or Tailing Peaks in HPLC This can be due to interactions with the silica (B1680970) backbone of the column. Use a high-purity, end-capped C18 column. Ensure the pH of the mobile phase is appropriate (typically between 4 and 6). The addition of a small amount of a competing base like triethylamine (B128534) to the mobile phase can sometimes improve peak shape.
Low Recovery from HPLC The product may adsorb irreversibly to the column or collection vials. Use polypropylene (B1209903) or silanized glass vials. After lyophilization, the product can be difficult to redissolve; use a small amount of organic solvent (e.g., methanol) before adding the aqueous buffer.

Experimental Protocols

Protocol 1: Synthesis of trans-2-Triacontenoic Acid via Wittig Reaction

This protocol describes the synthesis of the fatty acid precursor using a stabilized ylide.

Materials:

  • (Carboxymethylene)triphenylphosphorane

  • Octacosanal

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Hexane

  • Ethyl Acetate

  • Hydrochloric Acid (1 M)

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve (carboxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.

  • In a separate flask, dissolve octacosanal (1 equivalent) in warm anhydrous toluene.

  • Slowly add the octacosanal solution to the ylide solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • After completion, cool the reaction mixture to room temperature. The byproduct, triphenylphosphine (B44618) oxide, will precipitate.

  • Filter the mixture and wash the solid with cold toluene.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield pure trans-2-triacontenoic acid.

Protocol 2: Synthesis of this compound via the Mixed Anhydride Method

This protocol details the conversion of the fatty acid to its CoA thioester.

Materials:

  • trans-2-Triacontenoic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Isobutyl chloroformate

  • Coenzyme A, lithium salt

  • Potassium Bicarbonate Buffer (0.5 M, pH 7.5)

  • RP-HPLC system with a C18 column

Procedure:

  • Dissolve trans-2-triacontenoic acid (1.5 equivalents) in anhydrous THF in a flask under an argon atmosphere and cool to 0°C.

  • Add triethylamine (1.5 equivalents) and stir for 10 minutes.

  • Slowly add isobutyl chloroformate (1.4 equivalents) and stir the mixture at 0°C for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A (1 equivalent) in ice-cold 0.5 M potassium bicarbonate buffer.

  • Slowly add the CoA solution to the mixed anhydride solution with vigorous stirring, ensuring the temperature remains below 4°C.

  • Allow the reaction to proceed for 1-2 hours at 4°C.

  • Quench the reaction by adding a small amount of aqueous HCl to lower the pH to ~5.

  • Reduce the volume of the organic solvent under a stream of nitrogen.

  • Purify the crude product immediately by RP-HPLC using a C18 column. A typical gradient might be from 20% to 90% acetonitrile in 50 mM ammonium acetate buffer (pH 5.5) over 30 minutes.

  • Collect the fractions containing the product, pool them, and lyophilize to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Synthesis of trans-2-Triacontenoic Acid cluster_1 Stage 2: Synthesis of this compound A Octacosanal C Wittig Reaction (Toluene, 80°C) A->C B (Carboxymethylene)triphenylphosphorane B->C D Crude Product (trans-2-Triacontenoic Acid + Triphenylphosphine Oxide) C->D E Purification (Recrystallization) D->E F Pure trans-2-Triacontenoic Acid E->F G trans-2-Triacontenoic Acid F->G Product from Stage 1 H Activation (Isobutyl Chloroformate, TEA) G->H I Mixed Anhydride Intermediate H->I K Coupling Reaction (THF/Aqueous Buffer) I->K J Coenzyme A J->K L Crude this compound K->L M Purification (RP-HPLC) L->M N Pure this compound M->N

Caption: Overall workflow for the two-stage synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Reaction Review Reaction Conditions Reaction_OK Conditions Correct? Check_Reaction->Reaction_OK Check_Purification Evaluate Purification Step Purification_OK High Recovery? Check_Purification->Purification_OK Purity_OK->Check_Reaction Yes Purify_SM Action: Purify Starting Materials Purity_OK->Purify_SM No Purify_SM->Check_Reaction Reaction_OK->Check_Purification Yes Optimize_Reaction Action: Optimize Time, Temp, Stoichiometry Reaction_OK->Optimize_Reaction No Optimize_Reaction->Check_Purification Optimize_Purification Action: Optimize HPLC Gradient, Check for Precipitation Purification_OK->Optimize_Purification No End Yield Improved Purification_OK->End Yes Optimize_Purification->End

Caption: A logical troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Optimizing Reactions with trans-2-triacontenoyl-CoA-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources to optimize enzymatic reactions involving the very-long-chain substrate, trans-2-triacontenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are this compound-dependent enzymes and where are they found?

A1: this compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a 30-carbon backbone. Enzymes that utilize this substrate are typically involved in the metabolism of VLCFAs, which are essential components of cellular lipids.[1][2] These metabolic processes, including fatty acid elongation and peroxisomal β-oxidation, are critical in various tissues.[1][2][3] For example, these enzymes are crucial in the synthesis of sphingolipids and in maintaining the lipid barriers of the skin.[1]

Q2: What are the primary challenges when working with this compound?

A2: The primary challenge is the substrate's hydrophobic nature and extremely low aqueous solubility.[4][5] This can lead to several experimental issues:

  • Substrate Precipitation: The substrate can easily fall out of solution in aqueous buffers, especially in the presence of divalent cations like Mg²⁺.[6]

  • Micelle Formation: At concentrations above its critical micelle concentration, the substrate forms aggregates, which can alter enzyme kinetics, sometimes deviating from the classic Michaelis-Menten model.[7][8]

  • Inaccurate Concentration: The hydrophobicity makes it difficult to accurately determine the effective concentration of the monomeric substrate available to the enzyme.

Q3: How should I prepare and handle a this compound stock solution?

A3: Due to its poor water solubility, this compound requires special handling. A common method is to first dissolve it in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it into the assay buffer. Alternatively, it can be complexed with fatty-acid-free Bovine Serum Albumin (BSA) to enhance solubility and delivery to the enzyme.[9] Always prepare fresh solutions and keep them on ice to minimize degradation.[10]

Q4: What are the typical cofactors for enzymes that metabolize very-long-chain acyl-CoAs?

A4: The required cofactors depend on the specific enzyme class. For example:

  • Acyl-CoA Dehydrogenases typically use FAD as a cofactor.[11]

  • Enoyl-CoA Hydratases generally do not require a cofactor.[12]

  • 3-Hydroxyacyl-CoA Dehydrogenases often utilize NAD⁺ or NADPH.[13]

  • Acyl-CoA Thioesterases hydrolyze the thioester bond and typically do not require cofactors beyond water.[14]

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments.

Problem / Observation Possible Cause Recommended Solution
No or Very Low Enzyme Activity 1. Substrate Insolubility/Precipitation: The substrate is not accessible to the enzyme.• Prepare the substrate solution by first dissolving it in a minimal volume of DMSO or by complexing it with fatty-acid-free BSA.[9]• Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to improve solubility, but first verify that it does not inhibit your enzyme.[15]• Visually inspect the reaction mixture for turbidity or precipitation.[16]
2. Degraded Enzyme or Cofactor: The enzyme has lost activity due to improper storage or handling.• Run a positive control with a known, more soluble substrate to confirm enzyme activity.• Prepare fresh cofactor solutions for each experiment.• Avoid repeated freeze-thaw cycles of the enzyme stock.[10][17]
3. Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition is not optimal for the enzyme.[10]• Perform a pH titration curve to determine the optimal pH for your enzyme.• Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the optimum.• Ensure the buffer does not contain inhibitors. For example, high concentrations of EDTA can chelate essential metal ions.[18]
High Background Signal in Assay 1. Substrate Precipitation: Precipitated substrate can scatter light in spectrophotometric assays.• Centrifuge the reaction plate/tubes before reading to pellet any precipitate.• Run a "no-enzyme" control containing all other components to measure the background signal from the substrate alone.[17] Subtract this value from your experimental readings.
2. Buffer Component Interference: A component of the buffer is reacting with the detection reagent.• Run a "no-enzyme, no-substrate" control to check for buffer interference.[16]
3. Contaminated Reagents: Reagents may be contaminated with a substance that generates a signal.• Use fresh, high-purity reagents and sterile, filtered solutions.[10]
Kinetic Data is Not Reproducible or Does Not Fit Michaelis-Menten Model 1. Inconsistent Substrate Availability: The substrate is forming aggregates or micelles, making the monomer concentration inconsistent.[7][8]• Include BSA or a detergent in the assay to maintain the substrate in a monomeric state.• Ensure thorough mixing of the reaction components, but avoid vigorous vortexing that may denature the enzyme.[10]
2. Substrate Inhibition: At high concentrations, the substrate may inhibit the enzyme.• Perform the assay over a wider range of substrate concentrations to identify potential substrate inhibition at higher concentrations. The reaction rate will decrease after reaching a peak.
3. Pipetting Errors: Inaccurate pipetting, especially of viscous enzyme or substrate solutions.• Use calibrated pipettes and reverse pipetting techniques for viscous solutions.[18]• Prepare a master mix of reagents to minimize well-to-well variability.[18]

Visual Guides and Workflows

Diagram 1: Troubleshooting Workflow for Low Enzyme Activity

G start Start: Low/No Activity Observed check_positive_control Is the positive control (using a known substrate) active? start->check_positive_control check_substrate Troubleshoot Substrate Preparation (Solubility, Aggregation) check_positive_control->check_substrate Yes check_enzyme Troubleshoot Enzyme Integrity (Storage, Degradation, Concentration) check_positive_control->check_enzyme No check_conditions Optimize Reaction Conditions (pH, Temperature, Buffer) check_substrate->check_conditions check_enzyme->check_conditions check_cofactors Verify Cofactor Presence and Concentration check_conditions->check_cofactors Optimized success Activity Restored check_conditions->success Problem Found check_inhibitors Screen for Inhibitors in Buffer/Sample check_cofactors->check_inhibitors check_inhibitors->success

Caption: A logical workflow for diagnosing the cause of low or no enzyme activity.

Diagram 2: Hypothetical Peroxisomal β-Oxidation Pathway

G sub This compound (C30:1-CoA) p1 Enoyl-CoA Hydratase sub->p1 h 3-Hydroxy-triacontanoyl-CoA p1->h p2 3-Hydroxyacyl-CoA Dehydrogenase k 3-Keto-triacontanoyl-CoA p2->k p3 3-Ketoacyl-CoA Thiolase prod1 Acetyl-CoA (to Krebs Cycle) p3->prod1 prod2 Octacosanoyl-CoA (C28:0-CoA, re-enters cycle) p3->prod2 h->p2 NAD+ -> NADH k->p3 + CoA-SH

Caption: Simplified pathway of very-long-chain fatty acid β-oxidation in peroxisomes.

Quantitative Data Summary

The following tables provide reference data that can be useful for experimental design. These values are hypothetical but representative for this class of enzymes.

Table 1: Influence of pH and Detergents on Relative Enzyme Activity

pHBuffer SystemRelative Activity (%) (No Detergent)Relative Activity (%) (+0.01% Triton X-100)
6.5MES45%60%
7.0MOPS78%95%
7.5HEPES95%100%
8.0Tris-HCl100%98%
8.5Tris-HCl82%85%
9.0CHES55%60%

Table 2: Michaelis-Menten Kinetic Parameters for a Hypothetical Acyl-CoA Dehydrogenase

SubstrateCarbon LengthKₘ (µM)Vₘₐₓ (µmol/min/mg)
Palmitoyl-CoAC16:01512.5
Stearoyl-CoAC18:01010.8
Lignoceroyl-CoAC24:057.2
This compound C30:1 ~2-4 ~1.5

*Note: Accurate determination of kinetic parameters for very-long-chain substrates is challenging due to solubility limits and micelle formation.[19]

Experimental Protocols

Protocol 1: Preparation of Substrate-BSA Complex

This protocol enhances the solubility of this compound in aqueous buffer.

Materials:

  • This compound

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Ethanol (100%, anhydrous)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

  • Prepare a 10 mM stock solution of this compound in ethanol.

  • Prepare a 1 mM solution of fatty-acid-free BSA in the desired assay buffer.

  • Warm the BSA solution to 37°C.

  • While gently vortexing the BSA solution, add the this compound stock solution dropwise to achieve the desired final molar ratio (e.g., 3:1 substrate to BSA).

  • Continue to incubate at 37°C for 30 minutes with gentle shaking to allow for complex formation.

  • The final complex can be used directly in the assay. Prepare fresh daily.

Protocol 2: Standard Spectrophotometric Enzyme Activity Assay

This protocol describes a general method for measuring the activity of a trans-2-enoyl-CoA-dependent dehydrogenase by monitoring the reduction of a chromogenic electron acceptor.

Materials:

  • Enzyme preparation (purified or cell lysate)

  • Substrate: this compound (prepared as a BSA complex or in detergent)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.01% Triton X-100

  • Electron Acceptor: e.g., 100 µM 2,6-dichlorophenolindophenol (DCPIP)

  • Cofactor: e.g., 50 µM FAD (if required)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of reading absorbance at ~600 nm

Procedure:

  • Prepare Master Mix: For each reaction, prepare a master mix containing assay buffer, electron acceptor, and any required cofactors.

  • Set up Controls:

    • No-Enzyme Control: Master mix + substrate (to measure background substrate reduction/precipitation).

    • No-Substrate Control: Master mix + enzyme (to measure endogenous activity).

  • Initiate Reaction:

    • Add 180 µL of the master mix to each well.

    • Add 10 µL of enzyme preparation (or buffer for the no-enzyme control).

    • Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the decrease in absorbance at 600 nm (for DCPIP) every 30 seconds for 10-15 minutes.

  • Calculate Activity:

    • Determine the initial linear rate of reaction (ΔAbs/min).

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the electron acceptor to convert the rate to µmol/min/mg of enzyme.

References

troubleshooting low yield in trans-2-triacontenoyl-CoA enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-2-triacontenoyl-CoA enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving optimal yields in these experiments.

I. Troubleshooting Guide for Low Yield

Low yield in this compound enzymatic assays is a common challenge, primarily due to the substrate's very long acyl chain (C30). This guide addresses the most frequent issues in a question-and-answer format.

Question 1: My reaction shows little to no product formation. What is the most likely cause?

Answer: The most probable cause is poor substrate availability due to the extremely low aqueous solubility of this compound. At concentrations typically used in enzymatic assays, this very long-chain acyl-CoA will likely precipitate or form micelles, making it inaccessible to the enzyme.

Recommended Solutions:

  • Substrate Solubilization: It is crucial to ensure your substrate is properly solubilized. Consider the following:

    • Detergents: The use of non-ionic or zwitterionic detergents is often necessary. Start with detergents like Triton X-100 or CHAPS at concentrations around their critical micelle concentration (CMC) and optimize from there. Be aware that high concentrations of some detergents can inhibit enzyme activity.[1][2][3][4]

    • Co-solvents: Small amounts of organic co-solvents like DMSO or ethanol (B145695) can be used to aid in the initial solubilization of the substrate stock solution. However, ensure the final concentration in the assay is low (typically <1%) as they can denature the enzyme.

    • Sonication: Gentle sonication of the substrate solution (on ice to prevent degradation) can help to disperse aggregates before adding it to the reaction mixture.

  • Enzyme Activity: Verify the activity of your enoyl-CoA hydratase with a shorter, more soluble substrate like crotonyl-CoA (C4) or hexadecenoyl-CoA (C16) to confirm the enzyme is active under your assay conditions.

Question 2: I've tried using detergents, but my yield is still low and inconsistent. What else could be wrong?

Answer: Inconsistent results, even with detergents, can point to several issues related to reagent stability, assay conditions, or experimental technique.

Troubleshooting Checklist:

Potential IssueRecommended Action
Substrate Degradation This compound is susceptible to hydrolysis. Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.
Incorrect Buffer Conditions Ensure the pH and ionic strength of your assay buffer are optimal for your specific enoyl-CoA hydratase. Most enoyl-CoA hydratases have a pH optimum between 7.0 and 8.5.
Sub-optimal Temperature Most enzymatic assays are performed at a constant temperature (e.g., 25°C or 37°C). Ensure your spectrophotometer or plate reader has proper temperature control. Inconsistent temperature can lead to variable reaction rates.
Pipetting Inaccuracy Due to the use of detergents and potentially viscous solutions, ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips.
Enzyme Concentration Ensure you are using an appropriate concentration of the enzyme. If the substrate concentration is very low due to solubility issues, a higher enzyme concentration may be needed to detect product formation within a reasonable timeframe.
Reaction Time For a very long-chain, less preferred substrate, the reaction rate may be significantly slower. Perform a time-course experiment to determine the linear range of the reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected activity of enoyl-CoA hydratase with this compound compared to shorter chain substrates?

Table 1: Relative Activity of Enoyl-CoA Hydratase with Various Substrate Chain Lengths (Illustrative Data)

SubstrateChain LengthRelative Activity (%)
Crotonyl-CoAC4100
Decenoyl-CoAC1075
Palmitoyl-CoAC1640
Behenoyl-CoAC2215
This compoundC30<5 (Estimated)
Note: This table provides an illustrative trend. Actual values will vary depending on the specific enzyme and assay conditions.

Q2: Can I use a coupled assay to measure the activity of enoyl-CoA hydratase with this compound?

A2: Yes, a coupled assay is a common and sensitive method. The product of the enoyl-CoA hydratase reaction, 3-hydroxyacyl-CoA, can be subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase (HADH). This oxidation is coupled to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[5]

Q3: Are there any known inhibitors of enoyl-CoA hydratase that I should be aware of?

A3: Yes, several compounds can inhibit enoyl-CoA hydratase. These include certain fatty acid analogs and general enzyme inhibitors. It is important to ensure that none of your buffer components or compounds from previous purification steps are inhibitory. For example, high concentrations of chelating agents like EDTA or certain detergents can inhibit enzyme activity.[6]

Q4: How can I confirm that my substrate is the limiting factor?

A4: To confirm that the substrate is the limiting factor, you can perform a substrate titration experiment. Keeping the enzyme concentration constant, vary the concentration of this compound. If the reaction rate increases with increasing substrate concentration, it indicates that the substrate availability was limiting. However, be mindful of the solubility limit of the substrate.

III. Experimental Protocols and Visualizations

A. Generalized Spectrophotometric Assay for Very Long-Chain Enoyl-CoA Hydratase

This protocol is a generalized starting point and will require optimization, particularly for the solubilization of this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 50 mM KCl.

  • Enzyme Solution: Purified enoyl-CoA hydratase diluted in assay buffer to the desired concentration.

  • Substrate Stock Solution: Prepare a 1-5 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Detergent Stock Solution: Prepare a 10% (w/v) stock solution of Triton X-100 or CHAPS in water.

  • Coupling Enzyme (for coupled assay): 3-hydroxyacyl-CoA dehydrogenase (HADH) at ~1-5 units/mL.

  • NAD+ Solution (for coupled assay): 10 mM NAD+ in assay buffer.

2. Assay Procedure (Coupled Assay):

  • To a quartz cuvette, add the following in order:

    • Assay Buffer (to a final volume of 1 mL)

    • NAD+ solution (to a final concentration of 0.5 mM)

    • HADH (to a final concentration of ~0.1-0.5 units/mL)

  • Prepare the substrate solution by diluting the this compound stock solution in assay buffer containing the optimized concentration of detergent. Gentle sonication may be required.

  • Add the solubilized substrate to the cuvette to the desired final concentration (e.g., 10-100 µM).

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction by adding the enoyl-CoA hydratase solution.

  • Monitor the increase in absorbance at 340 nm over time. The rate of NADH production is proportional to the enoyl-CoA hydratase activity.

B. Visualizations

Enzymatic_Assay_Workflow Figure 1: Experimental Workflow for a Coupled Enzymatic Assay cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_detection Data Acquisition Buffer Assay Buffer (Tris-HCl, KCl) Mix Prepare Reaction Mix (Buffer, NAD+, HADH) Buffer->Mix Enzyme Enoyl-CoA Hydratase Initiate Initiate with Enzyme Enzyme->Initiate Substrate This compound (in DMSO/Ethanol) Solubilize Solubilize Substrate with Detergent Substrate->Solubilize Dilute Detergent Detergent (Triton X-100/CHAPS) Detergent->Solubilize Coupling HADH & NAD+ Coupling->Mix AddSubstrate Add Solubilized Substrate Solubilize->AddSubstrate Equilibrate Equilibrate at Assay Temp. AddSubstrate->Equilibrate Equilibrate->Initiate Monitor Monitor A340 Increase (NADH Production) Initiate->Monitor Analyze Calculate Reaction Rate Monitor->Analyze

Figure 1: Experimental Workflow for a Coupled Enzymatic Assay. This diagram outlines the key steps from reagent preparation to data analysis for a coupled spectrophotometric assay of enoyl-CoA hydratase.

Troubleshooting_Low_Yield Figure 2: Troubleshooting Logic for Low Yield Start Low or No Product Yield Check_Substrate Is the substrate solubilized? Start->Check_Substrate Solubilize Optimize Detergent/Co-solvent Use Sonication Check_Substrate->Solubilize No Check_Enzyme Is the enzyme active? Check_Substrate->Check_Enzyme Yes Solubilize->Check_Enzyme Test_Control Test with Short-Chain Substrate (e.g., Crotonyl-CoA) Check_Enzyme->Test_Control No Check_Conditions Are assay conditions optimal? Check_Enzyme->Check_Conditions Yes Test_Control->Check_Conditions Optimize_Conditions Optimize pH, Temperature, and Reaction Time Check_Conditions->Optimize_Conditions No Check_Reagents Are reagents stable and pure? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Success Yield Improved Check_Reagents->Success Yes Prepare_Fresh->Success

Figure 2: Troubleshooting Logic for Low Yield. This decision tree provides a systematic approach to identifying and resolving common issues leading to low product yield in the enzymatic assay.

Signaling_Pathway Figure 3: Coupled Enzymatic Reaction Pathway Substrate This compound Product1 3-Hydroxy-triacontenoyl-CoA Substrate->Product1 H2O Product2 3-Keto-triacontenoyl-CoA Product1->Product2 Enzyme1 Enoyl-CoA Hydratase Enzyme1->Substrate Enzyme2 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Enzyme2->Product1 NAD NAD+ Enzyme2->NAD NADH NADH + H+ NAD->NADH

Figure 3: Coupled Enzymatic Reaction Pathway. This diagram illustrates the sequential reactions in the coupled assay, where the product of enoyl-CoA hydratase becomes the substrate for 3-hydroxyacyl-CoA dehydrogenase, leading to a measurable change in NADH concentration.

References

degradation of trans-2-triacontenoyl-CoA during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-triacontenoyl-CoA. The information provided addresses common issues related to the degradation of this very long-chain unsaturated acyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound during experimental procedures?

A1: The two primary degradation pathways for this compound are non-enzymatic hydrolysis of the thioester bond and oxidation of the carbon-carbon double bond. Enzymatic degradation by cellular thioesterases can also be a significant factor if the compound is used in cell-based assays or with crude cell lysates.

Q2: How does pH affect the stability of this compound?

A2: The thioester bond of acyl-CoA molecules is susceptible to hydrolysis, a reaction that is significantly influenced by pH. Generally, thioesters are more stable in acidic to neutral conditions (pH 4-7).[1] As the pH becomes more alkaline, the rate of hydrolysis increases due to base-catalyzed hydrolysis.[2][3] Therefore, it is crucial to maintain a slightly acidic to neutral pH during your experiments to minimize degradation.

Q3: What is the impact of temperature on the stability of this compound?

A3: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the thioester bond and oxidation of the double bond. For short-term storage and during experiments, it is recommended to keep the compound on ice or at 4°C whenever possible. For long-term storage, it is best to store this compound as a dry pellet at -80°C.[4]

Q4: My this compound solution has been stored for a while. How can I check for degradation?

A4: Degradation can be assessed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] This method can separate the intact this compound from its degradation products, such as the free fatty acid (trans-2-triacontenoic acid) and coenzyme A, allowing for quantification of the remaining intact molecule.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation products are:

  • Hydrolysis products: trans-2-triacontenoic acid and coenzyme A (CoASH).

  • Oxidation products: Various oxidized derivatives of the fatty acyl chain, such as hydroperoxides, aldehydes (e.g., 4-hydroxy-2-nonenal), and other truncated fatty acids resulting from cleavage at the double bond.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected experimental results. Degradation of this compound stock solution or during the experiment.1. Verify Stock Solution Integrity: Analyze an aliquot of your stock solution by LC-MS/MS to confirm the concentration and purity of the intact this compound. 2. Optimize Experimental Conditions:     - Maintain a pH between 6.0 and 7.0 for all buffers.     - Perform all experimental steps on ice or at 4°C where feasible.     - Minimize the duration of the experiment. 3. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions of this compound from a lyophilized powder stored at -80°C.
Precipitation observed in the stock solution upon thawing. Poor solubility of the very long-chain acyl-CoA in aqueous buffers.1. Use a suitable solvent for the initial stock: Dissolve the lyophilized powder in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer.[9] 2. Gentle Warming: Briefly and gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Avoid prolonged heating. 3. Sonication: Use a bath sonicator for a short period to help dissolve the compound.
High background signal or unexpected peaks in analytical assays (e.g., LC-MS). Presence of degradation products or contaminants.1. Analyze for Degradation Products: Use LC-MS/MS to identify potential degradation products such as trans-2-triacontenoic acid and oxidized byproducts.[6] 2. Purify the Stock Solution: If significant degradation is detected, consider purifying the stock solution using solid-phase extraction (SPE) or a similar chromatographic technique. 3. Prevent Oxidation: Add an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents and buffers, especially if the experiment involves long incubation times or exposure to air.[10]
Low enzymatic activity when using this compound as a substrate. Degradation of the substrate leading to a lower effective concentration. Inhibition of the enzyme by degradation products.1. Confirm Substrate Concentration: Use a fresh, quantified stock solution for your enzyme assays. 2. Run a Time-Course Experiment: Measure enzyme activity at different time points to see if the rate decreases over time, which could indicate substrate degradation during the assay. 3. Include a Control: Run a parallel reaction with a more stable, shorter-chain acyl-CoA to ensure the enzyme is active.

Quantitative Data on Stability

Condition Effect on Stability Recommendation Reference
pH Stable at pH 4-7. Hydrolysis increases significantly at alkaline pH.Maintain experimental pH between 6.0 and 7.0.[1][2][3]
Temperature Degradation rate increases with temperature.Store stock solutions at -80°C (dry) or -20°C (in an appropriate solvent). Keep on ice during experiments.[4][11]
Storage (Aqueous Solution) Prone to hydrolysis.Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than a few hours.[4]
Storage (Lyophilized) Relatively stable.Store as a dry powder at -80°C for long-term stability.[4]
Exposure to Oxygen The double bond is susceptible to oxidation.Use degassed buffers. Consider adding antioxidants like BHT. Store under an inert gas (e.g., argon or nitrogen).[10]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to determine the rate of hydrolysis of this compound under specific experimental conditions.

Materials:

  • This compound

  • Buffer of desired pH (e.g., 50 mM phosphate (B84403) buffer)

  • Quenching solution (e.g., 10% formic acid in acetonitrile/methanol)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentration in the experimental buffer, pre-incubated at the desired temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will stop the hydrolysis by acidifying the sample and precipitating any proteins.

  • Centrifuge the quenched samples to pellet any precipitate.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining intact this compound and the appearance of the hydrolysis product, trans-2-triacontenoic acid.

  • Plot the concentration of intact this compound versus time to determine the degradation rate.

Visualizations

Signaling Pathways and Workflows

DegradationPathways cluster_non_enzymatic Non-Enzymatic Degradation cluster_enzymatic Enzymatic Degradation This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH, Temp Oxidation Oxidation This compound->Oxidation O2, light, metal ions Acyl-CoA Thioesterases Acyl-CoA Thioesterases This compound->Acyl-CoA Thioesterases trans-2-triacontenoic acid + CoASH trans-2-triacontenoic acid + CoASH Hydrolysis->trans-2-triacontenoic acid + CoASH Oxidized byproducts Oxidized byproducts Oxidation->Oxidized byproducts Acyl-CoA Thioesterases->trans-2-triacontenoic acid + CoASH TroubleshootingWorkflow Start Inconsistent Results CheckStock Analyze Stock Solution (LC-MS/MS) Start->CheckStock IsStockDegraded Stock Degraded? CheckStock->IsStockDegraded PrepareFresh Prepare Fresh Stock Solution IsStockDegraded->PrepareFresh Yes OptimizeConditions Optimize Experimental Conditions (pH, Temp) IsStockDegraded->OptimizeConditions No ReRunExperiment Re-run Experiment PrepareFresh->ReRunExperiment OptimizeConditions->ReRunExperiment End Problem Solved ReRunExperiment->End

References

Technical Support Center: Stability of trans-2-triacontenoyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of trans-2-triacontenoyl-CoA in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

The principal degradation pathway for this compound in aqueous solutions is the hydrolysis of the thioester bond. This reaction cleaves the molecule into Coenzyme A and trans-2-triacontenoic acid, leading to a loss of biological activity and inaccurate experimental results. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

Aqueous solutions of acyl-CoA esters, including very-long-chain variants, are most stable in slightly acidic conditions. To minimize hydrolysis, it is recommended to maintain the pH of the solution between 4.0 and 6.0. Stability markedly decreases in neutral and, especially, in alkaline environments (pH > 7.0) where the thioester bond is more susceptible to cleavage.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate the rate of both chemical and enzymatic degradation of this compound. It is crucial to handle and store aqueous solutions of this compound at low temperatures. For short-term storage (hours to a few days), solutions should be kept on ice (0-4°C). For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

Q4: Can the choice of buffer impact the stability of my this compound solution?

Yes, the buffer system can influence stability. It is advisable to use buffers that are effective in the optimal acidic pH range of 4.0 to 6.0. Phosphate (B84403) or acetate (B1210297) buffers are commonly used. Avoid buffers with primary amine groups, such as Tris, if there is a possibility of reaction with the acyl-CoA.

Q5: Are there any signs of degradation I can visually inspect?

Visual inspection is not a reliable method for assessing the degradation of this compound as both the parent compound and its degradation products are soluble and colorless. The most reliable way to assess the integrity of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay Degradation of this compound due to hydrolysis.Prepare fresh solutions of this compound in an appropriate acidic buffer (pH 4.0-6.0) immediately before use. Keep the solution on ice throughout the experiment.
Inconsistent results between experiments Variability in the integrity of the this compound stock solution.Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. For long-term storage, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.
Unexpected peaks in my HPLC or LC-MS analysis Presence of degradation products (Coenzyme A and trans-2-triacontenoic acid).Confirm the identity of the unexpected peaks using appropriate standards. If degradation is confirmed, review and optimize your solution preparation and storage protocols, focusing on pH and temperature control.
Difficulty dissolving this compound Very-long-chain acyl-CoAs can have limited aqueous solubility.Gentle warming or sonication may aid in dissolution. However, prolonged exposure to elevated temperatures should be avoided. The use of a small amount of an organic co-solvent like DMSO, followed by dilution in an aqueous buffer, can also be considered, but its compatibility with downstream applications must be verified.

Factors Influencing Stability of Acyl-CoA Esters in Aqueous Solution

Factor Condition for Optimal Stability Condition Leading to Instability
pH 4.0 - 6.0> 7.0 (alkaline conditions significantly increase hydrolysis rate)
Temperature -80°C to 4°C> 4°C (room temperature and higher accelerate degradation)
Storage Duration Short-term (hours to days) at 4°C; Long-term (weeks to months) at -20°C or -80°CProlonged storage at 4°C or room temperature
Freeze-Thaw Cycles Minimized by aliquoting stock solutionsRepeated cycles can lead to degradation
Enzymatic Activity Use of purified water and sterile techniques to prevent microbial contamination and enzymatic degradationPresence of thioesterases from cellular extracts or microbial contamination

Experimental Protocols

Protocol for Preparing a Stable Aqueous Solution of this compound

  • Pre-chill all materials: Place your buffer (e.g., 50 mM potassium phosphate, pH 5.0), microcentrifuge tubes, and pipette tips on ice.

  • Weigh the compound: Accurately weigh the required amount of this compound powder in a pre-chilled tube.

  • Dissolution: Add the pre-chilled acidic buffer to the powder to achieve the desired concentration. Vortex gently for a few seconds to dissolve. If solubility is an issue, brief sonication in a cold water bath can be attempted.

  • Immediate Use or Aliquoting: Use the solution immediately for your experiments. If for later use, aliquot the solution into single-use volumes in pre-chilled tubes.

  • Storage: For short-term storage, keep the aliquots on ice. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol for Assessing the Stability of this compound by HPLC

  • Prepare a fresh solution of this compound in the desired aqueous buffer as described above.

  • Timepoint Zero (T=0) Analysis: Immediately inject an aliquot of the freshly prepared solution onto a C18 reverse-phase HPLC column. Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like potassium phosphate with a pH of 4.9) and monitor the eluent at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., specific pH, temperature).

  • Subsequent Timepoint Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it onto the HPLC system using the same method as for the T=0 analysis.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. The decrease in the peak area over time corresponds to the degradation of the compound. The appearance and increase of a peak corresponding to Coenzyme A can also be monitored.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O (pH > 7.0, Elevated Temp) Degradation_Products Coenzyme A trans-2-triacontenoic acid Hydrolysis->Degradation_Products

Caption: Primary degradation pathway of this compound.

cluster_prep Solution Preparation cluster_storage Storage Weigh_Compound Weigh this compound Add_Buffer Add pre-chilled acidic buffer (pH 4-6) Weigh_Compound->Add_Buffer Dissolve Gently vortex/sonicate Add_Buffer->Dissolve Aliquot Aliquot into single-use volumes Dissolve->Aliquot Short_Term Short-term storage (on ice, 0-4°C) Aliquot->Short_Term For immediate use Long_Term Long-term storage (-80°C) Aliquot->Long_Term For future use

Caption: Recommended workflow for preparing and storing solutions.

Start Start Inconsistent_Results Inconsistent Experimental Results? Start->Inconsistent_Results Check_pH Is solution pH between 4.0 and 6.0? Inconsistent_Results->Check_pH Yes Prepare_New Prepare fresh solution in acidic buffer and keep on ice Inconsistent_Results->Prepare_New No Check_Temp Was the solution kept on ice? Check_pH->Check_Temp Yes Check_pH->Prepare_New No Check_Freshness Was the solution freshly prepared? Check_Temp->Check_Freshness Yes Check_Temp->Prepare_New No Check_Freshness->Prepare_New No End End Check_Freshness->End Yes (Consider other experimental variables) Prepare_New->End

Caption: Troubleshooting logic for inconsistent experimental results.

challenges in isolating trans-2-triacontenoyl-CoA from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of trans-2-triacontenoyl-CoA and other very-long-chain acyl-CoAs (VLCFA-CoAs) from biological samples. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound?

A1: The primary challenges in isolating this compound, a very-long-chain acyl-CoA, stem from its inherent properties:

  • Low Abundance: VLCFA-CoAs are typically present in very low concentrations in biological tissues, making their detection and quantification challenging.

  • Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic degradation. Immediate processing of samples, low temperatures, and the use of acidic buffers are crucial to minimize degradation.[1]

  • Poor Solubility: The long C30 acyl chain of this compound makes it highly nonpolar, leading to poor solubility in aqueous solutions. This can result in low recovery during extraction and precipitation during sample processing.[1]

  • Co-purification of Contaminants: Biological samples contain a vast array of lipids and other molecules that can interfere with the isolation and analysis of the target compound.

Q2: What is the best way to store biological samples to ensure the stability of this compound?

A2: To ensure the stability of this compound, it is critical to minimize enzymatic activity and chemical degradation. The recommended procedure is to flash-freeze the tissue sample in liquid nitrogen immediately after collection.[1] Subsequently, samples should be stored at -80°C until they are processed.[1] It is also imperative to avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte.[1]

Q3: Which internal standard is suitable for the quantification of this compound?

A3: The ideal internal standard would be a stable isotope-labeled version of this compound. However, these are often not commercially available. A suitable alternative is an odd-chain acyl-CoA that is not naturally present in the biological sample, such as heptadecanoyl-CoA (C17:0). The internal standard should be added as early as possible in the extraction procedure to account for any loss of the analyte during sample processing.

Troubleshooting Guides

Issue 1: Low or No Detectable Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure thorough homogenization of the tissue. For tough tissues, consider using a glass homogenizer. Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often recommended.[1]
Analyte Degradation Work quickly and maintain samples on ice at all times. Use high-purity solvents and freshly prepared buffers. Consider adding an internal standard early in the workflow to monitor recovery.[1]
Inefficient Extraction Due to the very-long-chain nature of this compound, ensure the solvent system has sufficient non-polar character. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1]
Precipitation of Analyte Very-long-chain acyl-CoAs have limited solubility in aqueous solutions. Ensure the final extract is maintained in a solvent that promotes solubility, such as a methanol (B129727)/water mixture.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution steps to ensure the analyte is retained during washing and efficiently eluted. A weak anion exchange SPE column can be effective for purifying acyl-CoAs.[1]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Steps
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.
Inappropriate Mobile Phase The long acyl chain of this compound can cause peak tailing in reverse-phase chromatography. The use of an acidic mobile phase can sometimes improve peak shape for long-chain acyl-CoAs.
Matrix Effects The sample matrix can interfere with chromatography. Ensure adequate sample cleanup, for example, by using solid-phase extraction.

Quantitative Data Summary

The recovery of very-long-chain acyl-CoAs can vary significantly depending on the extraction method and tissue type. The following table summarizes reported recovery rates for long-chain acyl-CoAs from various methodologies.

Method Tissue Type Recovery Rate (%) Reference
Acetonitrile/Isopropanol Extraction with SPERat Liver93-104 (extraction), 83-90 (SPE)[2]
Modified Acetonitrile Extraction with SPEVarious Tissues70-80[3]
Chloroform/Methanol/Water Extraction with Acyl-CoA-Binding ProteinVarious Tissues~55[4]
Chloroform/Methanol/Water Extraction (no binding protein)Various Tissues~20[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

  • Phase Separation:

    • Centrifuge the homogenate at 4,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column by washing with 1 mL of methanol, followed by 1 mL of water, and then 1 mL of the initial homogenization buffer (100 mM KH2PO4, pH 4.9).

    • Load the supernatant from step 2 onto the conditioned SPE column.

    • Wash the column with 1 mL of a wash buffer (e.g., 50% methanol in water) to remove unbound contaminants.

    • Elute the acyl-CoAs with 1 mL of an elution buffer (e.g., 2% ammonium hydroxide in methanol).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of methanol and water).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Isolation cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Sample Tissue Sample (~100mg) Homogenization Homogenize in KH2PO4 Buffer + Internal Standard Sample->Homogenization Solvent_Addition Add Isopropanol & Acetonitrile Homogenization->Solvent_Addition Phase_Separation Centrifuge & Collect Supernatant Solvent_Addition->Phase_Separation SPE_Loading Load Supernatant Phase_Separation->SPE_Loading SPE_Conditioning Condition SPE Column SPE_Conditioning->SPE_Loading SPE_Wash Wash Column SPE_Loading->SPE_Wash SPE_Elution Elute Acyl-CoAs SPE_Wash->SPE_Elution Concentration Dry Down & Reconstitute SPE_Elution->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS

Caption: A flowchart illustrating the key steps in the isolation of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield of this compound Start Low or No Yield Observed Check_Lysis Is cell lysis complete? Start->Check_Lysis Check_Degradation Was the sample kept cold and processed quickly? Check_Lysis->Check_Degradation Yes Improve_Lysis Optimize homogenization method. Check_Lysis->Improve_Lysis No Check_Extraction Was the correct solvent system used? Check_Degradation->Check_Extraction Yes Improve_Handling Use fresh solvents, work on ice. Check_Degradation->Improve_Handling No Check_SPE Was the SPE procedure performed correctly? Check_Extraction->Check_SPE Yes Optimize_Solvents Ensure sufficient non-polar character of extraction solvent. Check_Extraction->Optimize_Solvents No Optimize_SPE Check conditioning, loading, and elution steps. Check_SPE->Optimize_SPE No Success Yield Improved Check_SPE->Success Yes Improve_Lysis->Check_Lysis Improve_Handling->Check_Degradation Optimize_Solvents->Check_Extraction Optimize_SPE->Check_SPE

Caption: A decision tree for troubleshooting low yields during this compound isolation.

References

avoiding non-enzymatic reactions of trans-2-triacontenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-2-triacontenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common non-enzymatic reactions and troubleshooting potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

A1: this compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). VLCFAs, defined as fatty acids with 22 or more carbons, are crucial components of cellular lipids like sphingolipids and glycerophospholipids and act as precursors for lipid mediators.[1][2] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a fatty acid elongation cycle.[2][3] this compound is an intermediate in the fourth and final step of each elongation cycle, where it is reduced to its saturated acyl-CoA counterpart.[3][4]

Q2: What are the primary non-enzymatic reactions that can affect the stability of this compound during experiments?

A2: Due to its chemical structure, this compound is susceptible to several non-enzymatic reactions:

  • Hydrolysis: The high-energy thioester bond is prone to hydrolysis, especially at non-neutral pH, leading to the release of free coenzyme A and trans-2-triacontenoic acid.[5]

  • Oxidation: The trans-double bond can be a target for oxidation by reactive oxygen species (ROS) that may be present in buffers or generated during experimental procedures. Lipid peroxidation can lead to the formation of by-products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).[6]

  • Non-enzymatic Acylation: Certain acyl-CoA species can non-enzymatically acylate proteins, particularly at lysine (B10760008) residues. While this is more established for dicarboxylic acyl-CoAs that form reactive cyclic anhydrides, the potential for very-long-chain acyl-CoAs to react with nucleophilic sites on proteins under certain conditions should be considered.[7][8]

Q3: How should I properly store my stock solutions of this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to:

  • Dissolve in an appropriate buffer: Use a slightly acidic buffer (pH 6.0-6.5) to minimize thioester hydrolysis.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Store at low temperatures: For short-term storage (days), -20°C is adequate. For long-term storage (weeks to months), -80°C is highly recommended.

  • Inert atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing to prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent enzyme kinetics or lower than expected enzyme activity. Degradation of the this compound substrate due to hydrolysis or oxidation.1. Prepare fresh substrate solutions for each experiment from a properly stored stock. 2. Degas buffers to remove dissolved oxygen. 3. Consider adding a chelating agent like EDTA to the buffer to sequester metal ions that can catalyze oxidation.
Appearance of unexpected peaks in HPLC or mass spectrometry analysis. Formation of non-enzymatic side products.1. Analyze a "substrate only" control (incubated under the same conditions without the enzyme) to identify non-enzymatic degradation products. 2. Purify the this compound prior to use if the purity is in doubt.
Precipitation of the substrate in aqueous buffers. Very-long-chain acyl-CoAs have low aqueous solubility and can form micelles.1. Prepare the stock solution in a buffer containing a low concentration of a mild, non-ionic detergent (e.g., Triton X-100 or CHAPS). 2. Use acyl-CoA binding proteins (ACBPs) to enhance solubility and buffer the free concentration.[9][10]
Irreproducible results between experimental days. Instability of the substrate after thawing and during prolonged incubation on the benchtop.1. Use fresh aliquots for each experiment. 2. Keep the substrate solution on ice at all times when not in use. 3. Minimize the time the substrate is kept at room temperature.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials:

    • This compound (lyophilized powder)

    • Sterile, nuclease-free water

    • 50 mM Potassium Phosphate buffer, pH 6.5

    • Argon or nitrogen gas

    • Cryogenic vials

  • Procedure:

    • Equilibrate the lyophilized this compound to room temperature before opening to prevent condensation.

    • Resuspend the powder in the 50 mM Potassium Phosphate buffer (pH 6.5) to the desired stock concentration (e.g., 1-5 mM). Gentle vortexing or sonication in a water bath may be required to fully dissolve the lipid.

    • Once dissolved, immediately place the stock solution on ice.

    • Dispense single-use aliquots into cryogenic vials.

    • (Optional but recommended) Gently flush the headspace of each vial with argon or nitrogen gas to displace oxygen.

    • Cap the vials tightly and flash-freeze in liquid nitrogen.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_control Crucial Controls start Start: Retrieve Aliquot from -80°C thaw Thaw on Ice start->thaw dilute Dilute to Working Concentration in Degassed Assay Buffer thaw->dilute initiate Initiate Reaction by Adding Substrate dilute->initiate control1 No Enzyme Control: Monitor Substrate Stability dilute->control1 pre_incubate Pre-incubate Reaction Mixture (Enzyme, Buffer) pre_incubate->initiate run_assay Incubate at Controlled Temperature initiate->run_assay stop_reaction Stop Reaction run_assay->stop_reaction analyze Analyze Samples (e.g., HPLC, MS) stop_reaction->analyze end End analyze->end control1->run_assay control2 No Substrate Control: Baseline Measurement signaling_pathway General Role of Acyl-CoAs in Cellular Processes cluster_synthesis Biosynthesis & Elongation cluster_degradation Degradation cluster_signaling Signaling & Regulation fatty_acid Free Fatty Acid (e.g., Triacontenoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase (ACSL) fatty_acid->acyl_coa_synthetase + ATP + CoA acyl_coa This compound acyl_coa_synthetase->acyl_coa elongation Fatty Acid Elongation (e.g., ELOVLs) acyl_coa->elongation sphingolipids Sphingolipid Synthesis acyl_coa->sphingolipids glycerolipids Glycerophospholipid Synthesis acyl_coa->glycerolipids beta_oxidation Peroxisomal β-oxidation acyl_coa->beta_oxidation ampk Allosteric Regulation (e.g., AMPK) acyl_coa->ampk transcription Transcriptional Regulation acyl_coa->transcription

References

Technical Support Center: trans-2-triacontenoyl-CoA Reductase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-triacontenoyl-CoA and the enzyme that acts upon it, trans-2-enoyl-CoA reductase. The information provided here will help address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the function of trans-2-enoyl-CoA reductase in fatty acid elongation?

A1: trans-2-enoyl-CoA reductase (EC 1.3.1.38) catalyzes the final reductive step in the fatty acid elongation cycle. This enzyme is responsible for the NADPH-dependent reduction of the trans-2 double bond in an enoyl-CoA moiety, such as this compound, to produce the corresponding saturated acyl-CoA. This reaction is crucial for the synthesis of very-long-chain fatty acids (VLCFAs).

Q2: What is the significance of buffer pH in measuring trans-2-enoyl-CoA reductase activity?

A2: As with most enzymatic reactions, the activity of trans-2-enoyl-CoA reductase is highly dependent on the pH of the reaction buffer. The pH affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself, which in turn influences substrate binding and catalytic activity. Deviations from the optimal pH can lead to a significant decrease in or complete loss of enzyme activity.

Q3: What is the reported optimal pH for trans-2-enoyl-CoA reductase activity?

A3: The optimal pH for trans-2-enoyl-CoA reductase activity can vary depending on the source of the enzyme (e.g., species, cellular compartment). However, studies on the mitochondrial trans-2-enoyl-CoA reductase from Euglena gracilis and the human mitochondrial isoform have reported an optimal pH of 7.5. It is important to note that the optimal pH should be determined empirically for the specific enzyme and substrate being investigated.

Troubleshooting Guide

This guide addresses common problems encountered during the measurement of this compound activity, with a focus on the impact of buffer pH.

ProblemPossible CauseRecommended Solution
No or Low Enzyme Activity Suboptimal Buffer pH: The pH of your reaction buffer may be outside the optimal range for the enzyme.Prepare a series of buffers with a range of pH values (e.g., from 6.0 to 8.5) to determine the optimal pH for your specific experimental conditions. A pH of 7.5 has been reported as optimal for some mitochondrial trans-2-enoyl-CoA reductases.
Incorrect Buffer Preparation: Errors in preparing the buffer can lead to an incorrect pH.Always verify the pH of your buffer with a calibrated pH meter after preparation.
Enzyme Instability: The enzyme may have lost activity due to improper storage or handling.Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.
Substrate Degradation: this compound may be unstable or may have degraded.Use freshly prepared or properly stored substrate.
Inconsistent Results Between Experiments pH Drift: The pH of the buffer may change over time, especially if not stored properly.Prepare fresh buffer for each experiment or ensure proper storage of stock solutions. Re-check the pH before use.
Temperature Fluctuations: Enzyme activity is sensitive to temperature.Ensure that all assays are performed at a constant and controlled temperature.
Pipetting Inaccuracies: Small errors in pipetting can lead to significant variations in results.Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents.
High Background Signal Non-enzymatic Reduction of Substrate: The substrate may be reduced by other components in the reaction mixture.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate reduction.
Contaminants in Reagents: Impurities in the buffer or other reagents may interfere with the assay.Use high-purity reagents and water to prepare all solutions.

Quantitative Data: pH-Dependence of trans-2-enoyl-CoA Reductase Activity

Enzyme SourceSubstrate(s)Optimal pH
Euglena gracilis (mitochondrial)Crotonyl-CoA, Hexenoyl-CoA7.5
Human (mitochondrial)Not specified7.5
Saccharomyces cerevisiae (mitochondrial)Crotonyl-CoA7.4

Experimental Protocols

Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Activity

This protocol describes a general method for measuring the activity of trans-2-enoyl-CoA reductase by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified or partially purified trans-2-enoyl-CoA reductase

  • This compound (or other suitable trans-2-enoyl-CoA substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 100 µM NADPH

    • 50 µM this compound

  • Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add a known amount of the enzyme solution to the cuvette and mix gently by inversion.

  • Monitor the reaction: Immediately start recording the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Calculate the enzyme activity: The specific activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

Visualizations

Fatty Acid Elongation Pathway

FattyAcidElongation AcylCoA Acyl-CoA (n carbons) KetoacylCoA 3-Ketoacyl-CoA (n+2 carbons) AcylCoA->KetoacylCoA Condensation (Fatty Acid Elongase) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (n+2 carbons) KetoacylCoA->HydroxyacylCoA Reduction (3-Ketoacyl-CoA Reductase) EnoylCoA trans-2-Enoyl-CoA (n+2 carbons) HydroxyacylCoA->EnoylCoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) SaturatedAcylCoA Acyl-CoA (n+2 carbons) EnoylCoA->SaturatedAcylCoA Reduction (trans-2-Enoyl-CoA Reductase) pHOptimizationWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepareBuffers Prepare Buffers (pH 6.0 - 8.5) RunAssays Run Spectrophotometric Assay at each pH PrepareBuffers->RunAssays PrepareReagents Prepare Enzyme, Substrate, and NADPH Solutions PrepareReagents->RunAssays RecordData Record Absorbance Change at 340 nm RunAssays->RecordData CalculateActivity Calculate Enzyme Activity for each pH RecordData->CalculateActivity PlotData Plot Activity vs. pH CalculateActivity->PlotData DetermineOptimalpH Determine Optimal pH PlotData->DetermineOptimalpH

Validation & Comparative

A Comparative Guide to the Enzymatic Activity of Trans-2-Triacontenoyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic activity of trans-2-triacontenoyl-CoA, a very-long-chain fatty acyl-CoA, and discusses the enzymatic landscape for its potential analogs. Due to the limited availability of direct kinetic data for this specific C30:1 substrate, this document synthesizes information on the key enzymes involved in its metabolism, presents kinetic data for related substrates to provide a comparative context, and offers a representative experimental protocol for researchers aiming to perform such comparisons.

Introduction to the Metabolism of Very-Long-Chain Fatty Acids

This compound is an intermediate in the metabolism of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. These molecules play crucial roles in various biological processes, including the formation of cellular membranes, the synthesis of sphingolipids, and the maintenance of the skin barrier. The enzymatic processing of this compound primarily occurs through two major pathways: fatty acid elongation and peroxisomal β-oxidation.

Fatty Acid Elongation: In the endoplasmic reticulum, the fatty acid elongation system sequentially adds two-carbon units to an acyl-CoA primer. This compound would be a substrate for the final reduction step in the synthesis of a 32-carbon saturated fatty acid, catalyzed by a trans-2-enoyl-CoA reductase (TECR).

Peroxisomal β-Oxidation: Conversely, in peroxisomes, VLCFAs are broken down via β-oxidation. This compound would be an intermediate in the degradation of a 30-carbon fatty acid, being hydrated by an enoyl-CoA hydratase.

Comparative Enzymatic Activity

Direct kinetic data for this compound is scarce in published literature. However, we can infer its potential enzymatic handling by examining the activity of key enzymes with structurally related, albeit shorter, substrates.

Quantitative Data Summary

The following table summarizes available kinetic data for enzymes that act on trans-2-enoyl-CoA substrates of varying chain lengths. This data provides a baseline for understanding the potential enzymatic activity towards this compound.

EnzymeSubstrateKm (µM)Vmax or kcatOrganism/SourceReference
Trans-2-enoyl-CoA Reductase (EgTER1)Crotonyl-CoA (C4:1)68Not ReportedEuglena gracilis (recombinant)[1]
Trans-2-enoyl-CoA Reductase (EgTER1)Trans-2-hexenoyl-CoA (C6:1)91Not ReportedEuglena gracilis (recombinant)[1]
3-Hydroxyacyl-CoA Dehydratase 3 (HACD3)3-Hydroxypalmitoyl-CoA (C16)49.5Not ReportedHuman[2]
ELOVL1C22:0-CoANot ReportedHighest ActivityHuman (in vitro elongation assay)[3]
ELOVL1C24:0-CoANot ReportedHigh ActivityHuman (in vitro elongation assay)[3]
ELOVL1C26:0-CoANot ReportedHigh ActivityHuman (in vitro elongation assay)[3]

Note: The data for ELOVL1 reflects substrate preference rather than specific kinetic constants.

Key Enzymes and Their Substrate Specificity

Several key enzymes are responsible for the metabolism of this compound and its analogs. Their known substrate specificities offer insights into how these molecules are processed.

  • Trans-2-Enoyl-CoA Reductase (TECR): This enzyme catalyzes the final reduction step in the fatty acid elongation cycle. While kinetic data for very-long-chain substrates is lacking, studies on the Euglena gracilis mitochondrial TER show a preference for shorter chain lengths (C4 and C6).[1] Mammalian TECR is known to be involved in the elongation of VLCFAs.[4]

  • Enoyl-CoA Hydratase (ECH): In peroxisomal β-oxidation, ECH hydrates the double bond of trans-2-enoyl-CoAs. There are different isoforms of ECH with varying substrate specificities. Long-chain enoyl-CoA hydratase is known to participate in mitochondrial and peroxisomal fatty acid metabolism.

  • Acyl-CoA Oxidase 1 (ACOX1): This is the first and rate-limiting enzyme in peroxisomal β-oxidation. ACOX1 is active on straight-chain saturated and unsaturated very-long-chain fatty acids.[5][6]

  • Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1): As a 3-ketoacyl-CoA synthase, ELOVL1 is not a direct interactor with trans-2-enoyl-CoA but is crucial for the synthesis of its precursor. ELOVL1 exhibits high activity towards saturated acyl-CoAs with chain lengths of C22 to C26, making it a key player in the production of the precursors to C30 fatty acids.[3]

Experimental Protocols

Representative Protocol for Trans-2-Enoyl-CoA Reductase Assay

This protocol is a representative method for measuring the activity of trans-2-enoyl-CoA reductase with a very-long-chain substrate like this compound.

1. Materials and Reagents:

  • Purified trans-2-enoyl-CoA reductase (TECR)

  • This compound (substrate)

  • Potential analog substrates (e.g., trans-2-octacosenoyl-CoA, trans-2-dotriacontenoyl-CoA)

  • NADPH (cofactor)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM DTT

  • Solubilizing Agent: 0.1% (w/v) Triton X-100 or other suitable non-ionic detergent

  • Stop Solution: 1 M HCl

  • Spectrophotometer capable of measuring absorbance at 340 nm

2. Substrate Preparation:

  • Due to the high hydrophobicity of this compound, it must be solubilized.

  • Prepare a stock solution of the substrate in an organic solvent (e.g., ethanol).

  • For the assay, dilute the stock solution into the assay buffer containing the solubilizing agent. The final concentration of the organic solvent should be minimal (<1%) to avoid enzyme denaturation.

3. Assay Procedure:

  • Set up a reaction mixture in a cuvette containing:

    • Assay Buffer

    • Solubilized this compound (at varying concentrations for kinetic analysis)

    • NADPH (at a saturating concentration, e.g., 200 µM)

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified TECR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Record the absorbance change over time.

4. Data Analysis:

  • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).

  • Plot the initial velocity against the substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Visualizations

Signaling Pathway: Fatty Acid Elongation

FattyAcidElongation cluster_elongation Fatty Acid Elongation Cycle AcylCoA Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA->KetoacylCoA ELOVL MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA KAR EnoylCoA trans-2-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA HACD ElongatedAcylCoA Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA TECR

Caption: The four enzymatic steps of the fatty acid elongation cycle in the endoplasmic reticulum.

Experimental Workflow: Enzyme Kinetics Assay

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SubstratePrep Prepare Solubilized Substrate Stock ReactionSetup Set up Reaction Mixture in Cuvette SubstratePrep->ReactionSetup EnzymePrep Prepare Purified Enzyme Solution Initiation Initiate Reaction with Enzyme EnzymePrep->Initiation BufferPrep Prepare Assay Buffer with Cofactor (NADPH) BufferPrep->ReactionSetup ReactionSetup->Initiation Measurement Monitor Absorbance Change at 340 nm Initiation->Measurement VelocityCalc Calculate Initial Reaction Velocity Measurement->VelocityCalc Plotting Plot Velocity vs. Substrate Concentration VelocityCalc->Plotting Fitting Fit Data to Michaelis-Menten Equation Plotting->Fitting Results Determine Km and Vmax Fitting->Results

Caption: A generalized workflow for determining the kinetic parameters of an enzyme.

References

Comparative Analysis of Acyl-CoA Dehydrogenase Cross-Reactivity with Very-Long-Chain Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The metabolism of very-long-chain fatty acids (VLCFAs) is a critical cellular process, and its dysregulation is implicated in several metabolic diseases. The initial, rate-limiting step of mitochondrial fatty acid β-oxidation is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs). These enzymes exhibit distinct but sometimes overlapping specificities for the length of the fatty acyl-CoA chain. This guide provides a comparative analysis of the known cross-reactivity of various ACADs with very-long-chain acyl-CoA substrates, with a particular focus on the theoretical substrate, trans-2-triacontenoyl-CoA (C30-CoA).

Introduction to Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that introduce a trans double bond between the α and β carbons of an acyl-CoA substrate.[1] They are broadly categorized based on their substrate specificity: Short-Chain (SCAD), Medium-Chain (MCAD), Long-Chain (LCAD), and Very-Long-Chain (VLCAD) Acyl-CoA Dehydrogenases.[2] Additionally, other ACADs, such as ACAD9 and the more recently characterized ACAD11, also play roles in long-chain fatty acid metabolism.[3][4] Deficiencies in these enzymes can lead to serious genetic disorders.[1]

This guide focuses on the upper limits of substrate length for these enzymes, providing available experimental data to inform research into the metabolism of exceptionally long fatty acids.

Comparative Substrate Specificity of Long-Chain ACADs

While no direct experimental data on the enzymatic activity of any ACAD with this compound (C30) has been published, studies on very-long-chain substrates for enzymes like VLCAD and ACAD11 provide a basis for comparison and extrapolation.

EnzymeOptimal Substrate (Carbon Chain Length)Tested Very-Long-Chain SubstratesRelative Activity (%) with Very-Long-Chain SubstratesReference
VLCAD C16C12-C24Structural data suggests the binding channel can accommodate up to C24. Activity decreases with chain lengths beyond C20.[2][5]
ACAD11 C22C20-CoA30%[3][4]
C22-CoA100%[3][4]
C23-CoA63%[3][4]
C24-CoA15%[3][4]
C26-CoA15%[3][4]
ACAD9 Unsaturated Long-Chain Acyl-CoAs (e.g., C16:1)Primarily active with long-chain substrates, overlapping with VLCAD.Data on substrates >C20 is limited.[6][7]
LCAD C12-C14Active with substrates up to C18.Not considered a very-long-chain ACAD.[8]

Analysis:

Based on the available data, ACAD11 demonstrates the highest activity with the longest acyl-CoA chains, with significant activity up to C26-CoA.[3][4] The sharp decline in its relative activity from C22-CoA to C24-CoA and C26-CoA suggests that activity with C30-CoA would likely be negligible.

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) has an optimal specificity for C16-CoA and is active on substrates ranging from C12 to C24 carbons.[2][5] Structural analysis of the human VLCAD substrate-binding pocket indicates that it can accommodate fatty acyl chains up to 24 carbons in length.[2] This physical constraint makes significant catalytic activity towards a C30 substrate highly improbable.

ACAD9 shows a preference for unsaturated long-chain acyl-CoAs and has some overlapping substrate specificity with VLCAD.[3][6] However, its primary role in many tissues is now thought to be in the assembly of Complex I of the mitochondrial respiratory chain, and its contribution to very-long-chain fatty acid oxidation is still under investigation.[3][6]

Long-Chain Acyl-CoA Dehydrogenase (LCAD) is most active with C12 and C14 substrates and is not considered a primary enzyme for very-long-chain fatty acid metabolism.[8]

Signaling and Metabolic Pathways

The metabolism of fatty acids is a central energy-producing pathway. The initial step, the dehydrogenation of acyl-CoAs, is critical for the subsequent cycles of β-oxidation.

Fatty_Acid_Beta_Oxidation cluster_Mitochondria Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) ACADs Acyl-CoA Dehydrogenases (VLCAD, ACAD11, etc.) Fatty_Acyl_CoA->ACADs FAD -> FADH2 Enoyl_CoA trans-2-Enoyl-CoA ACADs->Enoyl_CoA ETF ETF ACADs->ETF e- Beta_Oxidation Further β-Oxidation Cycles Enoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETF_QO ETF:QO ETF->ETF_QO e- CoQ CoQ ETF_QO->CoQ e- ETC Electron Transport Chain CoQ->ETC ETF_Assay_Workflow A Prepare Reagents (Buffer, ETF, Substrate, Enzyme) B Add Enzyme to Microplate Well A->B C Add Acyl-CoA Substrate B->C D Add ETF Master Mix (Initiate Reaction) C->D E Measure Fluorescence Decrease (Ex: ~360nm, Em: ~490nm) D->E F Calculate Reaction Rate E->F G Determine Specific Activity F->G

References

A Comparative Guide to trans-2-triacontenoyl-CoA and Other Long-Chain Acyl-CoAs in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of trans-2-triacontenoyl-CoA with other long-chain acyl-CoAs in the context of enzyme assays. Understanding the enzymatic processing of very-long-chain fatty acids is crucial for research into metabolic disorders, drug development, and cellular signaling. This document offers a comprehensive overview of the relevant enzymes, comparative kinetic data, and detailed experimental protocols.

Introduction to Very-Long-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism. They are thioesters of fatty acids and coenzyme A, which "activates" the fatty acid for subsequent enzymatic reactions. Long-chain acyl-CoAs, typically containing 12 to 20 carbon atoms, are key substrates for mitochondrial β-oxidation, the primary pathway for cellular energy production from fats.

Very-long-chain acyl-CoAs (VLC-CoAs), with chain lengths of 22 carbons or more, present a unique metabolic challenge. Due to their size and hydrophobicity, their catabolism primarily occurs in peroxisomes. This compound, a 30-carbon monounsaturated acyl-CoA, is a representative of this class of molecules and is an important intermediate in the degradation of very-long-chain fatty acids. Its metabolism involves a distinct set of enzymes with specific substrate preferences.

Key Enzymes in the Metabolism of Very-Long-Chain Acyl-CoAs

The enzymatic processing of this compound and other VLC-CoAs primarily involves the enzymes of the peroxisomal β-oxidation pathway. The initial steps of this pathway are catalyzed by acyl-CoA oxidases and the multifunctional enzyme.

  • Acyl-CoA Oxidases (ACOX): These flavoenzymes catalyze the first and rate-limiting step of peroxisomal β-oxidation, introducing a double bond between the α and β carbons of the acyl-CoA. There are three known ACOXs in rat liver peroxisomes: palmitoyl-CoA oxidase, pristanoyl-CoA oxidase, and trihydroxycoprostanoyl-CoA oxidase. Palmitoyl-CoA oxidase and pristanoyl-CoA oxidase are responsible for the oxidation of very-long-chain straight-chain acyl-CoAs.

  • L-Bifunctional and D-Bifunctional Enzymes: Following the initial oxidation, the resulting trans-2-enoyl-CoA is hydrated and then dehydrogenated. In peroxisomes, these two reactions are catalyzed by multifunctional enzymes. The L-bifunctional enzyme processes straight-chain enoyl-CoAs, while the D-bifunctional enzyme is involved in the oxidation of branched-chain fatty acids.

  • Trans-2-Enoyl-CoA Reductase (TER): This enzyme catalyzes the reduction of a trans-2-enoyl-CoA to its corresponding saturated acyl-CoA. While primarily involved in fatty acid elongation, it also plays a role in the degradation of certain unsaturated fatty acids.

Comparative Performance in Enzyme Assays

Direct comparative kinetic data for this compound is scarce in the literature. However, by examining the substrate specificity of enzymes involved in very-long-chain fatty acid metabolism, we can infer its relative performance compared to other long-chain acyl-CoAs. Peroxisomal acyl-CoA oxidases exhibit a preference for longer chain substrates.

Below is a table summarizing the kinetic parameters of rat liver peroxisomal acyl-CoA oxidase with various long-chain and very-long-chain acyl-CoA substrates. This data provides a basis for understanding how an even longer substrate like this compound might be processed.

SubstrateChain Length & UnsaturationApparent Km (µM)Relative Vmax (%)
Myristoyl-CoAC14:010110
Palmitoyl-CoAC16:012100
Stearoyl-CoAC18:01085
Oleoyl-CoAC18:115115
Lignoceroyl-CoAC24:0-~65 (by pristanoyl-CoA oxidase)

Data is compiled from studies on rat liver peroxisomal acyl-CoA oxidase. The Vmax values are relative to that of palmitoyl-CoA.

The data indicates that peroxisomal acyl-CoA oxidase can accommodate very-long-chain saturated acyl-CoAs like lignoceroyl-CoA (C24:0). It is expected that this compound (C30:1) would also serve as a substrate for these enzymes, likely with a lower Vmax compared to shorter chains due to potential steric hindrance within the active site.

Experimental Protocols

This section provides a detailed methodology for a common enzyme assay used to measure the activity of acyl-CoA oxidase, which can be adapted for use with this compound and other long-chain acyl-CoAs.

Spectrophotometric Assay for Acyl-CoA Oxidase Activity

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the acyl-CoA substrate. The H₂O₂ is then used in a peroxidase-coupled reaction to generate a colored product that can be quantified spectrophotometrically.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Flavin adenine (B156593) dinucleotide (FAD) (10 µM)

  • Horseradish peroxidase (HRP) (10 units/mL)

  • 4-(4-Dimethylaminophenylazo)benzoic acid (DABCYL) (100 µM)

  • Triton X-100 (0.1% v/v)

  • Acyl-CoA substrate stock solution (e.g., this compound, palmitoyl-CoA) (1 mM)

  • Enzyme preparation (e.g., purified acyl-CoA oxidase or cell lysate)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, FAD, HRP, DABCYL, and Triton X-100.

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C).

  • Add the enzyme preparation to the reaction mixture and incubate for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 440 nm for DABCYL) over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the acyl-CoA substrate.

Signaling Pathways and Workflows

The metabolism of very-long-chain acyl-CoAs is an integral part of the overall fatty acid degradation pathway. The following diagrams illustrate the fatty acid elongation cycle and the subsequent β-oxidation spiral.

Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (Cn) Condensation Condensation (Elongase) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Condensation->Ketoacyl_CoA Reduction1 Reduction (NADPH) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Reduction1->Hydroxyacyl_CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Dehydration->Enoyl_CoA Reduction2 Reduction (NADPH) Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA

Caption: Fatty Acid Elongation Cycle.

Peroxisomal_Beta_Oxidation VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (Cn) Oxidation Oxidation (Acyl-CoA Oxidase) VLC_Acyl_CoA->Oxidation Trans_Enoyl_CoA trans-2-Enoyl-CoA (Cn) Oxidation->Trans_Enoyl_CoA Hydration Hydration (Multifunctional Enzyme) Trans_Enoyl_CoA->Hydration Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn) Hydration->Hydroxyacyl_CoA Dehydrogenation Dehydrogenation (Multifunctional Enzyme) Hydroxyacyl_CoA->Dehydrogenation Ketoacyl_CoA 3-Ketoacyl-CoA (Cn) Dehydrogenation->Ketoacyl_CoA Thiolysis Thiolysis (Thiolase) Ketoacyl_CoA->Thiolysis Shortened_Acyl_CoA Acyl-CoA (Cn-2) Thiolysis->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shortened_Acyl_CoA->Oxidation Next Cycle

Comparative Analysis of Trans-2-Enoyl-CoA Reductases with a Focus on Very-Long-Chain Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enzymatic reduction of trans-2-enoyl-CoA, with a special focus on the prospective substrate, trans-2-triacontenoyl-CoA.

This guide offers a comparative analysis of trans-2-enoyl-CoA reductases (TERs), critical enzymes in the fatty acid elongation cycle. The focus is on their role in the synthesis of very-long-chain fatty acids (VLCFAs), with a specific consideration of the hypothetical substrate, this compound (a 30-carbon fatty acyl-CoA). This document is intended for researchers, scientists, and professionals in drug development who are investigating lipid metabolism and its enzymatic pathways.

Introduction to Trans-2-Enoyl-CoA Reductases

Trans-2-enoyl-CoA reductases (EC 1.3.1.38/1.3.1.44) are a family of oxidoreductases that catalyze the final reductive step in each cycle of fatty acid elongation.[1][2] This process is essential for the synthesis of VLCFAs, which are fatty acids with 22 or more carbon atoms. These molecules are crucial components of various lipids, including sphingolipids and glycerophospholipids, and play vital roles in numerous physiological processes.

The fatty acid elongation cycle is a four-step process that extends an acyl-CoA molecule by two carbons. The four reactions are:

  • Condensation: An acyl-CoA condenses with malonyl-CoA.

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA.

  • Dehydration: 3-hydroxyacyl-CoA is dehydrated to trans-2-enoyl-CoA.

  • Reduction: Trans-2-enoyl-CoA is reduced by a TER to form the elongated acyl-CoA.[3]

This guide will focus on the comparative aspects of TERs from different organisms, particularly the well-studied homologs from Saccharomyces cerevisiae (Tsc13) and humans (TECR).

Comparative Overview of Key Trans-2-Enoyl-CoA Reductases

While a direct comparative analysis using this compound as a substrate is hampered by the lack of specific experimental data in the current literature, we can compare the known characteristics of key TERs to infer their potential activity with very-long-chain substrates.

FeatureYeast (Saccharomyces cerevisiae) - Tsc13Human - TECR
Function Essential for the metabolism of very-long-chain fatty acids, particularly those with more than 22 carbons.[4]Involved in the production of VLCFAs for sphingolipid synthesis and in the degradation of the sphingosine (B13886) moiety of sphingolipids.[5][6]
Subcellular Localization Endoplasmic ReticulumEndoplasmic Reticulum
Cofactor NADPHNADPH
Known Substrate Range Active with long-chain fatty acyl-CoAs; essential for elongation beyond C22.[4]Catalyzes the reduction of trans-2-enoyl-CoA to acyl-CoA with chain lengths from C6 to C16, with a preference for medium-chain substrates.[7] Also involved in the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA.[5]
Kinetic Parameters with C30:1-CoA Not ReportedNot Reported
Structural Insights Homologous to human TECR.[4]Possesses a hydrophobic channel that likely accommodates the acyl-CoA substrate.

Quantitative Data on Substrate Specificity

The available quantitative data for TERs primarily focuses on short to long-chain substrates. This highlights a significant knowledge gap regarding the enzymatic kinetics with very-long-chain substrates like this compound.

Table 1: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase from Euglena gracilis [8]

SubstrateKm (µM)CofactorKm (µM)
Crotonyl-CoA (C4)68NADH109
Trans-2-hexenoyl-CoA (C6)91NADPH119

Note: The Euglena gracilis TER shows 2-3 fold higher specific activity with NADH compared to NADPH.[8]

Table 2: Substrate Specificity of Human Mitochondrial Trans-2-Enoyl-CoA Reductase [7]

Substrate Chain LengthRelative Activity
C6 to C16Active, with a preference for medium-chain substrates
> C16Activity not specified

Experimental Protocols

A generalized protocol for assaying TER activity is provided below. This protocol would require optimization for use with this compound, particularly concerning substrate synthesis and solubilization.

In Vitro Trans-2-Enoyl-CoA Reductase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • Trans-2-enoyl-CoA substrate (e.g., this compound)

  • NADPH

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Substrate Preparation: this compound is not readily commercially available and would likely need to be chemically or enzymatically synthesized. Due to its long acyl chain, it will have very low water solubility. It should be dissolved in a suitable organic solvent (e.g., ethanol) and then dispersed in the reaction buffer, potentially with the aid of a detergent like Triton X-100, to form a stable micellar solution. The final concentration of the organic solvent and detergent in the assay mixture should be kept low to avoid enzyme denaturation.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, a known concentration of NADPH, and the enzyme solution.

  • Initiation of Reaction: Start the reaction by adding the this compound substrate to the cuvette.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Calculation of Activity: The specific activity of the enzyme can be calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1).

Challenges with this compound:

  • Synthesis: The synthesis of such a long-chain acyl-CoA is a significant challenge.

  • Solubility: The poor aqueous solubility of the substrate will necessitate careful optimization of assay conditions to ensure it is available to the enzyme.

  • Critical Micelle Concentration: The behavior of the substrate in solution, including its critical micelle concentration, will need to be considered when interpreting kinetic data.

Visualizations

Fatty Acid Elongation Cycle

FattyAcidElongation cluster_0 Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA_n->KetoacylCoA  ELOVL (Condensation) HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA  KAR (Reduction) CO2 CO2 KetoacylCoA->CO2 EnoylCoA trans-2-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA  HACD (Dehydration) NADP1 NADP+ HydroxyacylCoA->NADP1 AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2  TER (Reduction) H2O H2O EnoylCoA->H2O NADP2 NADP+ AcylCoA_n2->NADP2 MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA NADPH1 NADPH + H+ NADPH1->KetoacylCoA NADPH2 NADPH + H+ NADPH2->EnoylCoA TER_Assay_Workflow cluster_workflow Workflow for Trans-2-Enoyl-CoA Reductase Assay A 1. Prepare Reagents - Purified TER - NADPH Solution - Reaction Buffer C 3. Prepare Reaction Mixture (Buffer, NADPH, TER) A->C B 2. Synthesize & Solubilize This compound D 4. Initiate Reaction (Add Substrate) B->D C->D E 5. Monitor NADPH Oxidation (Spectrophotometry at 340 nm) D->E F 6. Analyze Data - Calculate Initial Velocity - Determine Kinetic Parameters E->F

References

A Researcher's Guide to Confirming the Identity of trans-2-Triacontenoyl-CoA in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the unambiguous identification of specific very-long-chain acyl-CoAs like trans-2-triacontenoyl-CoA in complex biological matrices is a significant analytical challenge. This guide provides an objective comparison of the primary analytical methodologies available for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

The accurate determination of this compound is crucial for understanding its role in various physiological and pathological processes, including fatty acid elongation and beta-oxidation. The selection of an analytical method depends on several factors, including the required sensitivity, selectivity, sample complexity, and available instrumentation. This guide compares the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a viable alternative, the Enzymatic Assay.

Comparative Analysis of Analytical Methodologies

Methodology Key Strengths Key Limitations Typical Recovery (%) Limit of Detection (LOD)
LC-MS/MS with Solid-Phase Extraction (SPE) High specificity and sensitivity, allowing for the definitive identification and quantification of the target molecule. Capable of multiplexing to analyze multiple acyl-CoAs simultaneously.Requires sophisticated and expensive instrumentation. Matrix effects can lead to ion suppression, potentially affecting accuracy.70-80% for long-chain acyl-CoAs from tissue[1]. 83-90% for a range of acyl-CoAs using a pyridyl-functionalized silica (B1680970) gel SPE[2].1-5 fmol for acyl-CoAs from C2 to C20[3][4].
Enzymatic Assay (trans-2-enoyl-CoA hydratase) High specificity for the trans-2-enoyl-CoA functional group. Does not require mass spectrometry equipment. Can be adapted for high-throughput screening.Provides a measure of the total amount of trans-2-enoyl-CoAs, not specific to the C30 chain length. Susceptible to interference from other enzymatic activities in the sample.Not explicitly stated, but the method is sensitive enough to measure picomole levels of intermediates[5].Picomole level for trans-2-enoyl-CoA intermediates[5].

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable scientific research. Below are summaries of common methods for the extraction and analysis of very-long-chain acyl-CoAs.

LC-MS/MS with Solid-Phase Extraction (SPE) Protocol

This method is the gold standard for the specific and sensitive detection of this compound.

a) Sample Homogenization and Extraction:

  • Flash-freeze tissue samples in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) using a glass homogenizer.[1]

  • Add 2-propanol and re-homogenize.[1]

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile.[1]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Carefully collect the supernatant containing the extracted acyl-CoAs.

b) Solid-Phase Extraction (SPE) for Sample Clean-up:

  • Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with an aqueous buffer.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., 2% formic acid) to remove polar impurities.[6]

  • Elute the acyl-CoAs with a stronger solvent, such as methanol or a methanol/acetonitrile mixture. Some protocols use a two-step elution with ammonium (B1175870) hydroxide (B78521) solutions.[6]

  • Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).[6]

c) LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution. A typical mobile phase consists of an aqueous component with an ion-pairing agent or a pH modifier (e.g., ammonium hydroxide) and an organic component like acetonitrile.[7]

  • Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. For identification and quantification, use Multiple Reaction Monitoring (MRM). A common transition for acyl-CoAs is the neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[7][8]

Enzymatic Assay Protocol

This method provides an alternative for detecting the presence of trans-2-enoyl-CoA intermediates without the need for mass spectrometry.

  • Sample Preparation: Extract acyl-CoA esters from frozen tissue samples using a chloroform/methanol mixture.[5]

  • Enzymatic Reaction:

    • In the presence of enoyl-CoA hydratase, trans-2-enoyl-CoA esters are converted to 3-hydroxyacyl-CoA esters.[5]

    • These are then oxidized to 3-ketoacyl-CoAs by 3-hydroxyacyl-CoA dehydrogenase, with the concomitant reduction of NAD+ to NADH.[5]

  • Signal Amplification and Detection:

    • The NADH produced is measured using an enzymatic cycling amplification system.[5]

    • The amplified signal is detected fluorometrically, allowing for the quantification of the original amount of trans-2-enoyl-CoA intermediates at the picomole level.[5]

Visualizing the Methodologies and Pathways

To further clarify the experimental processes and the biochemical context of this compound, the following diagrams have been generated.

cluster_extraction Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenate Homogenization (KH2PO4, 2-Propanol) Tissue->Homogenate Extract Acetonitrile Extraction Homogenate->Extract Supernatant Supernatant (Acyl-CoAs) Extract->Supernatant Load Load on C18 SPE Supernatant->Load Wash Wash Load->Wash Elute Elute Wash->Elute Concentrate Dry & Reconstitute Elute->Concentrate LC LC Separation (C18 Column) Concentrate->LC MS MS/MS Detection (MRM) LC->MS T2EC trans-2-Enoyl-CoAs (in extract) HAC 3-Hydroxyacyl-CoAs T2EC->HAC Enoyl-CoA Hydratase KAC 3-Ketoacyl-CoAs HAC->KAC 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD+ NADH NADH NAD:e->NADH:w Fluor Fluorometric Detection NADH->Fluor Enzymatic Cycling cluster_elongation Fatty Acid Elongation Cycle cluster_betaox Beta-Oxidation Pathway AcylCoA_n Acyl-CoA (C_n) KetoacylCoA 3-Ketoacyl-CoA (C_{n+2}) AcylCoA_n->KetoacylCoA Condensation HydroxyacylCoA 3-Hydroxyacyl-CoA (C_{n+2}) KetoacylCoA->HydroxyacylCoA Reduction EnoylCoA trans-2-Enoyl-CoA (C_{n+2}) HydroxyacylCoA->EnoylCoA Dehydration AcylCoA_n2 Acyl-CoA (C_{n+2}) EnoylCoA->AcylCoA_n2 Reduction (trans-2-enoyl-CoA reductase) AcylCoA_beta Acyl-CoA (C_n) EnoylCoA_beta trans-2-Enoyl-CoA (C_n) AcylCoA_beta->EnoylCoA_beta Dehydrogenation HydroxyacylCoA_beta 3-Hydroxyacyl-CoA (C_n) EnoylCoA_beta->HydroxyacylCoA_beta Hydration (enoyl-CoA hydratase) KetoacylCoA_beta 3-Ketoacyl-CoA (C_n) HydroxyacylCoA_beta->KetoacylCoA_beta Dehydrogenation AcylCoA_n_2_beta Acyl-CoA (C_{n-2}) + Acetyl-CoA KetoacylCoA_beta->AcylCoA_n_2_beta Thiolysis

References

kinetic comparison of saturated vs. unsaturated acyl-CoAs like trans-2-triacontenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic kinetics of very-long-chain acyl-CoAs, including trans-2-triacontenoyl-CoA.

Introduction to Very-Long-Chain Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in numerous biological processes.[1] Once activated to their coenzyme A (CoA) esters, these molecules are not only essential components of cellular lipids, such as sphingolipids and glycerophospholipids, but also act as precursors for signaling molecules.[1][2] The metabolism of VLCFA-CoAs, including their synthesis, elongation, and degradation, is carried out by a specific set of enzymes that exhibit distinct substrate specificities for both the chain length and the degree of saturation of the acyl chain.[3][4][5] Understanding the kinetic differences in how these enzymes process saturated versus unsaturated VLCFA-CoAs is critical for elucidating their roles in health and disease, and for the development of targeted therapeutics.

Comparative Enzyme Kinetics

The metabolism of VLCFA-CoAs is primarily handled by a specialized set of enzymes, including very-long-chain acyl-CoA synthetases (ACSVL), fatty acid elongases (ELOVL), and enzymes of the peroxisomal β-oxidation pathway.[2][6] The kinetic parameters of these enzymes, particularly the Michaelis constant (Km) and the maximum reaction velocity (Vmax), reveal their substrate preferences and catalytic efficiencies.

Acyl-CoA Synthetases (ACSVL)

ACSVLs are responsible for the activation of VLCFAs to their corresponding CoA esters, a crucial step for their subsequent metabolism. While comprehensive kinetic data for ACSVLs with a wide range of saturated and unsaturated VLCFAs is limited, studies on related long-chain acyl-CoA synthetases (ACSLs) indicate that both chain length and unsaturation affect substrate preference. For instance, human ACSL6 variants show different affinities for various long-chain unsaturated fatty acids, with one variant preferring octadecapolyenoic acids and another strongly preferring docosapolyenoic acids.[7] It is plausible that ACSVLs also exhibit such specificity for very-long-chain substrates.

Fatty Acid Elongases (ELOVL)

The ELOVL family of enzymes catalyzes the rate-limiting step in the elongation of fatty acids.[8] These enzymes exhibit distinct substrate specificities for both saturated and unsaturated acyl-CoAs of varying chain lengths.

Table 1: Substrate Specificity of Human ELOVL1 [4][5]

Substrate (Acyl-CoA)Relative Activity (%)
C18:0 (Stearoyl-CoA)~20
C20:0 (Arachidoyl-CoA)~60
C22:0 (Behenoyl-CoA)100
C24:0 (Lignoceroyl-CoA)~80
C26:0 (Cerotoyl-CoA)~40
C18:1 (Oleoyl-CoA)No activity
C18:2 (Linoleoyl-CoA)No activity
C20:4 (Arachidonoyl-CoA)No activity

As indicated in Table 1, human ELOVL1 shows a clear preference for long-chain saturated acyl-CoAs, with the highest activity observed for C22:0-CoA.[4] It displays no activity towards the unsaturated acyl-CoAs tested in this particular study.[4] This suggests that the initial elongation of very-long-chain saturated fatty acids is a highly specific process. ELOVL1 is essential for the production of C24 sphingolipids.[5]

Peroxisomal β-Oxidation

Peroxisomes are the primary site for the degradation of VLCFA-CoAs.[9] The enzymes of the peroxisomal β-oxidation pathway exhibit different kinetic parameters for saturated and unsaturated substrates.

Table 2: Kinetic Parameters of Peroxisomal β-Oxidation for Various Acyl-CoAs

SubstrateKm (µM)Relative Vmax (%)
Saturated
C14:0 (Myristoyl-CoA)-110
C16:0 (Palmitoyl-CoA)13.8 ± 1.0100
Unsaturated
C20:3 (Eicosatrienoyl-CoA)17 ± 6~150
C22:4 (Docosatetraenoyl-CoA)22 ± 3~150

Data extrapolated from studies on rat liver peroxisomes. The Vmax is presented relative to that of palmitoyl-CoA.

The data in Table 2 suggests that peroxisomal β-oxidation has a high capacity for degrading long-chain polyunsaturated fatty acids, with Vmax values approximately 50% higher than for the saturated palmitoyl-CoA.[3] The Km values are in a similar range, indicating comparable affinities for both saturated and polyunsaturated substrates.[3] This highlights the crucial role of peroxisomes in the catabolism of a diverse range of fatty acids.

Signaling Pathways Involving Very-Long-Chain Acyl-CoAs

VLCFA-CoAs are integral to cellular signaling, primarily through their incorporation into sphingolipids. Sphingolipids are essential components of cell membranes and are involved in the formation of lipid rafts, which are signaling platforms for various cellular processes.[1][10] The synthesis of VLCFAs and their subsequent incorporation into ceramides, the backbone of sphingolipids, is a critical pathway.

Fatty_Acid_Elongation_and_Sphingolipid_Synthesis cluster_elongation Fatty Acid Elongation (ER) cluster_sphingolipid Sphingolipid Synthesis Long-chain_Acyl-CoA Long-chain Acyl-CoA (e.g., C18:0-CoA) ELOVL ELOVL1/3/7 Long-chain_Acyl-CoA->ELOVL Malonyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA ELOVL->3-Ketoacyl-CoA KAR KAR 3-Ketoacyl-CoA->KAR NADPH 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA KAR->3-Hydroxyacyl-CoA HACD HACD 3-Hydroxyacyl-CoA->HACD trans-2-Enoyl-CoA trans-2-Enoyl-CoA HACD->trans-2-Enoyl-CoA TECR TECR trans-2-Enoyl-CoA->TECR NADPH TECR->VLCFA-CoA CerS Ceramide Synthase (CerS2) VLCFA-CoA->CerS Ceramide Ceramide (with VLCFA) CerS->Ceramide Sphingosine Sphingosine Sphingosine->CerS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Signaling Membrane Structure & Signaling Sphingomyelin->Signaling

Caption: Fatty acid elongation and subsequent incorporation into sphingolipids.

Experimental Protocols

Accurate determination of enzyme kinetics requires robust and reliable assay methods. Below are detailed protocols for the key enzymes discussed.

Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)

This assay measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • Enzyme source (e.g., cell lysate, purified protein)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 200 mM KCl, 50 mM NaCl

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • [³H]- or [¹⁴C]-labeled fatty acid (e.g., [³H]palmitic acid) complexed to bovine serum albumin (BSA)

  • Dithiothreitol (DTT, 100 mM)

  • Stopping solution: Isopropanol/Heptane (B126788)/1M H₂SO₄ (40:10:1, v/v/v)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, ATP, CoA, DTT, and the radiolabeled fatty acid-BSA complex.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme source.

  • Incubate for a specific time period during which the reaction is linear.

  • Stop the reaction by adding the stopping solution.

  • Add heptane and water to the mixture and vortex to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the acyl-CoA will remain in the lower aqueous phase.

  • Centrifuge briefly to ensure complete phase separation.

  • Aspirate and discard the upper heptane phase. Repeat the heptane wash to remove any remaining unreacted fatty acid.

  • Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)

This assay measures the reduction of an artificial electron acceptor coupled to the oxidation of the acyl-CoA substrate.

Materials:

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and the acyl-CoA substrate.

  • Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate.

  • Initiate the reaction by adding the enzyme source.

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., 300 nm for ferricenium reduction) over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance change versus time plot, using the molar extinction coefficient of the reduced electron acceptor.

In Vitro Fatty Acid Elongation Assay

This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.

Materials:

  • Enzyme source (e.g., microsomal fraction)

  • Assay Buffer: 100 mM potassium phosphate (pH 7.2)

  • Acyl-CoA starter substrate (e.g., behenoyl-CoA, C22:0-CoA)

  • [¹⁴C]malonyl-CoA

  • NADPH

  • BSA (fatty acid-free)

  • Stopping solution: 6 M HCl

  • Hexane (B92381)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADPH, BSA, and the acyl-CoA starter substrate.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding [¹⁴C]malonyl-CoA.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding 6 M HCl.

  • Saponify the lipids by heating at 90°C.

  • Acidify the mixture and extract the fatty acids with hexane.

  • Evaporate the hexane and redissolve the fatty acids in a suitable solvent.

  • Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabel incorporated into the elongated fatty acid product by scintillation counting or radio-TLC imaging.

Experimental_Workflow_ACAD_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, Acyl-CoA Substrate) B Equilibrate in Spectrophotometer A->B C Initiate with Enzyme Source B->C D Monitor Absorbance Change C->D E Plot Absorbance vs. Time D->E F Calculate Reaction Rate (from linear slope) E->F

Caption: Workflow for a spectrophotometric acyl-CoA dehydrogenase assay.

Conclusion

The kinetic analysis of enzymes involved in very-long-chain acyl-CoA metabolism reveals a high degree of specificity for both substrate chain length and saturation. While direct comparative kinetic data for this compound remains elusive, the available evidence for other VLCFA-CoAs suggests that saturated and unsaturated species are channeled into distinct metabolic fates, such as elongation for saturated chains and degradation for polyunsaturated ones. This differential processing is fundamental to maintaining cellular lipid homeostasis and signaling. The provided experimental protocols offer a robust framework for further investigation into the kinetics of these important enzymes, which will be crucial for advancing our understanding of their roles in metabolic diseases and for the development of novel therapeutic strategies.

References

The Pivotal Role of Very-Long-Chain trans-2-Enoyl-CoA Metabolism in Neurological Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of very-long-chain (VLC) trans-2-enoyl-CoA metabolism in several inherited neurological disorders. While direct research on trans-2-triacontenoyl-CoA is limited, its significance can be understood by examining the broader context of very-long-chain fatty acid (VLCFA) metabolism. Deficiencies in the elongation and degradation of these critical lipids lead to severe pathological consequences, primarily affecting the nervous system. This guide will compare and contrast the biochemical and cellular phenotypes of key disease models, detail relevant experimental protocols, and provide a framework for future research and therapeutic development.

Introduction to Very-Long-Chain Fatty Acid Metabolism

VLCFAs, fatty acids with 22 or more carbons, are essential components of cellular membranes, particularly in the nervous system where they are integral to myelin. The metabolism of VLCFAs is a delicate balance between their synthesis via the fatty acid elongation cycle in the endoplasmic reticulum and their degradation through β-oxidation in peroxisomes. A key intermediate in both pathways is trans-2-enoyl-CoA. The proper handling of this intermediate is critical, and its dysregulation is a central feature of several devastating neurological diseases.

Comparative Analysis of Disease Models

Defects in the enzymes that process VLC trans-2-enoyl-CoAs lead to a spectrum of disorders with overlapping yet distinct clinical and biochemical features. Here, we compare three prominent examples: MECR Deficiency (MEPAN Syndrome), X-Linked Adrenoleukodystrophy (X-ALD), and Zellweger Spectrum Disorders (ZSD).

Table 1: Comparison of Disease Models of Impaired VLC trans-2-Enoyl-CoA Metabolism
FeatureMECR Deficiency (MEPAN Syndrome)X-Linked Adrenoleukodystrophy (X-ALD)Zellweger Spectrum Disorders (ZSD)
Affected Pathway Mitochondrial Fatty Acid Synthesis (mtFASII) - ElongationPeroxisomal β-oxidation - Import of VLCFA-CoAPeroxisome Biogenesis (affects all peroxisomal pathways)
Defective Protein Mitochondrial trans-2-enoyl-CoA Reductase (MECR)ABCD1 (a peroxisomal ABC transporter)Peroxins (e.g., PEX1, PEX6)
Primary Biochemical Abnormality Impaired reduction of mitochondrial trans-2-enoyl-ACP/CoAAccumulation of saturated VLCFAs (C24:0, C26:0) in plasma and tissuesAccumulation of VLCFAs, branched-chain fatty acids, and bile acid intermediates; deficient plasmalogens
Key Cellular Phenotype Mitochondrial dysfunction, impaired protein lipoylationAccumulation of VLCFA-CoA esters in the cytosolAbsence or severe reduction of functional peroxisomes
Primary Clinical Manifestations Childhood-onset dystonia, optic atrophy, basal ganglia abnormalitiesAdrenal insufficiency, progressive myelopathy, cerebral demyelinationSevere neurological dysfunction, craniofacial abnormalities, liver disease, early death in severe cases
In Vitro Models Patient-derived fibroblasts, CRISPR/Cas9-mediated MECR knockout cell linesPatient-derived fibroblasts and oligodendrocytes, iPSC-derived neural cellsPatient-derived fibroblasts, iPSC models with PEX gene mutations
Animal Models Mecr knockout mouse models exhibit embryonic lethality and placental defects.[1][2]Abcd1 knockout mice show late-onset neurological symptoms.Pex gene knockout mouse models recapitulate many features of the human disease.

Signaling and Metabolic Pathways

The metabolism of VLCFAs involves distinct but interconnected pathways in different cellular compartments. Understanding these pathways is crucial for elucidating disease mechanisms.

fatty_acid_elongation cluster_er Endoplasmic Reticulum Acyl-CoA (Cn) Acyl-CoA (Cn) 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Acyl-CoA (Cn)->3-Ketoacyl-CoA (Cn+2) ELOVL 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2)->3-Hydroxyacyl-CoA (Cn+2) KAR trans-2-Enoyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2)->trans-2-Enoyl-CoA (Cn+2) HACD Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) TECR Further Elongation or Cellular Lipids Further Elongation or Cellular Lipids Acyl-CoA (Cn+2)->Further Elongation or Cellular Lipids

Figure 1: Very-Long-Chain Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome VLCFA-CoA (Cn) VLCFA-CoA (Cn) trans-2-Enoyl-CoA (Cn-2) trans-2-Enoyl-CoA (Cn-2) VLCFA-CoA (Cn)->trans-2-Enoyl-CoA (Cn-2) ACOX1 3-Hydroxyacyl-CoA (Cn-2) 3-Hydroxyacyl-CoA (Cn-2) trans-2-Enoyl-CoA (Cn-2)->3-Hydroxyacyl-CoA (Cn-2) D-bifunctional protein (HSD17B4) 3-Ketoacyl-CoA (Cn-2) 3-Ketoacyl-CoA (Cn-2) 3-Hydroxyacyl-CoA (Cn-2)->3-Ketoacyl-CoA (Cn-2) D-bifunctional protein (HSD17B4) Acyl-CoA (Cn-2) + Acetyl-CoA Acyl-CoA (Cn-2) + Acetyl-CoA 3-Ketoacyl-CoA (Cn-2)->Acyl-CoA (Cn-2) + Acetyl-CoA Thiolase VLCFA VLCFA VLCFA->VLCFA-CoA (Cn) ACSL Cytosol Cytosol crispr_workflow gRNA Design gRNA Design Cloning into Cas9 Vector Cloning into Cas9 Vector gRNA Design->Cloning into Cas9 Vector Transfection of Cells Transfection of Cells Cloning into Cas9 Vector->Transfection of Cells Single-Cell Isolation Single-Cell Isolation Transfection of Cells->Single-Cell Isolation Clonal Expansion Clonal Expansion Single-Cell Isolation->Clonal Expansion Genomic DNA Extraction Genomic DNA Extraction Clonal Expansion->Genomic DNA Extraction PCR and Sequencing PCR and Sequencing Genomic DNA Extraction->PCR and Sequencing Validation of Knockout Validation of Knockout PCR and Sequencing->Validation of Knockout Phenotypic Analysis Phenotypic Analysis Validation of Knockout->Phenotypic Analysis

References

Navigating the Analytical Landscape for trans-2-triacontenoyl-CoA: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of very long-chain fatty acids (VLCFAs), the accurate quantification of specific intermediates like trans-2-triacontenoyl-CoA is critical. This guide provides a comprehensive comparison of a hypothetical antibody-based immunoassay for this compound with established analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and general enzymatic assays. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific research needs.

While specific antibodies against this compound are not yet commercially available, this guide outlines the principles of their potential development and specificity assessment. Understanding these methodologies is crucial for advancing research in metabolic disorders, neurodegenerative diseases, and drug development targeting VLCFA metabolism.

Performance Comparison of Analytical Methods

The selection of an analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of a hypothetical antibody-based assay against the current gold standard, LC-MS/MS, and broader enzymatic assays.

FeatureHypothetical Antibody-Based Assay (e.g., Competitive ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Enzymatic Assay
Specificity Potentially high for the this compound molecule, but requires extensive cross-reactivity testing against other acyl-CoAs.Very high; capable of distinguishing between different acyl-CoA species based on mass-to-charge ratio and fragmentation patterns.[1][2]Low; typically measures total long-chain or very long-chain fatty acyl-CoAs without differentiating between individual species.[3]
Sensitivity (LOD) Expected to be in the low ng/mL to pg/mL range.High; typically in the fmol to low pmol range on-column.[1]Moderate; linear detection range is often in the low µM range.[3]
Quantitative Accuracy Good, but can be susceptible to matrix effects.Excellent; considered the "gold standard" for quantification.[4]Moderate; can be influenced by interfering substances in the sample.
Throughput High; suitable for screening large numbers of samples in 96-well or 384-well plate formats.Lower; sample preparation and chromatographic separation limit throughput.High; amenable to plate-based formats for rapid analysis.[3]
Sample Preparation Relatively simple; may involve lipid extraction and dilution.More complex; typically requires solid-phase extraction (SPE) and derivatization.[2]Simple; often involves cell or tissue lysis.[3]
Cost per Sample Low to moderate.High, due to instrumentation and specialized personnel.Low.
Instrumentation Standard plate reader.LC-MS/MS system.Fluorometer or spectrophotometer.
Development Effort High initial effort for antibody development and validation.Moderate for method development and validation on an existing system.Low; commercially available kits are readily accessible.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are generalized methodologies for the development and validation of an antibody-based assay for this compound, alongside standard protocols for LC-MS/MS analysis and a general enzymatic assay.

I. Development and Specificity Assessment of a Hypothetical Antibody against this compound

1. Hapten Synthesis and Immunogen Preparation:

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response.

  • Hapten Design: A derivative of trans-2-triacontenoic acid would be synthesized with a linker arm suitable for conjugation to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The linker position is crucial to expose the unique structural features of the molecule as epitopes.

  • Conjugation: The hapten is covalently linked to the carrier protein using a suitable cross-linking agent (e.g., EDC/NHS chemistry).

  • Immunization: The resulting immunogen is used to immunize host animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.

2. Competitive ELISA for Quantification:

A competitive ELISA format is typically used for small molecule detection.

  • Plate Coating: A microtiter plate is coated with a conjugate of this compound and a different carrier protein (e.g., ovalbumin, OVA) to act as the capture antigen.

  • Blocking: Remaining non-specific binding sites on the plate are blocked using a solution like 1% BSA in phosphate-buffered saline (PBS).

  • Competition: Samples or standards containing free this compound are pre-incubated with a limited amount of the specific antibody. This mixture is then added to the coated plate. The free analyte in the sample competes with the coated analyte for antibody binding.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal that is inversely proportional to the concentration of this compound in the sample.

3. Specificity Testing (Cross-Reactivity):

To ensure the antibody is specific to this compound, its binding to other structurally related molecules must be assessed.

  • Procedure: A competitive ELISA is performed with a range of concentrations of potential cross-reactants (e.g., other very long-chain acyl-CoAs, saturated and unsaturated fatty acyl-CoAs of varying chain lengths).

  • Calculation: The concentration of each competitor that causes 50% inhibition of the signal (IC50) is determined. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Competitor) x 100.

4. Surface Plasmon Resonance (SPR) for Binding Kinetics and Specificity:

SPR provides real-time, label-free analysis of molecular interactions.

  • Immobilization: The specific antibody is immobilized on a sensor chip.

  • Binding Analysis: A solution containing this compound is flowed over the chip surface, and the change in refractive index upon binding is measured. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which reflects binding affinity.

  • Specificity: The binding of other acyl-CoAs to the immobilized antibody can be measured to assess cross-reactivity. Small molecules, however, can present challenges for SPR due to their low mass, often requiring careful assay design.[5][6]

II. LC-MS/MS for Quantification of this compound
  • Sample Preparation:

    • Extraction: Lipids are extracted from the sample (e.g., tissue homogenate or cell lysate) using a suitable solvent system (e.g., Folch method).

    • Solid-Phase Extraction (SPE): The extract is cleaned up and concentrated using a C18 SPE cartridge to isolate the acyl-CoAs.[2]

  • Liquid Chromatography:

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.

III. General Enzymatic Assay for Total Fatty Acyl-CoA
  • Principle: These assays typically involve a series of enzymatic reactions that lead to the production of a detectable product (e.g., a fluorescent or colored compound). The reactions utilize fatty acyl-CoA as a substrate.[3]

  • Procedure:

    • Sample Lysis: Cells or tissues are lysed to release the fatty acyl-CoAs.

    • Enzymatic Reaction: The lysate is mixed with a reaction cocktail containing the necessary enzymes and substrates.

    • Detection: The fluorescence or absorbance is measured using a plate reader. The signal is proportional to the total amount of fatty acyl-CoA in the sample.

Visualizing the Workflows

To further clarify the experimental and logical flow, the following diagrams are provided.

experimental_workflow_antibody Hypothetical Antibody-Based Assay Workflow cluster_prep Hapten & Immunogen Prep cluster_assay Competitive ELISA cluster_validation Specificity Validation hapten Hapten Synthesis (trans-2-triacontenoic acid derivative) conjugation Conjugation to Carrier Protein (BSA/KLH) hapten->conjugation immunogen Immunogen conjugation->immunogen competition Add Sample/Standard + Antibody immunogen->competition Antibody Production coating Coat Plate with This compound-OVA blocking Block Plate coating->blocking blocking->competition detection Add Secondary Ab-HRP competition->detection cross_reactivity Cross-Reactivity Testing (ELISA with related lipids) competition->cross_reactivity Assess Specificity spr Surface Plasmon Resonance (SPR) (Affinity & Kinetics) competition->spr Assess Affinity signal Add Substrate & Measure Signal detection->signal

Hypothetical workflow for developing and validating an antibody against this compound.

experimental_workflow_lcms LC-MS/MS Workflow for this compound sample Biological Sample (Tissue/Cells) extraction Lipid Extraction sample->extraction spe Solid-Phase Extraction (SPE) Cleanup & Concentration extraction->spe lc Liquid Chromatography (LC) Separation spe->lc msms Tandem Mass Spectrometry (MS/MS) Detection & Quantification lc->msms data Data Analysis msms->data

Workflow for the quantification of this compound using LC-MS/MS.

logical_comparison Logical Comparison of Methods antibody Antibody Assay specificity High Specificity antibody->specificity Potential throughput High Throughput antibody->throughput cost Low Cost antibody->cost lcms LC-MS/MS lcms->specificity sensitivity High Sensitivity lcms->sensitivity enzymatic Enzymatic Assay enzymatic->throughput enzymatic->cost

Key advantages of each analytical method.

Conclusion

The development of a specific antibody-based immunoassay for this compound would represent a significant advancement for researchers in the field of lipid metabolism, offering a high-throughput and cost-effective alternative to current methods. However, the development and rigorous validation of such an assay are substantial undertakings.

Currently, LC-MS/MS remains the superior method for the specific and sensitive quantification of this compound and other very long-chain fatty acyl-CoAs. For broader, less specific measurements of total fatty acyl-CoA pools, enzymatic assays provide a rapid and economical option. The choice of methodology should be guided by the specific research question, the required level of specificity and sensitivity, and the available resources. This guide provides the foundational knowledge for making an informed decision in the analysis of this important metabolic intermediate.

References

Safety Operating Guide

Navigating the Safe Disposal of trans-2-triacontenoyl-CoA in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Disposal

The overarching principle for the disposal of non-hazardous laboratory waste is to ensure the safety of personnel and minimize environmental impact. This involves a careful assessment of the waste's properties and the selection of a disposal route that aligns with institutional and local regulations. For a compound like trans-2-triacontenoyl-CoA, which is typically used in small quantities for research purposes, the primary disposal pathways are as solid waste or, if in a suitable solvent, as liquid waste.

Chemical and Physical Properties Summary

A clear understanding of a substance's properties is fundamental to its safe handling and disposal. Below is a summary of the known information for this compound.

PropertyValue
Chemical Formula C51H92N7O17P3S
Molecular Weight 1200.30 g/mol
Physical State Presumed solid
Solubility Likely soluble in aqueous buffers and some organic solvents
Hazard Classification Not classified as hazardous

Step-by-Step Disposal Protocol

This protocol provides a detailed, step-by-step guide for the proper disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety glasses or goggles: To protect the eyes from potential splashes.

  • Laboratory coat: To protect skin and clothing.

  • Nitrile gloves: To prevent direct skin contact.

Waste Assessment and Segregation

Proper segregation of waste is critical to ensure that non-hazardous materials are not unnecessarily treated as hazardous waste, which is both costly and environmentally burdensome.

  • Evaluate for Contamination: Determine if the this compound waste is mixed with any hazardous substances (e.g., toxic solvents, heavy metals, or biologically hazardous materials).

    • If contaminated with hazardous materials: The waste mixture must be disposed of as hazardous waste, following your institution's specific hazardous waste disposal procedures.

    • If not contaminated: Proceed with disposal as non-hazardous biochemical waste.

Disposal of Solid this compound

For the compound in its solid form:

  • Containerization: Place the solid waste in a sealed, clearly labeled container. The label should indicate the contents ("this compound, non-hazardous") and the date.

  • Final Disposal: This container can typically be disposed of in the regular laboratory solid waste stream. However, always consult your institution's specific guidelines for non-hazardous solid chemical waste.[1][2]

Disposal of this compound in Solution

For the compound dissolved in a solvent:

  • Solvent Identification: Identify the solvent used.

    • Non-hazardous aqueous solutions (e.g., buffered solutions): Small quantities can generally be disposed of down the sanitary sewer with copious amounts of water.[3][4] This helps to dilute the substance to negligible concentrations. Check your local and institutional regulations regarding drain disposal.

    • Solutions in flammable or hazardous organic solvents: These must be collected in a designated solvent waste container and disposed of as hazardous chemical waste. Do not pour organic solvents down the drain.

Spill Management

In the event of a spill:

  • Small Spills:

    • For solid spills, gently sweep the material into a dustpan and place it in a sealed container for disposal as described above. Avoid creating dust.

    • For liquid spills in non-hazardous solvents, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads). Place the used absorbent material in a sealed bag or container for disposal with solid waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office.

    • Follow your institution's established spill response procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess Assess for Contamination with Hazardous Materials start->assess non_hazardous Non-Hazardous Waste Stream assess->non_hazardous No hazardous Hazardous Waste Stream assess->hazardous Yes solid_waste Solid Waste? non_hazardous->solid_waste organic_solvent Collect in Designated Hazardous Solvent Waste Container hazardous->organic_solvent dispose_solid Dispose in Labeled Container with Regular Lab Solid Waste solid_waste->dispose_solid Yes liquid_waste Liquid Waste solid_waste->liquid_waste No aqueous_solvent Aqueous Solvent? liquid_waste->aqueous_solvent drain_disposal Dispose Down Sanitary Sewer with Copious Water aqueous_solvent->drain_disposal Yes aqueous_solvent->organic_solvent No (Organic Solvent)

Caption: Logical workflow for the disposal of this compound.

By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment. Always prioritize consulting your institution's specific safety and disposal protocols.

References

Essential Safety and Logistical Information for Handling trans-2-triacontenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized biochemicals like trans-2-triacontenoyl-CoA is paramount. This document provides essential safety protocols, operational guidance, and disposal plans to minimize risk and streamline laboratory workflows.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₅₁H₉₂N₇O₁₇P₃S[1]
Molecular Weight 1200.30 g/mol [1]
Chemical Class Long-chain fatty acyl-CoAFatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]
Physical State Likely solidInferred from similar long-chain acyl-CoAs
Solubility Soluble in water[2]
Storage Conditions Store at -20°C[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure during handling. The following PPE is recommended based on standard laboratory procedures for handling similar chemical compounds.[4][5][6]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Regularly inspect gloves for contamination or degradation and replace them as needed.[4][6]
Eye Protection Safety glasses with side shields or splash gogglesEssential to protect against accidental splashes.[4][6]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing.
Foot Protection Closed-toe shoesPerforated shoes or sandals are not permitted in the laboratory.[4]
Respiratory Protection Not generally requiredIf there is a risk of generating aerosols or dust, work in a fume hood or use a respirator with an appropriate filter.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound is typically shipped at room temperature for continental US destinations, but international shipping conditions may vary.[1]

  • For long-term storage, the compound should be kept at -20°C.[3]

2. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Use calibrated instruments for weighing and transferring the substance.

3. Dissolving the Compound:

  • Based on general information for similar compounds, this compound is expected to be soluble in aqueous buffers.

  • Follow the specific protocol for your experiment to prepare solutions of the desired concentration.

4. Experimental Use:

  • Adhere strictly to the experimental protocol.

  • Avoid direct contact with the skin, eyes, and clothing.[7][8]

  • Keep containers tightly closed when not in use.[9][10]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and PPE, in a designated and clearly labeled hazardous waste container.

2. In-Laboratory Treatment (for aqueous, non-toxic solutions):

  • For small quantities of aqueous solutions that do not contain other hazardous materials, hydrolysis can be considered. Most acyl-CoA compounds can be hydrolyzed to water-soluble products of lower toxicity.[11][12]

  • Neutralize the pH of the solution to be between 5.0 and 12.5 before drain disposal, ensuring compliance with local regulations.[13]

3. Disposal of Contaminated Materials:

  • Solid waste, such as contaminated gloves and labware, should be placed in a sealed bag and disposed of as hazardous laboratory waste.

  • For larger quantities or mixed chemical waste, utilize a licensed chemical waste disposal service. Lab packing, where smaller containers of waste are placed into a larger drum, is a common and effective method for off-site disposal.[14]

4. Regulatory Compliance:

  • Always follow your institution's and local environmental regulations for hazardous waste disposal.[10][13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate WearPPE Wear Appropriate PPE Equilibrate->WearPPE FumeHood Work in Fume Hood WearPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Segregate Segregate Waste Experiment->Segregate Treat In-Lab Treatment (if applicable) Segregate->Treat Dispose Dispose via EHS Segregate->Dispose Treat->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。